molecular formula C5H3ClOS B1586069 3-Chlorothiophene-2-carbaldehyde CAS No. 67482-48-8

3-Chlorothiophene-2-carbaldehyde

Cat. No.: B1586069
CAS No.: 67482-48-8
M. Wt: 146.6 g/mol
InChI Key: PJOJWMNHMJFFCR-UHFFFAOYSA-N
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Description

3-Chlorothiophene-2-carbaldehyde is a useful research compound. Its molecular formula is C5H3ClOS and its molecular weight is 146.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chlorothiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H3ClOS/c6-4-1-2-8-5(4)3-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJOJWMNHMJFFCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370971
Record name 3-chlorothiophene-2-carbaldehyde
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Molecular Weight

146.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67482-48-8
Record name 3-chlorothiophene-2-carbaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chlorothiophene-2-carbaldehyde
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Foundational & Exploratory

An In-Depth Technical Guide to 3-Chlorothiophene-2-carbaldehyde (CAS: 67482-48-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chlorothiophene-2-carbaldehyde (CAS: 67482-48-8), a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. This document delves into its physicochemical properties, outlines its primary synthetic routes with a focus on the Vilsmeier-Haack reaction, and explores the rich reactivity of its aldehyde and chloro functionalities. Particular emphasis is placed on its critical role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), most notably the anticoagulant drug Rivaroxaban. Detailed experimental protocols for its synthesis and subsequent transformations, alongside spectroscopic data analysis, are provided to equip researchers with the practical knowledge required for its effective utilization in the laboratory.

Introduction

This compound is a bifunctional organosulfur compound that has garnered significant attention as a versatile intermediate in the synthesis of complex molecular architectures. Its thiophene core, substituted with both a reactive aldehyde group and a chloro atom, allows for a diverse range of chemical modifications. The inherent reactivity of these functional groups makes it a valuable precursor for the construction of various heterocyclic systems and substituted aromatic compounds. In the realm of drug discovery, this molecule serves as a key starting material in the multi-step synthesis of several pharmaceuticals, underscoring its importance in the development of novel therapeutic agents. This guide aims to be a definitive resource for chemists, providing both theoretical insights and practical, actionable protocols.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties, along with the safety precautions, is paramount for the handling and application of this compound.

Physicochemical Data
PropertyValueSource
CAS Number 67482-48-8ChemScene[1]
Molecular Formula C₅H₃ClOSChemScene[1]
Molecular Weight 146.59 g/mol ChemScene[1]
Appearance Not specified, likely a solid or oil-
Boiling Point ~98 °CChemicalBook[2]
Purity ≥96%ChemScene[1]
Storage -20°C, sealed storage, away from moistureChemScene[1]
Safety and Handling

This compound should be handled with care in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. While specific toxicity data is limited, related compounds are known to be irritants.

Synthesis and Purification

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of 3-chlorothiophene. This reaction introduces a formyl group onto the electron-rich thiophene ring.

Vilsmeier-Haack Formylation of 3-Chlorothiophene

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[3][4] The electron-rich 3-chlorothiophene then acts as a nucleophile, attacking the electrophilic Vilsmeier reagent.

Diagram 1: Vilsmeier-Haack Reaction Workflow

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Intermediate Iminium Salt Intermediate Thiophene 3-Chlorothiophene Thiophene->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product + H₂O (workup)

Caption: Workflow for the Vilsmeier-Haack formylation.

Detailed Experimental Protocol

This is a generalized protocol and may require optimization.

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 equiv.). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.2 equiv.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of a white solid or a viscous liquid indicates the generation of the Vilsmeier reagent.

  • Formylation: Dissolve 3-chlorothiophene (1.0 equiv.) in a minimal amount of anhydrous DMF or a chlorinated solvent like dichloromethane. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat to 50-70 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up and Purification: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is neutral to slightly basic. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Chemical Reactivity and Key Transformations

This compound possesses two primary sites of reactivity: the aldehyde group and the C-Cl bond. This dual functionality allows for a wide array of subsequent chemical transformations.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions.

The aldehyde can be readily oxidized to the corresponding carboxylic acid, 3-chlorothiophene-2-carboxylic acid. This transformation is a critical step in the synthesis of the anticoagulant drug Rivaroxaban.[5][6] A common and efficient method for this oxidation is the Pinnick oxidation, which uses sodium chlorite (NaClO₂) in the presence of a chlorine scavenger.

Diagram 2: Key Reactions of the Aldehyde Group

G cluster_0 Oxidation cluster_1 Wittig Reaction cluster_2 Knoevenagel Condensation cluster_3 Reductive Amination Start This compound CarboxylicAcid 3-Chlorothiophene-2-carboxylic acid Start->CarboxylicAcid [O] Alkene Substituted Alkene Start->Alkene + Phosphonium Ylide CondensationProduct α,β-Unsaturated Product Start->CondensationProduct + Active Methylene Compound Amine Substituted Amine Start->Amine 1. + R₂NH 2. [H]

Caption: Reactivity of the aldehyde functionality.

  • Dissolve this compound (1.0 equiv.) in a suitable solvent such as tert-butanol or a mixture of acetonitrile and water.

  • Add a chlorine scavenger, such as 2-methyl-2-butene (2.0 equiv.).

  • In a separate flask, prepare a solution of sodium chlorite (NaClO₂) (1.5 equiv.) in water.

  • Slowly add the sodium chlorite solution to the reaction mixture, maintaining the temperature below 30 °C.

  • Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Acidify the mixture with hydrochloric acid to a pH of approximately 2-3.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the crude carboxylic acid, which can be purified by recrystallization.

The Wittig reaction allows for the conversion of the aldehyde to an alkene by reacting it with a phosphonium ylide. This provides a powerful method for C=C bond formation.

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound in the presence of a base to form an α,β-unsaturated product.[7]

Reductive amination enables the synthesis of primary, secondary, or tertiary amines by reacting the aldehyde with ammonia, a primary amine, or a secondary amine, respectively, in the presence of a reducing agent.[8]

Reactions of the Chloro Group: Suzuki-Miyaura Cross-Coupling

The chlorine atom on the thiophene ring can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the formation of a new carbon-carbon bond by coupling with an organoboron compound, typically a boronic acid or ester.[9]

Diagram 3: Suzuki-Miyaura Cross-Coupling

G Start This compound Product 3-Aryl-thiophene-2-carbaldehyde Start->Product Pd Catalyst, Base BoronicAcid R-B(OH)₂

Caption: Suzuki-Miyaura cross-coupling reaction.

This is a generalized protocol and may require optimization.

  • To a reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand (e.g., SPhos) (1-5 mol%), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 equiv.).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three signals in the aromatic region: a singlet for the aldehyde proton and two doublets for the thiophene ring protons.

  • Aldehyde proton (-CHO): A singlet is expected to appear in the downfield region, typically around δ 9.5-10.5 ppm.

  • Thiophene ring protons: Two doublets corresponding to the protons at the C4 and C5 positions are expected. The coupling constant between these two protons (J-coupling) should be in the range of 3-6 Hz, characteristic of thiophene ring protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule.

  • Carbonyl carbon (C=O): This will be the most downfield signal, typically in the range of δ 180-190 ppm.

  • Thiophene ring carbons: Four signals are expected in the aromatic region (δ 120-150 ppm). The carbon bearing the chlorine atom (C3) and the carbon attached to the aldehyde group (C2) will have characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde group, typically appearing in the region of 1670-1700 cm⁻¹. Other characteristic peaks will include C-H stretching of the aromatic ring and C-Cl stretching.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (146.59 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).

Applications in Medicinal Chemistry: The Synthesis of Rivaroxaban

A prominent application of this compound is in the synthesis of the blockbuster anticoagulant drug, Rivaroxaban.[10][11] While not a direct precursor, its oxidized derivative, 5-chlorothiophene-2-carboxylic acid, is a key intermediate in the final amide coupling step of the Rivaroxaban synthesis.[6] Some synthetic routes may proceed through the chlorination of 2-thiophenecarboxaldehyde to give 5-chloro-2-thiophenecarboxaldehyde, which is then oxidized. However, the use of 3-chlorothiophene as a starting material to produce this compound is also a viable pathway.

Diagram 4: Role in Rivaroxaban Synthesis

G Start This compound CarboxylicAcid 5-Chlorothiophene-2-carboxylic acid Start->CarboxylicAcid Oxidation Rivaroxaban Rivaroxaban CarboxylicAcid->Rivaroxaban Amide Coupling AmineIntermediate Rivaroxaban Amine Intermediate

Caption: Simplified pathway to Rivaroxaban.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its dual functionality allows for a wide range of chemical transformations, making it an important intermediate in the preparation of complex molecules, particularly in the pharmaceutical industry. The Vilsmeier-Haack reaction provides a reliable route for its synthesis, and its subsequent reactions, such as oxidation and cross-coupling, open doors to a vast chemical space. The critical role of its derivative in the synthesis of Rivaroxaban highlights the industrial and medicinal significance of this compound. This guide has provided a detailed overview of its synthesis, reactivity, and applications, intended to serve as a practical resource for researchers in the field.

References

  • Sourcing API Intermediates: Why 3-Chloro-2-thiophenecarbaldehyde Matters. (URL: [Link])

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. (URL: [Link])

  • A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules. (URL: [Link])

  • Synthesis of 3-chlorothiophene-2-carboxylic acid. PrepChem.com. (URL: [Link])

  • Synthetic method of rivaroxaban intermediate 5-chlorothiophene-2-carboxylic acid.
  • Vilsmeier-Haack Reaction. Chemistry Steps. (URL: [Link])

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. (URL: [Link])

  • Organic Syntheses Procedure. (URL: [Link])

  • 3-Chlorothiophene-2-carboxylic acid - Optional[ATR-IR] - Spectrum. SpectraBase. (URL: [Link])

  • FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,... ResearchGate. (URL: [Link])

  • Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Inform
  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. (URL: [Link])

  • Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
  • 2-Thiophenecarboxaldehyde, 5-chloro-. NIST WebBook. (URL: [Link])

  • New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Semantic Scholar. (URL: [Link])

  • 2-Thiophenecarboxaldehyde. NIST WebBook. (URL: [Link])

  • Vilsmeier-Haack Reaction. NROChemistry. (URL: [Link])

  • Preparation method for Rivaroxaban intermediate 5-chloro-N-(2-oxiranylmethyl)-2-thiophene methanamide. Patsnap Eureka. (URL: [Link])

Sources

An In-depth Technical Guide to 3-Chlorothiophene-2-carbaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 3-Chlorothiophene-2-carbaldehyde, a key heterocyclic building block in modern organic synthesis. Tailored for researchers, chemists, and professionals in drug development, this document delves into the core physicochemical properties, analytical characteristics, synthetic pathways, and reactivity of this compound, highlighting its significance in the creation of complex molecular architectures and active pharmaceutical ingredients (APIs).

Molecular Identity and Structural Characteristics

This compound is an organosulfur compound featuring a thiophene ring substituted with a chlorine atom at the 3-position and a formyl (aldehyde) group at the 2-position. This specific substitution pattern imparts a unique electronic and steric profile, making it a versatile intermediate.

  • Chemical Name : this compound[1]

  • Synonyms : 3-Chlorothiophene-2-carboxaldehyde[1]

  • CAS Number : 67482-48-8[1][2][3][4]

  • Molecular Formula : C₅H₃ClOS[1][2][3]

  • Molecular Weight : 146.59 g/mol [1][2][3]

  • SMILES : O=CC1=C(Cl)C=CS1[1]

Caption: Chemical structure of this compound.

Physicochemical and Computational Data

The physical properties of this compound are critical for its handling, storage, and application in synthetic chemistry. The following table summarizes its key characteristics based on available data.

PropertyValueSource
Boiling Point 98 °C[2]
Density 1.429 ± 0.06 g/cm³ (Predicted)[2]
Storage Temperature 2-8°C, Inert Atmosphere, Keep in Dark Place[3]
Topological Polar Surface Area (TPSA) 17.07 Ų[1]
LogP (o/w) 2.214[1]
Hydrogen Bond Acceptors 2[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 1[1]

Expert Insights: The predicted LogP value of 2.214 suggests moderate lipophilicity, indicating good solubility in common organic solvents like dichloromethane, ethyl acetate, and tetrahydrofuran, which is typical for heterocyclic building blocks of this nature. The recommended storage conditions—refrigeration under an inert atmosphere—are crucial to prevent oxidation of the aldehyde functionality and potential degradation over time.

Analytical Characterization Profile

While specific spectra for this exact isomer are not publicly available, a robust analytical profile can be predicted based on its structure and data from closely related analogues.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the thiophene ring. The proton at the 5-position will likely appear as a doublet, coupled to the proton at the 4-position. Similarly, the proton at the 4-position will appear as a doublet. The aldehyde proton will be a singlet in the downfield region, typically around 9-10 ppm.

  • ¹³C NMR Spectroscopy : The carbon NMR will display five signals: one for the aldehyde carbonyl carbon (typically 180-200 ppm), and four for the thiophene ring carbons, each with a distinct chemical shift due to the electronic effects of the chloro and formyl substituents.

  • Infrared (IR) Spectroscopy : The IR spectrum is a powerful tool for identifying the key functional groups. A strong, sharp absorption band is expected around 1660-1700 cm⁻¹ , characteristic of the C=O stretch of an aromatic aldehyde. Additional significant peaks would include C-H stretching for the aromatic ring protons (around 3100 cm⁻¹) and C-Cl stretching vibrations (typically 600-800 cm⁻¹). For the related thiophene-2-carbaldehyde, the C=O stretching frequency is reported at 1665 cm⁻¹[5].

  • Mass Spectrometry (MS) : In electron ionization mass spectrometry, the molecular ion peak (M⁺) would be expected at m/z 146, with a characteristic M+2 isotope peak at m/z 148 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.

Synthesis and Reactivity

Synthetic Approaches

The synthesis of this compound is not trivial and often requires multi-step procedures. A common strategy involves the synthesis of a precursor, 3-chlorothiophene-2-carboxylic acid, followed by reduction or conversion to the aldehyde.

Protocol: Plausible Synthesis via Carboxylic Acid Intermediate

This protocol is a conceptual workflow based on established chemical transformations.

  • Synthesis of 3-Chlorothiophene-2-carboxylic acid : A documented method involves treating 3-hydroxy-2-methoxycarbonyl-thiophene with phosphorus pentachloride in carbon tetrachloride. The resulting intermediate is then hydrolyzed to yield 3-chlorothiophene-2-carboxylic acid[6]. Purity of this intermediate is critical for subsequent steps[7].

  • Conversion to Acyl Chloride : The carboxylic acid is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., DCM) to form the corresponding acyl chloride. This is a standard and high-yielding transformation.

  • Rosenmund Reduction : The acyl chloride is then subjected to a controlled reduction. The Rosenmund reduction, which involves bubbling hydrogen gas through a solution of the acyl chloride in the presence of a poisoned palladium catalyst (e.g., Pd on BaSO₄ with quinoline), is a classic method for converting acyl chlorides to aldehydes without over-reduction to the alcohol.

synthesis_workflow cluster_0 Synthesis of Precursor cluster_1 Conversion to Aldehyde start 3-Hydroxy-2-methoxycarbonyl-thiophene step1 React with PCl5 Hydrolyze start->step1 precursor 3-Chlorothiophene-2-carboxylic acid step1->precursor step2 React with SOCl₂ precursor->step2 acyl_chloride 3-Chlorothiophene-2-carbonyl chloride step2->acyl_chloride step3 Rosenmund Reduction (H₂, Pd/BaSO₄) acyl_chloride->step3 product This compound step3->product

Caption: Plausible synthetic workflow for this compound.

Chemical Reactivity

The reactivity of this compound is dominated by its aldehyde group and the substituted thiophene ring.

  • Aldehyde Transformations :

    • Oxidation : The aldehyde can be readily oxidized to the corresponding 3-chlorothiophene-2-carboxylic acid using common oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.

    • Reduction : The aldehyde can be reduced to 3-chloro-2-(hydroxymethyl)thiophene using mild reducing agents like sodium borohydride (NaBH₄)[8].

    • Condensation Reactions : It serves as an electrophile in condensation reactions with various nucleophiles (e.g., amines, ylides) to form imines, alkenes (Wittig reaction), and other C-C bond-forming products[8].

  • Thiophene Ring Reactions :

    • Cross-Coupling Reactions : The C-Cl bond can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. This allows for the introduction of aryl, vinyl, or alkyl groups at the 3-position, further functionalizing the molecule. Aryl-substituted thiophenes are synthesized via Suzuki-Miyaura reactions for various applications[9].

reactivity_diagram start 3-Chlorothiophene- 2-carbaldehyde oxidation 3-Chlorothiophene- 2-carboxylic acid start->oxidation [O] (e.g., KMnO₄) reduction 3-Chloro-2- (hydroxymethyl)thiophene start->reduction [H] (e.g., NaBH₄) condensation Imines, Alkenes, etc. start->condensation Nucleophiles (e.g., R-NH₂) coupling 3-Aryl-thiophene- 2-carbaldehyde start->coupling Suzuki Coupling (Ar-B(OH)₂, Pd catalyst)

Sources

3-Chlorothiophene-2-carbaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Chlorothiophene-2-carbaldehyde

Introduction to a Key Heterocyclic Intermediate

This compound is a halogenated heterocyclic compound featuring a thiophene ring substituted with a chlorine atom at the 3-position and a formyl (aldehyde) group at the 2-position. This specific arrangement of functional groups makes it a valuable and versatile building block in organic synthesis. Its utility is most pronounced in the fields of medicinal chemistry and drug development, where the thiophene scaffold is a common motif in a wide array of therapeutic agents. The presence of the aldehyde allows for a multitude of chemical transformations, while the chlorine atom can be used for cross-coupling reactions or to modulate the electronic properties and metabolic stability of target molecules. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications for researchers and drug development professionals.

Part 1: Core Physicochemical Properties

The fundamental characteristics of this compound are summarized below. These properties are critical for its handling, reaction setup, and analytical characterization.

PropertyValueSource(s)
Molecular Formula C₅H₃ClOS[1][2][3]
Molecular Weight 146.59 g/mol [1][3][4]
Exact Mass 145.9593136 u[5]
CAS Number 67482-48-8[1][2][5]
Appearance Colorless to light yellow liquid or pale yellow solid[2][3][5]
Boiling Point 98 °C[3][5]
Density ~1.4 g/cm³[2][5]
Flash Point 92.9 °C[2][5]
Solubility Soluble in organic solvents such as chloroform, benzene, and carbon disulfide[2]
Storage Conditions Store under an inert atmosphere (Nitrogen or Argon) at 2-8 °C[2][3][4]
Synonyms 3-Chlorothiophene-2-carboxaldehyde, 3-Chloro-2-thiophenecarbaldehyde[1][2]

Part 2: Synthesis and Characterization

The synthesis of this compound is most commonly achieved via the formylation of 3-chlorothiophene. The Vilsmeier-Haack reaction is a standard and efficient method for this transformation, utilizing a Vilsmeier reagent generated in situ from phosphoryl chloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF).

G cluster_reagents Reagent Generation cluster_reaction Core Synthesis DMF DMF Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier Reacts with POCl3 POCl₃ POCl3->Vilsmeier Thiophene 3-Chlorothiophene (Starting Material) Intermediate Electrophilic Aromatic Substitution Intermediate Vilsmeier->Intermediate Thiophene->Intermediate Attacks Product This compound (Final Product) Intermediate->Product Hydrolysis G cluster_pathways Synthetic Pathways start 3-Chlorothiophene- 2-carbaldehyde Oxidation Oxidation (e.g., KMnO₄) start->Oxidation Reduction Reduction (e.g., NaBH₄) start->Reduction Condensation Condensation (e.g., Wittig) start->Condensation Acid 3-Chlorothiophene- 2-carboxylic acid Oxidation->Acid Alcohol (3-Chlorothiophen- 2-yl)methanol Reduction->Alcohol Alkene Substituted Alkene Derivative Condensation->Alkene

Sources

An In-Depth Spectroscopic Guide to 3-Chlorothiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Foreword: A Note on Data and Predictive Analysis

For researchers and professionals in drug development, the unambiguous structural confirmation of chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process. This guide provides an in-depth technical analysis of the expected spectral data for 3-Chlorothiophene-2-carbaldehyde (CAS No: 67482-48-8).[1]

Molecular Structure and Overview

This compound is a substituted thiophene, a class of heterocyclic compounds widely used as building blocks in the synthesis of pharmaceuticals and materials.[2] Its structure features a five-membered thiophene ring substituted with a chlorine atom at the 3-position and a formyl (aldehyde) group at the 2-position. These substituents create a distinct electronic environment that governs the molecule's chemical reactivity and gives rise to a unique spectroscopic fingerprint.

Molecular Details:

  • Molecular Formula: C₅H₃ClOS[1]

  • Molecular Weight: 146.59 g/mol [1]

  • SMILES: O=CC1=C(Cl)C=CS1[1]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show three distinct signals: two in the aromatic region corresponding to the thiophene ring protons and one in the downfield region for the aldehyde proton.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment Rationale
~ 9.95 Singlet (s) - 1H, -CHO The aldehyde proton is highly deshielded by the anisotropic effect of the C=O bond and appears at a characteristic downfield shift.
~ 7.65 Doublet (d) ~ 5.5 1H, H-5 This proton is coupled to H-4. It is expected to be downfield relative to H-4 due to the through-space deshielding effect of the adjacent aldehyde group.

| ~ 7.15 | Doublet (d) | ~ 5.5 | 1H, H-4 | This proton is coupled to H-5. Its chemical shift is influenced by the adjacent sulfur atom and the meta-positioned chloro and aldehyde groups. The prediction is supported by data from 3-bromothiophene-2-carbaldehyde.[3] |

Causality and Interpretation: The predicted chemical shifts are based on the analysis of related structures. For instance, the protons on unsubstituted 3-chlorothiophene appear at δ 7.18, 7.08, and 6.91 ppm.[4] The introduction of the electron-withdrawing aldehyde group at C-2 is expected to deshield the remaining ring protons, shifting them downfield. The characteristic doublet-doublet pattern with a coupling constant of approximately 5.5 Hz is typical for adjacent protons on a thiophene ring.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on each unique carbon environment in the molecule. Five signals are anticipated.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~ 182.0 C=O The aldehyde carbonyl carbon is characteristically found in this highly deshielded region.
~ 142.0 C-2 The carbon atom bearing the aldehyde group is deshielded and directly attached to the electron-withdrawing substituent.
~ 138.0 C-3 The carbon atom bearing the chlorine atom is significantly deshielded due to the electronegativity of chlorine. Data for 3-chlorothiophene shows this carbon at δ 120.9 ppm; the adjacent aldehyde group causes further downfield shift.[5]
~ 130.0 C-5 This carbon is alpha to the sulfur atom, which typically results in a downfield shift.

| ~ 126.5 | C-4 | This carbon is beta to the sulfur atom and is expected to be the most upfield of the ring carbons. |

Experimental Protocol: NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.

fragmentation_pathway mol_ion [C₅H₃ClOS]⁺˙ m/z = 146/148 frag1 [C₅H₂ClOS]⁺ m/z = 145/147 mol_ion->frag1 - •H frag2 [C₄H₂ClS]⁺ m/z = 117/119 mol_ion->frag2 - •CHO frag3 [C₅H₃OS]⁺ m/z = 111 mol_ion->frag3 - •Cl

Caption: Predicted primary fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Electron Ionization (EI) MS
  • Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via a direct insertion probe or a Gas Chromatography (GC) inlet.

  • Ionization: The sample is vaporized and enters the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, forming a high-energy molecular ion radical ([M]⁺˙).

  • Fragmentation: The molecular ion, containing excess energy, undergoes fragmentation into smaller, stable charged ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight tube), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: An electron multiplier detects the ions, generating a signal proportional to their abundance, which results in the mass spectrum.

Safety and Handling

While a complete, verified safety data sheet (SDS) for this specific compound is not universally available, related compounds and general chemical safety principles dictate cautious handling.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [6]* Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors or dust. [6]* Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. Some vendors recommend refrigerated, inert atmosphere storage. [1][6]

Conclusion

The structural elucidation of this compound can be confidently achieved through a combined spectroscopic approach. The predicted data presented in this guide—a two-proton doublet system and an aldehyde singlet in ¹H NMR, five distinct signals in ¹³C NMR, a strong conjugated carbonyl stretch near 1675 cm⁻¹ in the IR spectrum, and a characteristic molecular ion cluster at m/z 146/148 in the mass spectrum—provide a comprehensive analytical fingerprint. Researchers can use this guide as an authoritative reference to design experiments, interpret acquired data, and verify the identity and purity of their material with a high degree of confidence.

References

  • ProQuest. (n.d.). Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-chlorothiophene-2-carboxylic acid. Retrieved from [Link]

  • Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. (n.d.). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information for Direct oxidative coupling of thiols and benzylic ethers via C(sp3)-H functionalization. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,.... Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

  • NIST. (n.d.). 2-Thiophenecarboxaldehyde, 5-chloro-. Retrieved from [Link]

  • PubMed. (2019). Ground-state dissociation pathways for the molecular cation of 2-chlorothiophene: A time-of-flight mass spectrometry and computational study. Retrieved from [Link]

  • RACO. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Ground‐state dissociation pathways for the molecular cation of 2‐chlorothiophene: A time‐of‐flight mass spectrometry and computational study. Retrieved from [Link]

  • LookChem. (n.d.). 2-Chlorothiophene 96-43-5. Retrieved from [Link]

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An In-depth Technical Guide to the Synthesis and Characterization of 3-Chlorothiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Chlorothiophene-2-carbaldehyde

This compound is a pivotal heterocyclic building block in the development of novel therapeutic agents and functional organic materials. Its utility stems from the reactive aldehyde group and the unique electronic properties of the substituted thiophene ring. This compound serves as a versatile precursor for a variety of more complex molecules, including but not limited to, VEGFR-2 inhibitors for anti-angiogenic therapies and chalcone-based anticancer agents.[1][2] The strategic placement of the chlorine atom and the formyl group allows for diverse chemical transformations, making it a valuable scaffold in drug discovery.[1]

Synthetic Pathways: The Vilsmeier-Haack Reaction

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[3][4] This reaction introduces a formyl group onto an electron-rich aromatic ring, such as 3-chlorothiophene.

Underlying Mechanism and Rationale

The Vilsmeier-Haack reaction proceeds through two primary stages:

  • Formation of the Vilsmeier Reagent: The reaction is initiated by the interaction of a substituted amide, typically N,N-dimethylformamide (DMF), with a halogenating agent like phosphorus oxychloride (POCl₃). This in-situ generation forms a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[3]

  • Electrophilic Aromatic Substitution: The electron-rich 3-chlorothiophene then acts as a nucleophile, attacking the electrophilic Vilsmeier reagent.[3][5] The sulfur atom in the thiophene ring donates electron density, activating the ring towards electrophilic attack, primarily at the C2 position. This leads to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate during the work-up phase yields the final product, this compound.[3]

The choice of the Vilsmeier-Haack reaction is predicated on its high efficiency and selectivity for the formylation of electron-rich heterocycles.[3][6] The reaction conditions can be modulated to control the outcome, though with some substrates, more drastic conditions can lead to side reactions such as halogenation.[4]

Vilsmeier_Haack_Workflow cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Thiophene 3-Chlorothiophene Intermediate Iminium Salt Intermediate Thiophene->Intermediate + Vilsmeier Reagent Product 3-Chlorothiophene- 2-carbaldehyde Intermediate->Product + H₂O (Hydrolysis)

Diagram of the Vilsmeier-Haack synthesis workflow.

Detailed Experimental Protocol

This section provides a generalized, yet detailed, protocol for the synthesis of this compound, adapted from established procedures for similar thiophene derivatives.[3]

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaPuritySupplier
3-Chlorothiophene17249-80-8C₄H₃ClS≥98%Major Chemical Supplier
Phosphorus oxychloride (POCl₃)10025-87-3Cl₃OP≥99%Major Chemical Supplier
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NOAnhydrous, ≥99.8%Major Chemical Supplier
Dichloromethane (DCM)75-09-2CH₂Cl₂Anhydrous, ≥99.8%Major Chemical Supplier
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃ACS Reagent GradeMajor Chemical Supplier
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄≥97%Major Chemical Supplier
Crushed IceN/AH₂ON/AN/A
Step-by-Step Synthesis Procedure
  • Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents). Cool the flask to 0 °C using an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the DMF, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Reaction with 3-Chlorothiophene: Dissolve 3-chlorothiophene (1.0 equivalent) in a minimal amount of anhydrous dichloromethane (DCM).[7][8] Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Reaction Progression and Monitoring: Heat the reaction mixture to 40-50 °C and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane/ethyl acetate).

  • Work-up and Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This will hydrolyze the intermediate iminium salt.

  • Neutralization and Extraction: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Solvent Removal: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product is typically purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a pure compound.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Characterization_Methods cluster_spectroscopy Spectroscopic Techniques cluster_chromatography Chromatographic Techniques NMR NMR Spectroscopy (¹H and ¹³C) IR Infrared (IR) Spectroscopy MS Mass Spectrometry (MS) TLC Thin Layer Chromatography (TLC) GC Gas Chromatography (GC) Product This compound Product->NMR Structural Elucidation Product->IR Functional Group Identification Product->MS Molecular Weight Confirmation Product->TLC Purity & Reaction Monitoring Product->GC Purity Assessment

Key methods for characterizing the final product.
Spectroscopic Analysis
TechniqueExpected Observations
¹H NMR The proton NMR spectrum should show two doublets in the aromatic region, corresponding to the two protons on the thiophene ring. The aldehyde proton will appear as a singlet further downfield (typically around 10 ppm).
¹³C NMR The carbon NMR spectrum will display signals for the five carbon atoms in the molecule. The carbonyl carbon of the aldehyde will be observed at a characteristic downfield chemical shift (around 180-190 ppm).
IR Spectroscopy The IR spectrum should exhibit a strong, sharp absorption band for the carbonyl (C=O) stretching vibration of the aldehyde, typically in the range of 1670-1690 cm⁻¹.[3][9]
Mass Spectrometry The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (146.59 g/mol ).[10] A characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) should also be observed.
Physical Properties
PropertyValue
Molecular Formula C₅H₃ClOS[10][11]
Molecular Weight 146.59 g/mol [10][11]
Appearance Typically a white to light yellow solid or liquid.
CAS Number 67482-48-8[10][11][12]

Safety and Handling

As a responsible Senior Application Scientist, it is imperative to highlight the safety precautions associated with the handling of the reagents and the final product.

  • 3-Chlorothiophene: This is a flammable liquid and should be handled in a well-ventilated fume hood.[13] Avoid contact with skin and eyes.[13]

  • Phosphorus oxychloride (POCl₃): This is a highly corrosive and toxic substance that reacts violently with water. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[14]

  • This compound: The final product should be handled with care. Avoid inhalation, ingestion, and contact with skin and eyes.[15][16] It is advisable to consult the Safety Data Sheet (SDS) for detailed handling and storage information.[13][14][15][16]

General Handling Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15][16]

  • All manipulations should be performed in a well-ventilated chemical fume hood.[14]

  • Keep all reagents and the final product away from heat, sparks, and open flames.[13][15][16]

  • Store chemicals in tightly closed containers in a cool, dry, and well-ventilated area.[13][14][15][16]

  • In case of accidental exposure, follow the first-aid measures outlined in the respective SDS.[14][15][16]

Conclusion

This guide has provided a detailed, scientifically grounded protocol for the synthesis and characterization of this compound. By understanding the underlying Vilsmeier-Haack reaction mechanism and adhering to the outlined experimental and safety procedures, researchers can confidently and reproducibly synthesize this valuable chemical intermediate for their drug discovery and materials science applications.

References

  • PrepChem.com. Synthesis of 3-chlorothiophene-2-carboxylic acid. Available from: [Link]

  • Journal of the Chemical Society C. Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen. RSC Publishing. Available from: [Link]

  • RSC Publishing. The mechanism of the Vilsmeier–Haack reaction. Part II. A kinetic study of the formylation of thiophen derivatives with dimethylformamide and phosphorus oxychloride or carbonyl chloride in 1,2-dichloroethane. Available from: [Link]

  • ResearchGate. Vilsmeier–Haack Reagent‐Catalyzed C4(sp) H Formylation in Thiophene Derivatives: Insights into Unexpected Fluorescence Properties | Request PDF. Available from: [Link]

  • Capot Chemical. MSDS of 3-Chlorothiophene-2-carboxylic acid. Available from: [Link]

  • Google Patents. CN101381362A - A kind of method for preparing thiophene derivative chloromethylation product.
  • National Institute of Standards and Technology. 3-Chlorothiophene - the NIST WebBook. Available from: [Link]

  • SpectraBase. 3-Chlorothiophene-2-carboxylic acid - Optional[ATR-IR] - Spectrum. Available from: [Link]

  • SpectraBase. Benzothiophene-2-carboxamide, 3-chloro-N-(2-nitrophenyl)- - Optional[1H NMR] - Spectrum. Available from: [Link]

  • Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Available from: [Link]

  • ResearchGate. FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,.... Available from: [Link]

  • National Institute of Standards and Technology. 2-Thiophenecarboxaldehyde, 5-chloro- - the NIST WebBook. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Purity Imperative: Ensuring Quality in 3-Chlorothiophene-2-Carboxylic Acid Procurement. Available from: [Link]

  • Google Patents. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
  • Organic Syntheses Procedure. Thiophene, 2-chloromethyl. Available from: [Link]

  • PubMed. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Available from: [Link]

  • Arabian Journal of Chemistry. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway. Available from: [Link]

  • MDPI. Benzo[b]thiophene-2-carbaldehyde. Available from: [Link]

  • CP Lab Safety. 2-Chlorothiophene-3-carbaldehyde, min 98%, 250 mg. Available from: [Link]

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An In-Depth Technical Guide to the Health and Safety of 3-Chlorothiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive health and safety guide for researchers, scientists, and drug development professionals working with 3-Chlorothiophene-2-carbaldehyde (CAS No: 67482-48-8). As a reactive aldehyde and a chlorinated heterocyclic compound, this chemical building block requires careful handling to mitigate potential risks. This guide moves beyond mere compliance, offering a framework for understanding the causality behind safety protocols to foster a culture of proactive risk management in the laboratory.

Section 1: Core Chemical and Physical Properties

A foundational understanding of a chemical's properties is the first step in a robust safety assessment. These characteristics dictate its behavior under various laboratory conditions and inform appropriate storage and handling procedures.

PropertyValueSource
CAS Number 67482-48-8[1][2][3][4]
Molecular Formula C₅H₃ClOS[2][3][4]
Molecular Weight 146.59 g/mol [2][3][4]
Appearance Colorless to light yellow liquid[2]
Boiling Point 98 °C[2]
Density (Predicted) 1.429 ± 0.06 g/cm³[2]
Storage Conditions Refrigerate at 2-8°C under an inert atmosphere (Nitrogen or Argon) in a dark, sealed container.[2][3][4]

Section 2: Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary risks are associated with its toxicity upon exposure and its irritant properties. The aldehyde functional group and the chlorinated thiophene ring contribute to its reactivity and toxicological profile.

GHS Pictogram:



Signal Word: Warning [3][4]

The following table details the specific hazard (H) and precautionary (P) statements associated with this compound. Understanding these statements is critical for developing safe laboratory practices.

CodeStatementRationale and Implication
H302 Harmful if swallowedIngestion can lead to systemic toxic effects. Accidental ingestion must be treated as a medical emergency.
H312 Harmful in contact with skinThe compound can be absorbed through the skin, causing systemic toxicity. Dermal exposure should be minimized with appropriate gloves and lab coats.
H332 Harmful if inhaledVapors or aerosols are toxic if breathed in. All handling of the liquid must be performed in a certified chemical fume hood.
H315 Causes skin irritationDirect contact can cause redness, inflammation, or rash. Prolonged contact should be avoided.
H319 Causes serious eye irritationVapors or splashes can cause significant eye irritation or damage. Chemical splash goggles are mandatory.
H335 May cause respiratory irritationInhalation of vapors can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.
P261 Avoid breathing dust/fume/gas/mist/vapors/sprayThis directly addresses the inhalation hazard (H332, H335) and reinforces the need for robust engineering controls.
P280 Wear protective gloves/protective clothing/eye protection/face protectionThis is the primary directive for personal protective equipment to prevent skin and eye contact (H312, H315, H319).
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsingThis provides the immediate, critical first-aid response to an eye exposure, emphasizing thorough flushing.

Section 3: Risk Assessment and Mitigation Workflow

A proactive approach to safety involves a systematic workflow for every experiment. This process ensures that risks are identified, understood, and controlled before any chemical is handled. The following diagram illustrates a self-validating system for working with this compound.

G cluster_prep Phase 1: Pre-Experiment Planning cluster_exec Phase 2: Execution cluster_post Phase 3: Post-Experiment start Start Experiment Planning sds Review Safety Data Sheet (SDS) & Relevant Literature start->sds controls Define Engineering Controls (Chemical Fume Hood Mandatory) sds->controls ppe Select & Inspect PPE (Gloves, Goggles, Lab Coat) sds->ppe informs controls->ppe handling Execute Experiment (Use Safe Handling Protocols) controls->handling enables emergency Confirm Emergency Preparedness (Eyewash, Shower, Spill Kit Access) ppe->emergency emergency->handling emergency->handling supports decon Decontaminate Glassware & Work Surfaces handling->decon waste Segregate & Label Hazardous Waste decon->waste dispose Store Waste for Proper Disposal waste->dispose finish End dispose->finish

Caption: Risk assessment and safe handling workflow for hazardous chemicals.

Section 4: Exposure Control and Personal Protective Equipment (PPE)

Controlling exposure is achieved through a hierarchy of controls, starting with engineering solutions and supplemented by appropriate PPE.

4.1 Engineering Controls

  • Chemical Fume Hood: All work with this compound must be conducted in a properly functioning and certified chemical fume hood.[1] This is non-negotiable due to the compound's "harmful if inhaled" (H332) and respiratory irritant (H335) classifications.

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of fugitive vapors.

  • Safety Stations: An operational eyewash station and safety shower must be located in close proximity to the workstation.[5]

4.2 Personal Protective Equipment (PPE)

  • Eye and Face Protection: Chemical safety goggles are required at all times.[1] A face shield should be considered if there is a significant splash risk.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[1] Always inspect gloves for tears or holes before use. Contaminated gloves must be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.

  • Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.[1][6]

Section 5: Safe Handling, Storage, and Incompatibilities

5.1 Step-by-Step Handling Protocol

  • Preparation: Don all required PPE and ensure the chemical fume hood sash is at the appropriate working height.

  • Aliquotting: When transferring the liquid, use a calibrated pipette or syringe to minimize the risk of spills. Perform all transfers over a secondary containment tray within the fume hood.

  • Reaction Setup: Keep the reaction vessel closed or under a controlled atmosphere (e.g., nitrogen) whenever possible to prevent vapor release.

  • Post-Handling: After use, securely seal the primary container.

  • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent and decontaminate any equipment that has come into contact with the chemical.

  • Hygiene: Wash hands and arms thoroughly with soap and water after handling is complete and before leaving the laboratory.[1]

5.2 Storage Requirements

  • Temperature: Store refrigerated at 2-8°C.[2][3] This is crucial for maintaining the chemical's stability and minimizing vapor pressure.

  • Atmosphere: Store under an inert gas like nitrogen or argon to prevent degradation from air or moisture.[2][5][6]

  • Container: Keep in a tightly closed, properly labeled container in a designated, well-ventilated storage area.[1][5][6]

5.3 Chemical Incompatibilities To prevent hazardous reactions, fires, or explosions, this compound must be stored separately from:

  • Strong Oxidizing Agents: Can lead to violent reactions.[1][5][6]

  • Strong Bases: May catalyze decomposition or polymerization.[5][6]

  • Strong Reducing Agents: Can react exothermically.[5][6]

  • Heat and Ignition Sources: Avoid heat, flames, and sparks.[1][5][6]

Section 6: Emergency Procedures

In the event of an exposure or spill, a rapid and correct response is essential.

6.1 First-Aid Measures

Exposure RouteImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart to ensure thorough rinsing. Seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[1][6]
Inhalation Move the individual to fresh air immediately. If breathing is difficult or symptoms persist, seek medical attention.[1][6]
Ingestion Wash out the mouth with copious amounts of water. Do NOT induce vomiting. Seek immediate medical attention.[1]

6.2 Accidental Release (Spill) Protocol

  • Evacuate all non-essential personnel from the immediate area.

  • Ensure you are wearing appropriate PPE, including respiratory protection if vapors are significant.

  • Contain the spill using an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[1]

  • Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[1]

  • Ventilate the area and wash the spill site once the material has been removed.

  • Do not allow the spilled material to enter drains or waterways.[1]

6.3 Fire-Fighting Measures

  • Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[1][6]

  • Hazards: In a fire, hazardous combustion products may be released, including carbon monoxide, hydrogen chloride gas, and sulfur oxides.[1][6]

  • Protective Gear: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[1]

Section 7: Disposal Considerations

This compound and any materials contaminated with it must be treated as hazardous waste.

  • Disposal: All waste must be disposed of through a licensed hazardous waste disposal company.[5][6]

  • Regulations: Ensure compliance with all local, state, and national environmental regulations regarding chemical waste disposal.[1] Do not dispose of this chemical down the drain.[1]

References

  • 3-Chloro-2-thiophenecarbaldehyde | CAS#:67482-48-8 | Chemsrc. (n.d.). Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 3-Chlorothiophene-2-carbaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth guide provides a comprehensive overview of 3-Chlorothiophene-2-carbaldehyde, a pivotal building block in modern medicinal chemistry. We will delve into its chemical properties, reliable commercial sources, detailed synthesis protocols, and its application in the development of novel therapeutics, supported by practical, field-proven insights and methodologies.

Introduction: The Significance of the Thiophene Scaffold in Medicinal Chemistry

The thiophene ring is a privileged scaffold in drug discovery, consistently appearing in a multitude of FDA-approved drugs.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it a highly sought-after moiety for medicinal chemists.[2][4][5] this compound, in particular, serves as a versatile precursor for a wide range of more complex, biologically active molecules. Its chlorinated thiophene core and reactive aldehyde group offer a dual functionality that allows for diverse synthetic transformations. This guide aims to provide researchers with the essential technical knowledge to effectively source, handle, and utilize this valuable chemical intermediate.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of any chemical reagent is paramount for its effective and safe use in a laboratory setting.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 67482-48-8[6][7][8]
Molecular Formula C₅H₃ClOS[6][7][8]
Molecular Weight 146.59 g/mol [6][7][8]
Appearance Colorless to brown clear liquid[9]
Boiling Point 98 °C[6]
Density ~1.429 g/cm³ (Predicted)[6]
Storage Conditions 2-8°C, under inert atmosphere[7]
Safety and Handling

This compound is a combustible liquid and is harmful if swallowed. It can cause skin and serious eye irritation and may cause an allergic skin reaction.[2] Proper personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound.[2] All manipulations should be carried out in a well-ventilated fume hood.[2]

Key Safety Precautions:

  • Inhalation: Avoid breathing vapors or mist. If inhaled, move the person to fresh air.

  • Skin Contact: Avoid contact with skin. In case of contact, wash immediately with plenty of soap and water.

  • Eye Contact: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

  • Ingestion: If swallowed, rinse mouth with water (only if the person is conscious) and seek immediate medical attention.

Commercial Availability and Supplier Comparison

Sourcing high-quality starting materials is a critical first step in any synthetic workflow. The following table provides a comparative overview of several commercial suppliers of this compound. Researchers should always request a certificate of analysis (CoA) to verify the purity and identity of the purchased material.

Table 2: Commercial Suppliers of this compound

SupplierProduct NumberPurityAvailability
ChemScene CS-0054646≥96%In Stock
BLD Pharm 67482-48-8-Inquire
ChemicalBook -99.00% (from some suppliers)Inquire
ECHEMI -99.00% (from some suppliers)Inquire

Synthesis of this compound: A Step-by-Step Protocol

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds, including 3-chlorothiophene.[10][11] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[10]

Vilsmeier-Haack Formylation of 3-Chlorothiophene

This protocol outlines a standard procedure for the synthesis of this compound.

Diagram 1: Vilsmeier-Haack Reaction Workflow

G cluster_reagents Reagents cluster_reaction Reaction cluster_product Product 3-Chlorothiophene 3-Chlorothiophene Electrophilic Aromatic Substitution Electrophilic Aromatic Substitution 3-Chlorothiophene->Electrophilic Aromatic Substitution POCl3 POCl3 Vilsmeier Reagent Formation Vilsmeier Reagent Formation POCl3->Vilsmeier Reagent Formation DMF DMF DMF->Vilsmeier Reagent Formation Vilsmeier Reagent Formation->Electrophilic Aromatic Substitution Hydrolysis Hydrolysis Electrophilic Aromatic Substitution->Hydrolysis This compound This compound Hydrolysis->this compound

Caption: Workflow for the Vilsmeier-Haack formylation.

Materials:

  • 3-Chlorothiophene

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Reflux condenser

Experimental Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-chlorothiophene (1 equivalent) in anhydrous DMF.

  • Formation of Vilsmeier Reagent: Cool the solution in an ice bath to 0°C. Slowly add phosphorus oxychloride (1.1 equivalents) dropwise via the dropping funnel, ensuring the temperature remains below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Then, heat the mixture to 50-60°C and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization and Extraction: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Application in Drug Discovery: Synthesis of a Thiophene-Based Kinase Inhibitor Precursor

Thiophene derivatives are prominent in the development of kinase inhibitors due to their ability to mimic the purine core of ATP and interact with the hinge region of the kinase active site.[4] this compound is a valuable starting material for the synthesis of various thieno[3,2-d]pyrimidine and other heterocyclic systems that often form the core of these inhibitors.

The following protocol details a representative synthesis of a key intermediate for a class of kinase inhibitors, starting from a derivative of this compound. This example showcases the utility of the chlorothiophene scaffold in building complex, biologically active molecules. While not directly starting from the carbaldehyde, this synthesis of a related carboxylic acid demonstrates a common subsequent transformation and its application.

Synthesis of 3-chloro-N-[(4-chlorophenyl)(methyl)carbamothioyl]thiophene-2-carboxamide

This protocol is adapted from a reported synthesis and illustrates the conversion of the related 3-Chlorothiophene-2-carboxylic acid into a more complex derivative.

Diagram 2: Synthesis of a Thiophene-Based Intermediate

G 3-Chlorothiophene-2-carboxylic acid 3-Chlorothiophene-2-carboxylic acid Acyl chloride formation Acyl chloride formation 3-Chlorothiophene-2-carboxylic acid->Acyl chloride formation Thionyl chloride Thionyl chloride Thionyl chloride->Acyl chloride formation 3-Chlorothiophene-2-carbonyl chloride 3-Chlorothiophene-2-carbonyl chloride Acyl chloride formation->3-Chlorothiophene-2-carbonyl chloride Coupling reaction Coupling reaction 3-Chlorothiophene-2-carbonyl chloride->Coupling reaction Amine N-(4-chlorophenyl)-N-methylthiourea Amine->Coupling reaction Final Product 3-chloro-N-[(4-chlorophenyl)(methyl)carbamothioyl]thiophene-2-carboxamide Coupling reaction->Final Product

Caption: Synthetic pathway to a thiophene-based kinase inhibitor precursor.

Materials:

  • 3-Chlorothiophene-2-carboxylic acid

  • Thionyl chloride

  • N-(4-chlorophenyl)-N-methylthiourea

  • Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Experimental Protocol:

  • Activation of the Carboxylic Acid: In a round-bottom flask, suspend 3-Chlorothiophene-2-carboxylic acid (1 equivalent) in an excess of thionyl chloride. Heat the mixture to reflux for 2 hours. After cooling, remove the excess thionyl chloride under reduced pressure to obtain the crude 3-Chlorothiophene-2-carbonyl chloride.

  • Coupling Reaction: Dissolve the crude acyl chloride in anhydrous dichloromethane. In a separate flask, dissolve N-(4-chlorophenyl)-N-methylthiourea (1 equivalent) and pyridine (1.2 equivalents) in anhydrous dichloromethane.

  • Reaction: Slowly add the solution of the acyl chloride to the amine solution at 0°C. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up: Wash the reaction mixture with 1M HCl, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting solid by recrystallization or column chromatography to yield the desired product.

Conclusion

This compound is a cornerstone reagent for the synthesis of a diverse array of thiophene-containing compounds with significant potential in drug discovery and development. Its commercial availability and well-established reactivity make it an invaluable tool for medicinal chemists. This guide has provided a comprehensive overview of its properties, sourcing, synthesis, and application, equipping researchers with the necessary knowledge to confidently and effectively incorporate this versatile building block into their synthetic strategies.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]

  • A Mini Review on Thiophene-based derivatives as anticancer agents. K.T.H.M. College. [Link]

  • Therapeutic Potential of Thiophene Compounds: A Mini-Review. PubMed. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. R Discovery. [Link]

  • Synthesis of 3-chlorothiophene-2-carboxylic acid. PrepChem.com. [Link]

  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journals. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

Sources

An In-depth Technical Guide to the Structural Analysis of 3-Chlorothiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the structural analysis of 3-Chlorothiophene-2-carbaldehyde, a key intermediate in the development of pharmaceuticals and specialty chemicals. Designed for researchers, scientists, and drug development professionals, this document delves into the essential analytical techniques and methodologies required for the unambiguous characterization of this molecule. We will explore the causal relationships behind experimental choices and present self-validating protocols to ensure scientific integrity.

Introduction: The Significance of a Well-Characterized Building Block

This compound (C₅H₃ClOS) is a substituted thiophene derivative whose utility in organic synthesis is intrinsically linked to its precise molecular architecture. The presence of a reactive aldehyde group, a chlorine substituent, and the thiophene core offers multiple avenues for molecular elaboration. However, the potential for isomeric impurities and side-products from its synthesis necessitates a rigorous and multi-faceted approach to structural elucidation. This guide will walk through the critical analytical techniques employed to confirm the identity, purity, and detailed structural features of this important chemical entity.

Physicochemical Properties: A Foundation for Analysis

A thorough understanding of the fundamental physicochemical properties of this compound is the first step in its comprehensive analysis. These properties not only confirm the substance's identity but also inform the selection of appropriate analytical methods and handling procedures.

PropertyValueSource
Molecular Formula C₅H₃ClOS[1]
Molecular Weight 146.59 g/mol [1]
Boiling Point 98 °C
Appearance Typically a yellow oil or solid[2]
SMILES O=Cc1sccc1Cl[1]

These fundamental data points serve as the initial checklist for any sample purporting to be this compound.

Synthesis and Potential Impurities: A Chemist's Perspective

While various synthetic routes to this compound exist, a common approach involves the formylation of 3-chlorothiophene. Understanding the synthesis is crucial as it allows for the prediction of potential impurities that could interfere with structural analysis and downstream applications. A plausible synthetic approach can be adapted from the synthesis of the corresponding carboxylic acid, which involves the reaction of a suitable thiophene precursor with a chlorinating agent followed by functional group manipulation.[3]

A general synthetic workflow can be visualized as follows:

Synthesis_Workflow 3-Hydroxythiophene-2-carboxylate 3-Hydroxythiophene-2-carboxylate Intermediate 3-Chlorothiophene-2-carboxylate 3-Hydroxythiophene-2-carboxylate->Intermediate Chlorination Chlorinating_Agent Chlorinating Agent (e.g., PCl5) Chlorinating_Agent->Intermediate Product This compound Intermediate->Product Selective Reduction Reduction Reduction Reduction->Product

Caption: A generalized synthetic workflow for this compound.

Causality in Synthesis and Impurity Profile: The choice of chlorinating and reducing agents is critical. Incomplete reactions could lead to the presence of the starting material or the intermediate carboxylate. Over-reduction could yield the corresponding alcohol (3-chloro-2-thienylmethanol). Isomeric impurities, such as 2-chloro-3-formylthiophene, could also arise depending on the regioselectivity of the initial functionalization of the thiophene ring. A comprehensive structural analysis must, therefore, be able to distinguish the target molecule from these potential contaminants.

Spectroscopic Elucidation: The Core of Structural Analysis

A combination of spectroscopic techniques is essential for the definitive structural confirmation of this compound. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton and the two aromatic protons on the thiophene ring.

  • Aldehyde Proton (CHO): This proton will appear as a singlet in the downfield region, typically between δ 9.5-10.5 ppm.[2] This significant downfield shift is due to the deshielding effect of the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group.

  • Thiophene Ring Protons: The two protons on the thiophene ring (at positions 4 and 5) will appear as a pair of doublets in the aromatic region (δ 7.0-8.0 ppm). The coupling between these adjacent protons (a ³J coupling) will result in the splitting of each signal into a doublet. The specific chemical shifts are influenced by the electron-withdrawing effects of the chlorine and aldehyde substituents.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the number and chemical environment of the carbon atoms in the molecule. For this compound, five distinct carbon signals are expected:

  • Carbonyl Carbon (C=O): This carbon will be the most downfield signal, typically appearing in the range of δ 180-190 ppm.[2]

  • Thiophene Ring Carbons: The four carbons of the thiophene ring will give rise to four separate signals in the aromatic region (δ 120-150 ppm). The carbon attached to the chlorine atom (C3) and the carbon bearing the aldehyde group (C2) will have their chemical shifts significantly influenced by these substituents.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Optimize the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

    • Integrate the ¹H NMR signals to determine the relative proton ratios.

    • Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the carbonyl and thiophene ring vibrations.

Key IR Absorptions:

  • C=O Stretch: A strong, sharp absorption band in the region of 1670-1700 cm⁻¹ is characteristic of the carbonyl group of an aromatic aldehyde.[4] The conjugation with the thiophene ring lowers the stretching frequency compared to a saturated aldehyde.

  • C-H Stretch (Aldehyde): Two weak to medium bands are typically observed around 2820 cm⁻¹ and 2720 cm⁻¹ for the C-H stretch of the aldehyde group.[4]

  • C=C Stretch (Thiophene Ring): Aromatic C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

  • C-S Stretch: The C-S stretching vibration of the thiophene ring can be found in the fingerprint region, typically below 800 cm⁻¹.[5]

  • C-Cl Stretch: The C-Cl stretching absorption is expected in the fingerprint region, usually between 600 and 800 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

  • Instrument Preparation: Ensure the ATR crystal is clean.

  • Background Spectrum: Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Expected Fragmentation Pattern:

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (146.59 g/mol ). Due to the presence of chlorine, an isotopic peak at M+2 with approximately one-third the intensity of the M⁺ peak will be observed, which is a characteristic signature for a molecule containing one chlorine atom.

  • Key Fragments: Common fragmentation pathways for aldehydes include the loss of a hydrogen radical (M-1) and the loss of the formyl group (M-29). Alpha-cleavage adjacent to the carbonyl group is also a prominent fragmentation pathway for aldehydes.[6]

Experimental Protocol: Electron Ionization (EI)-MS

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Analytical_Workflow cluster_Sample Sample Preparation cluster_Techniques Spectroscopic Analysis cluster_Data Data Interpretation cluster_Conclusion Structural Confirmation Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Characteristic Frequencies (C=O, C-H, C-Cl) IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern Isotopic Distribution MS->MS_Data Structure Confirmed Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A comprehensive workflow for the structural analysis of this compound.

Crystallographic Analysis: The Definitive Structure

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of sufficient size and quality, typically through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.

  • Structural Analysis: Analyze the resulting crystal structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.

The determination of the crystal structure of this compound would be a valuable contribution to the field, providing definitive proof of its molecular geometry and insights into its solid-state packing and intermolecular forces.

Conclusion: A Multi-Technique Approach for Unwavering Confidence

The structural analysis of this compound is a clear example of the necessity of a multi-pronged analytical strategy. While each technique provides valuable information, it is the synergy of NMR, IR, and mass spectrometry, ideally complemented by X-ray crystallography, that affords a complete and unambiguous structural assignment. For researchers and developers working with this versatile building block, a thorough understanding and application of these analytical principles are paramount to ensuring the quality, purity, and ultimately, the success of their scientific endeavors.

References

  • Sadtler Research Laboratories. (n.d.). The Infrared Absorption Spectra of Thiophene Derivatives.
  • PrepChem. (2023). Synthesis of 3-chlorothiophene-2-carboxylic acid. Retrieved from [Link]

  • Zalibera, M., et al. (2006). Thiophene-thiophene versus phenyl-phenyl coupling in 2-(Diphenylamino)-Thiophenes: an ESR-UV/Vis/NIR spectroelectrochemical study. ChemPhysChem, 7(4), 869-879. doi:10.1002/cphc.200500533.
  • Belokon, Y. N., et al. (n.d.). Thiophene and its Derivatives.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Kim, J. H., et al. (2021). Polymorph-Dependent Emission in Cyano Group-Substituted Thiophene/Phenylene Co-Oligomer Crystals. Crystal Growth & Design, 21(1), 381-389. doi:10.1021/acs.cgd.0c01281.
  • Rehman, A., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(11), 14138-14153. doi:10.3390/molecules181114138.
  • Chalmers, J. M. (2012). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley. doi:10.1002/9780470027318.a9224.
  • The Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • Aitken, R. A., et al. (2021). X-ray structures of thiophene-3-carbonyl derivatives. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 7), 743-747. doi:10.1107/s2056989021006501.
  • Melissa Maribel. (2024, February 26). How to Interpret an IR Spectrum and Identify the RIGHT Functional Group [Video]. YouTube. [Link]

  • Supporting Information for: Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor. (n.d.).
  • El-Gaby, M. S. A., et al. (2015). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 11, 235-243. doi:10.3762/bjoc.11.26.
  • Chad's Prep. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry [Video]. YouTube. [Link]

  • El-Gaby, M. S. A., et al. (2009).
  • Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry [Video]. YouTube. [Link]

  • NIST. (n.d.). 2-Thiophenecarboxaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]

  • Aitken, R. A., et al. (2023). The X-ray Structures of 2- and 3-Sulfolene and Two Halogenated Derivatives. Journal of Chemical Crystallography, 53, 1-8. doi:10.1007/s10870-023-00982-4.

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An In-depth Technical Guide to the Solubility of 3-Chlorothiophene-2-carbaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Chlorothiophene-2-carbaldehyde is a pivotal heterocyclic building block in the landscape of pharmaceutical and materials science research. Its utility in the synthesis of novel therapeutic agents and functional organic materials is well-established.[1] A fundamental understanding of its solubility characteristics in various organic solvents is a critical prerequisite for its effective application in drug development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability.[2] This technical guide provides a comprehensive exploration of the solubility of this compound. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide synthesizes the core physicochemical principles that govern its solubility. We present a predictive analysis of its behavior in a range of common organic solvents and provide a detailed, field-proven experimental protocol for the precise determination of its solubility, empowering researchers to generate reliable data for their specific applications.

Introduction to this compound: A Molecule of Significance

Thiophene and its derivatives are cornerstones of medicinal chemistry, prized for their diverse biological activities which include anticancer, antimicrobial, and anti-inflammatory properties.[1][3] this compound, with its reactive aldehyde group and substituted thiophene ring, serves as a versatile precursor for a multitude of more complex molecular architectures.[4] The chlorine substituent and the carbonyl group significantly influence the molecule's electronic properties and, consequently, its interactions with solvent molecules. A thorough grasp of its solubility is therefore not merely an academic exercise but a practical necessity for optimizing synthetic yields, developing robust purification methods, and formulating effective drug delivery systems.[2]

Physicochemical Properties

A molecule's solubility is intrinsically linked to its structural and electronic properties. The key physicochemical parameters for this compound are summarized below.

PropertyValueSource
Molecular Formula C₅H₃ClOS[5][6][7]
Molecular Weight 146.59 g/mol [5][6][7]
Boiling Point 98 °C[6]
Predicted Density 1.429 ± 0.06 g/cm³[6]
Calculated LogP 2.214[7]
Storage Temperature 2-8°C, inert atmosphere[5]

The positive LogP value suggests a preference for lipophilic (non-polar) environments over aqueous ones, which is a crucial starting point for predicting its solubility in organic solvents.

Theoretical Framework for Solubility in Organic Solvents

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[8][9] This concept is rooted in the polarity of both the solute (this compound) and the solvent.

Molecular Structure and Polarity:

This compound possesses a moderately polar structure. The key contributors to its polarity are:

  • The thiophene ring , which is an aromatic heterocycle. While the ring itself is relatively non-polar, the sulfur atom introduces some degree of polarity.

  • The chlorine atom , which is an electronegative substituent that induces a dipole moment.

  • The aldehyde group (-CHO) , which is a polar functional group capable of participating in dipole-dipole interactions and acting as a hydrogen bond acceptor.

Given this structure, this compound is expected to be soluble in a range of organic solvents. Its solubility will be highest in solvents that can effectively engage in dipole-dipole interactions.

Predictive Solubility Profile:

  • Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Dichloromethane (DCM)): These solvents are expected to be effective at dissolving this compound. Their polarity allows for favorable dipole-dipole interactions with the aldehyde and chloro groups.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): While the compound can act as a hydrogen bond acceptor, it lacks a hydrogen bond donor. Therefore, while it should be soluble in alcohols, its solubility might be less than in polar aprotic solvents of similar polarity.

  • Non-polar Solvents (e.g., Hexane, Toluene): The aromatic thiophene ring and the overall molecular structure will allow for some solubility in non-polar solvents through van der Waals forces.[10][11] However, the polar functional groups will limit its solubility in highly non-polar solvents like hexane. Toluene, being aromatic, may offer better solubility due to potential π-π stacking interactions.

The interplay of these factors is visually summarized in the diagram below.

G cluster_solute This compound Properties cluster_solvent Solvent Properties cluster_interactions Intermolecular Forces Solute Solute (this compound) Polarity Moderate Polarity Solute->Polarity HBA Hydrogen Bond Acceptor (Carbonyl Oxygen) Solute->HBA Structure Aromatic Ring + Polar Groups (Cl, CHO) Solute->Structure Dipole Dipole-Dipole Polarity->Dipole Matches HBond Hydrogen Bonding HBA->HBond Accepts from VDW Van der Waals Structure->VDW Interacts via Solvent Organic Solvent SolventPolarity Solvent Polarity Solvent->SolventPolarity SolventHBD Hydrogen Bonding (Protic vs. Aprotic) Solvent->SolventHBD SolventStructure Molecular Structure Solvent->SolventStructure SolventPolarity->Dipole SolventHBD->HBond Donates SolventStructure->VDW Solubility Solubility Outcome Dipole->Solubility VDW->Solubility HBond->Solubility G A 1. Preparation Add excess solute to a known volume of solvent in a sealed vial. B 2. Equilibration Agitate in a thermostatic shaker (24-72 hours at constant T). A->B C 3. Phase Separation Allow undissolved solid to settle (at constant T). B->C D 4. Sampling & Filtration Withdraw supernatant and filter (e.g., 0.22 µm syringe filter). C->D E 5. Dilution Dilute the filtered sample to a known volume. D->E F 6. Quantification Analyze concentration using a validated method (e.g., HPLC). E->F G 7. Calculation Calculate original concentration (Solubility) using dilution factor. F->G

Caption: Isothermal Shake-Flask Method Workflow.

Conclusion

While a comprehensive public database of quantitative solubility for this compound in common organic solvents remains to be fully established, a strong predictive understanding can be derived from its molecular structure and fundamental physicochemical principles. It is anticipated to exhibit good solubility in polar aprotic and protic organic solvents. For researchers and drug development professionals requiring precise solubility data for process optimization, formulation, or regulatory submissions, the isothermal shake-flask method detailed in this guide provides a robust and reliable experimental framework. Adherence to this protocol will ensure the generation of high-quality, reproducible data, thereby facilitating the continued development of novel therapeutics and materials based on this important thiophene derivative.

References

  • ACS Publications. (n.d.). Synthesis and Structure of Alkyl-Substituted Fused Thiophenes Containing up to Seven Rings. The Journal of Organic Chemistry. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • Unknown. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Unknown. (2021, March 24). Solubility Tests for Organic Compounds [Video]. YouTube. Retrieved from [Link]

  • Solubility of Things. (n.d.). Thiophene. Retrieved from [Link]

  • ResearchGate. (n.d.). Properties of Thiophene Derivatives and Solubility. Retrieved from [Link]

  • Scirp.org. (2014, August 1). Synthesis of Soluble Polythiophene Partially Containing 3,4-Ethylenedioxythiophene and 3-Hexylthiophene by Polycondensation. Retrieved from [Link]

  • ResearchGate. (2018, April 30). SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL 3-ARYL THIOPHENE-2-CARBALDEHYDES AND THEIR ARYL/HETEROARYL CHALCONE DERIVATIVES. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2025, March 18). Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols: The Versatility of 3-Chlorothiophene-2-carbaldehyde in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthetic applications of 3-Chlorothiophene-2-carbaldehyde, tailored for researchers and professionals in organic synthesis and drug development.

Abstract

This compound is a pivotal heterocyclic building block in organic synthesis, prized for its dual reactivity which enables a diverse range of chemical transformations. The presence of a reactive aldehyde group and a chlorine atom on the thiophene ring allows for sequential or orthogonal functionalization, making it an ideal starting material for the synthesis of complex molecules. This guide provides an in-depth exploration of its utility, focusing on key reactions such as Suzuki-Miyaura cross-coupling, Knoevenagel condensation, Wittig olefination, and the construction of fused heterocyclic systems. Detailed, field-proven protocols are provided for each major application, alongside mechanistic insights and a discussion of the therapeutic and material science relevance of the resulting compounds.

The Strategic Importance of this compound

The Thiophene Scaffold in Drug Discovery and Materials Science

The thiophene ring is a privileged scaffold in medicinal chemistry and materials science. Its structural similarity to the benzene ring, combined with its unique electronic properties, allows it to serve as a bioisostere in drug design, often improving potency and modulating pharmacokinetic properties. Thiophene derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1][2] In materials science, thiophene-based polymers are integral to the development of organic semiconductors and light-emitting diodes.

This compound emerges as a particularly valuable intermediate due to its pre-functionalized structure, offering multiple handles for synthetic elaboration.

Physicochemical Properties

A clear understanding of the reagent's physical and chemical properties is fundamental to its effective use.

PropertyValue
CAS Number 67482-48-8[3][4][5][6]
Molecular Formula C₅H₃ClOS[4][5]
Molecular Weight 146.59 g/mol [4][5]
Appearance Typically a solid
SMILES O=CC1=C(Cl)C=CS1[4]
Storage Conditions 2-8°C, inert atmosphere, keep in dark place[3]
Overview of Synthetic Utility

The synthetic power of this compound lies in the strategic placement of its functional groups. The aldehyde at the C2 position is a classic electrophile, readily participating in condensations and nucleophilic additions. The chlorine atom at the C3 position is an excellent handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This allows for a modular approach to building molecular complexity.

Figure 1: Key reaction pathways of this compound.

Core Synthetic Transformations

This section details the most significant applications of this compound, complete with step-by-step protocols.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and boronic acids.[7] For this compound, this reaction provides a direct and efficient route to synthesize 3-arylthiophene-2-carbaldehydes, which are valuable precursors for bioactive molecules like chalcones and other complex heterocycles.[8][9]

2.1.1 Application in the Synthesis of 3-Arylthiophene-2-carbaldehydes

The synthesis of 3-arylthiophene-2-carbaldehydes via Suzuki coupling is highly efficient. These products serve as key intermediates; for instance, they can undergo further condensation reactions to produce chalcones with potential cytotoxic activity against cancer cell lines.[9] The reaction is catalyzed by a palladium(0) complex, typically Pd(PPh₃)₄, and requires a base to activate the boronic acid.[10]

Figure 2: General scheme for Suzuki-Miyaura cross-coupling.

2.1.2 Detailed Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol describes the synthesis of 3-phenylthiophene-2-carbaldehyde.

Reagents & Materials
This compound
Phenylboronic acid
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
Potassium phosphate (K₃PO₄) or Sodium Carbonate (Na₂CO₃)
Toluene and Water (or 1,4-Dioxane)
Round-bottom flask, condenser, magnetic stirrer, nitrogen inlet

Procedure:

  • Setup: To a 100 mL round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add the solvent system (e.g., a 4:1 mixture of toluene/water or dioxane/water) via syringe.

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the mixture.

  • Reaction: Heat the reaction mixture to 85-90°C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 3-arylthiophene-2-carbaldehyde.[10][11]

Carbonyl Condensation Reactions: Knoevenagel and Chalcone Synthesis

The aldehyde functionality is a prime site for C=C bond formation via condensation reactions. The Knoevenagel condensation is a powerful method for reacting aldehydes with active methylene compounds.[12]

2.2.1 The Knoevenagel Condensation

This reaction involves the nucleophilic addition of an active hydrogen compound to the carbonyl group, followed by dehydration.[12] It is typically catalyzed by a weak base like piperidine. This method is highly effective for creating α,β-unsaturated products, which are themselves versatile synthetic intermediates.

Figure 3: Knoevenagel condensation with malononitrile.

2.2.2 Detailed Protocol: Knoevenagel Condensation with Malononitrile

Reagents & Materials
This compound
Malononitrile
Piperidine (catalyst)
Ethanol
Round-bottom flask, condenser, magnetic stirrer

Procedure:

  • Mixing: In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Catalyst: Add a catalytic amount of piperidine (2-3 drops) to the solution.

  • Reaction: Heat the mixture to reflux and stir for 2-4 hours. The formation of a precipitate often indicates product formation.

  • Isolation: Cool the reaction mixture in an ice bath. Collect the solid product by filtration.

  • Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and impurities. The product is often pure enough for subsequent steps without further purification.

2.2.3 Synthesis of Bioactive Chalcones

A related and highly significant reaction is the Claisen-Schmidt condensation between this compound (or its 3-aryl derivatives) and an acetophenone to form chalcones. These chalcone scaffolds are extensively studied for their anticancer properties.[13]

Detailed Protocol: Synthesis of a Chlorothiophene-based Chalcone

This protocol describes the reaction between this compound and acetophenone.

  • Base Solution: Prepare a solution of NaOH (2.0 eq) in a mixture of ethanol and water.

  • Reaction Mixture: In a separate flask, dissolve this compound (1.0 eq) and acetophenone (1.0 eq) in ethanol.

  • Condensation: Cool the aldehyde/ketone solution in an ice bath and slowly add the NaOH solution dropwise with constant stirring.

  • Reaction: Allow the mixture to stir at room temperature for 12-24 hours.

  • Work-up: Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the chalcone product.

  • Purification: Filter the solid, wash with water until neutral, and recrystallize from a suitable solvent like ethanol to obtain the pure chalcone.

Olefination via the Wittig Reaction

The Wittig reaction is a premier method for converting aldehydes and ketones into alkenes.[14] It involves the reaction of the carbonyl group with a phosphorus ylide (a Wittig reagent). This reaction is highly reliable for forming a C=C bond at the exact position of the original carbonyl, offering excellent regioselectivity. Stabilized ylides tend to produce (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes.[15]

Figure 4: Wittig reaction for the synthesis of a vinylthiophene.

2.3.1 Detailed Protocol: Synthesis of 3-Chloro-2-vinylthiophene

This protocol uses methyltriphenylphosphonium bromide to generate the ylide in situ.

Reagents & Materials
Methyltriphenylphosphonium bromide
Strong base (n-Butyllithium or NaH)
This compound
Anhydrous Tetrahydrofuran (THF)
Schlenk flask, syringes, magnetic stirrer, nitrogen atmosphere

Procedure:

  • Ylide Formation: In a Schlenk flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

  • Deprotonation: Cool the suspension to 0°C and add a strong base like n-BuLi (1.05 eq) dropwise. The formation of a deep orange or yellow color indicates ylide formation. Stir for 1 hour at this temperature.

  • Aldehyde Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Quenching: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. The crude product is purified by column chromatography to isolate the 3-chloro-2-vinylthiophene.

Synthesis of Fused Heterocyclic Systems: Thieno[3,2-b]pyridines

This compound is an excellent precursor for constructing fused heterocyclic systems like thieno[3,2-b]pyridines. These scaffolds are of significant interest in medicinal chemistry, appearing in compounds developed as anti-inflammatory and anti-allergic agents.[16] One common strategy is the Friedländer annulation, which condenses an o-aminoaryl aldehyde with a compound containing an α-methylene ketone.

A powerful alternative is a multi-component reaction that builds the fused ring in a single step.

2.4.1 Detailed Protocol: Three-Component Synthesis of a Dihydrothieno[3,2-b]pyridin-5-one Derivative

This protocol is adapted from methods used for synthesizing thienopyridinones from related 3-aminothiophenes, aldehydes, and active methylene compounds.[17] While the starting material is different, the principle of using the aldehyde to build the fused ring is analogous.

Reagents & Materials
This compound
An appropriate amine (e.g., ammonium acetate or a primary amine)
An active methylene compound (e.g., ethyl acetoacetate)
Acetic Acid (as solvent and catalyst)
Round-bottom flask, condenser

Procedure:

  • Mixing: In a round-bottom flask, combine this compound (1.0 eq), the amine source (e.g., ammonium acetate, 1.5 eq), and the active methylene compound (e.g., ethyl acetoacetate, 1.1 eq).

  • Solvent: Add glacial acetic acid as the solvent.

  • Reaction: Heat the mixture to reflux (approx. 120°C) for 6-8 hours.

  • Isolation: Cool the reaction mixture to room temperature. Pour the mixture into ice water to precipitate the product.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and then a small amount of cold ethanol. Recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure fused thieno[3,2-b]pyridine derivative.

Figure 5: Multi-component synthesis of a thieno[3,2-b]pyridine scaffold.

Applications in Medicinal Chemistry

The derivatives of this compound are of profound interest to drug development professionals.

  • Anticancer Agents: Chalcones derived from this starting material have shown potent cytotoxic properties against human colon cancer cells.[9][13]

  • Antibacterial and Antiurease Activity: Arylthiophene-2-carbaldehydes synthesized via Suzuki coupling have been screened for antibacterial, antiurease, and antioxidant capabilities, with several compounds showing excellent activity.[10][11]

  • Anti-inflammatory Activity: The thiophene scaffold is a known pharmacophore in the design of anti-inflammatory agents, often targeting enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).[2]

Conclusion

This compound is a demonstrably powerful and versatile building block in organic synthesis. Its capacity to undergo both palladium-catalyzed cross-coupling at the C-Cl bond and a wide array of carbonyl chemistry at the aldehyde group provides chemists with a robust platform for creating diverse and complex molecular architectures. The protocols outlined in this guide serve as a practical starting point for researchers aiming to leverage this reagent in the synthesis of novel compounds for applications in medicinal chemistry, materials science, and beyond.

References

  • Application Notes and Protocols: Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde. Benchchem.
  • 3-Chlorothiophene-2-carboxylic acid 97 59337-89-2. Sigma-Aldrich.
  • Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. MDPI.
  • Synthesis of thieno[3,2‐b]pyridine drevative 16 and 5‐(thiophene‐2‐yl)‐4,5‐dihydro‐1H‐pyrazol‐3‐one drevative 17. ResearchGate.
  • Synthesis of 3-chlorothiophene-2-carboxylic acid. PrepChem.com.
  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. PMC.
  • Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. NIH.
  • Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PMC - PubMed Central.
  • Knoevenagel condensation. Wikipedia.
  • Application Note and Protocol: Synthesis of Thieno[3,2-b]pyridine-5-carboxylic acid. Benchchem.
  • SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL 3-ARYL THIOPHENE-2-CARBALDEHYDES AND THEIR ARYL/HETEROARYL CHALCONE DERIVATIVES. ResearchGate.
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  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central.
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  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar.
  • Wittig Reaction - Common Conditions. organic-chemistry.org.
  • Heterocyclic Aldehydes Based on Thieno[3,2-b]thiophene Core: Synthesis and Preliminary Studies as Ion Optical Chemosensors. MDPI.
  • Three-Component Condensation of 3-Aminothiophene-2-carboxylic Acid Derivatives with Aldehydes and Meldrum's Acid. ResearchGate.
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Application Notes & Protocols: 3-Chlorothiophene-2-carbaldehyde as a Strategic Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Thiophene Scaffold in Medicinal Chemistry

The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its significant contribution to the development of a wide array of therapeutic agents.[1][2] Its structural similarity to a benzene ring, yet with distinct electronic properties imparted by the sulfur heteroatom, allows it to serve as a versatile bioisostere, enhancing interactions with biological targets and modifying physicochemical properties to improve drug-like characteristics.[1] Within this class of valuable heterocycles, 3-chlorothiophene-2-carbaldehyde has emerged as a particularly powerful and versatile building block for the synthesis of novel pharmaceuticals.

This guide provides an in-depth exploration of this compound, detailing its chemical properties, reactivity, and applications in the synthesis of medicinally relevant compounds. We will provide detailed protocols for key synthetic transformations and showcase its utility in constructing complex molecular architectures with therapeutic potential.

Physicochemical Properties and Reactivity Profile

This compound is a bifunctional molecule featuring a reactive aldehyde group and a chlorine atom attached to the thiophene core. This unique combination of functional groups dictates its reactivity and makes it a valuable precursor for a variety of chemical transformations.

PropertyValueSource
CAS Number 67482-48-8[3][4]
Molecular Formula C₅H₃ClOS[3][4]
Molecular Weight 146.59 g/mol [3][4]
Appearance Colorless to light yellow liquid[5]
Boiling Point 98 °C[5]
Storage 2-8°C, under inert atmosphere[3][4]

The aldehyde group at the 2-position is susceptible to a range of nucleophilic additions and condensation reactions, while the chlorine atom at the 3-position can participate in nucleophilic aromatic substitution and cross-coupling reactions. This dual reactivity allows for the sequential or tandem introduction of molecular diversity, a key strategy in modern drug discovery.

Key Synthetic Applications in Pharmaceutical R&D

The strategic placement of the aldehyde and chloro-substituents on the thiophene ring makes this compound a cornerstone for the synthesis of various heterocyclic systems, most notably thienopyrimidines. Thienopyrimidines are a class of fused heterocyclic compounds that exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6][7][8][9]

Application 1: Synthesis of Thieno[2,3-d]pyrimidines via Gewald Reaction Precursors

One of the most powerful applications of this compound is in the multi-step synthesis of thieno[2,3-d]pyrimidines. This often begins with the versatile Gewald reaction to construct a polysubstituted 2-aminothiophene, which then serves as a key intermediate.[10][11][12][13][14][15]

Conceptual Workflow: From this compound to Thienopyrimidines

Thienopyrimidine Synthesis Workflow start 3-Chlorothiophene- 2-carbaldehyde intermediate1 Knoevenagel Condensation Product start->intermediate1 + Activated Nitrile (e.g., Malononitrile) intermediate2 2-Amino-3-cyanothiophene (Gewald Product) intermediate1->intermediate2 + Elemental Sulfur + Base (e.g., Morpholine) intermediate3 Thieno[2,3-d]pyrimidin-4(3H)-one intermediate2->intermediate3 Cyclization (e.g., with Formamide) final_product Diverse Pharmaceutical Leads intermediate3->final_product Further Functionalization (e.g., Chlorination, Amination)

Caption: A generalized workflow for the synthesis of thienopyrimidine-based pharmaceutical leads starting from this compound.

Protocol 1: Synthesis of a 2-Aminothiophene Intermediate via a Modified Gewald Reaction Approach

This protocol outlines the synthesis of a 2-aminothiophene derivative, a crucial precursor for thienopyrimidines, starting from this compound.

Materials:

  • This compound

  • Ethyl cyanoacetate or Malononitrile

  • Elemental Sulfur

  • Morpholine or another suitable base

  • Ethanol

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • Knoevenagel Condensation: In a round-bottom flask, dissolve this compound (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol. Add a catalytic amount of morpholine and stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

  • Gewald Reaction: To the resulting mixture, add elemental sulfur (1.1 equivalents). Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain reflux for 4-6 hours. The reaction progress can be monitored by TLC.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield the desired 2-amino-3-carbethoxy-4-(3-chlorothiophen-2-yl)thiophene.

Causality and Experimental Insights:

  • The initial Knoevenagel condensation is base-catalyzed and forms the α,β-unsaturated nitrile intermediate, which is essential for the subsequent cyclization.

  • The use of a mild base like morpholine is often preferred to minimize side reactions.

  • The subsequent addition of sulfur and heating drives the cyclization and aromatization to form the stable 2-aminothiophene ring.[10][14]

Application 2: Direct Condensation Reactions for Bioactive Scaffolds

The aldehyde functionality of this compound can be directly utilized in condensation reactions to generate various bioactive molecules, such as chalcones and imines, which have shown promise as anticancer and antimicrobial agents.[16]

Protocol 2: Synthesis of a 3-Chlorothiophene-based Chalcone

This protocol describes the Claisen-Schmidt condensation of this compound with an acetophenone derivative to form a chalcone.

Materials:

  • This compound

  • A substituted acetophenone (e.g., 4'-methoxyacetophenone)

  • Sodium hydroxide or potassium hydroxide

  • Ethanol or Methanol

  • Beaker with magnetic stirrer

  • Ice bath

Procedure:

  • In a beaker, dissolve the substituted acetophenone (1 equivalent) and this compound (1 equivalent) in ethanol.

  • Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (2-3 equivalents) dropwise with vigorous stirring.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. The formation of a solid precipitate often indicates product formation.

  • Quench the reaction by pouring the mixture into cold water. Acidify with dilute HCl to precipitate any remaining product.

  • Collect the solid product by filtration, wash with cold water until the filtrate is neutral, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Causality and Experimental Insights:

  • The strong base deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of the this compound.

  • The subsequent dehydration of the aldol addition product is typically spontaneous under these reaction conditions, leading to the formation of the conjugated chalcone system.

  • Chalcones derived from chlorothiophene have demonstrated significant toxicity against various cancer cell lines.[16]

Data Summary: Examples of Bioactive Thiophene Derivatives

Derivative ClassSynthetic RouteBiological ActivityReference
ThienopyrimidinesGewald Reaction followed by cyclizationAnticancer, Anti-inflammatory, Antimicrobial[6][7][17]
ChalconesClaisen-Schmidt CondensationAnticancer[16]
QuinazolinonesMulti-step synthesis involving condensationAntimicrobial[18]

Logical Relationship Diagram: Reactivity of this compound

Reactivity of this compound start 3-Chlorothiophene- 2-carbaldehyde aldehyde_reactions Aldehyde Chemistry start->aldehyde_reactions at C2 chloro_reactions Chloro-group Chemistry start->chloro_reactions at C3 sub_aldehyde sub_aldehyde aldehyde_reactions->sub_aldehyde e.g., Condensation, Nucleophilic Addition sub_chloro sub_chloro chloro_reactions->sub_chloro e.g., Nucleophilic Substitution, Cross-Coupling chalcones Chalcones sub_aldehyde->chalcones imines Imines sub_aldehyde->imines gewald_precursors Gewald Precursors sub_aldehyde->gewald_precursors amines Substituted Amines sub_chloro->amines alkynes Coupled Alkynes sub_chloro->alkynes final_product Diverse Pharmaceutical Scaffolds chalcones->final_product Lead to imines->final_product Lead to gewald_precursors->final_product Lead to amines->final_product Lead to alkynes->final_product Lead to

Caption: The dual reactivity of this compound enables diverse synthetic pathways.

Conclusion

This compound is a high-value, versatile building block for the synthesis of a wide range of heterocyclic compounds with significant pharmaceutical potential. Its dual reactivity allows for the construction of complex molecular architectures through well-established and robust synthetic protocols. The applications detailed in this guide, particularly in the synthesis of thienopyrimidines and other bioactive scaffolds, underscore its importance in modern medicinal chemistry and drug discovery programs. Researchers and drug development professionals can leverage the reactivity of this compound to efficiently generate libraries of novel molecules for biological screening and lead optimization.

References

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  • MDPI. Synthesis of Some Thienopyrimidine Derivatives. [Link]

  • El-Sayed, N. N. E. (2014). Synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. Journal of Chemical and Pharmaceutical Research, 6(7), 2008-2023. [Link]

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  • Kauthale, S. S., et al. (2016). Synthesis and antimicrobial activity of some new 2-(3-chloro-1-benzothiophen-2-yl)-3-(substituted-phenyl)-4-(3H)-quinazolinones derivatives. Journal of the Korean Chemical Society, 60(3), 209-215. [Link]

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  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]

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Application Note & Protocols: Strategic Synthesis of Fused Heterocyclic Scaffolds from 3-Chlorothiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Value of a Bifunctional Thiophene Building Block

In the landscape of medicinal chemistry, thiophene-containing structures are considered "privileged pharmacophores" due to their versatile biological activities and presence in numerous FDA-approved drugs.[1][2] Their isosteric relationship with benzene rings allows them to modulate physicochemical properties, enhancing drug-receptor interactions and metabolic stability.[1] Within this class, 3-chlorothiophene-2-carbaldehyde stands out as a particularly valuable starting material. Its utility stems from two strategically positioned reactive sites: an aldehyde group ripe for condensation and derivatization, and a chloro substituent that can act as a leaving group in cyclization or cross-coupling reactions. This bifunctionality enables a divergent synthetic approach, allowing for the construction of a wide array of fused heterocyclic systems, such as thienopyrimidines and thienopyridines, which are core scaffolds in many pharmacologically active agents.[3][4][5]

This guide provides an in-depth exploration of synthetic strategies leveraging this compound, moving beyond simple procedural lists to explain the underlying mechanistic principles and rationale for experimental design.

Part 1: Synthesis of Thieno[3,2-d]pyrimidines via Gewald-Type Aminothiophene Formation and Cyclization

The thieno[3,2-d]pyrimidine core is a cornerstone in drug discovery, notably for its role in developing kinase inhibitors and other targeted therapies.[3][5] A robust and highly adaptable route to this scaffold from this compound involves a modified Gewald aminothiophene synthesis followed by pyrimidine ring annulation. The Gewald reaction is a powerful multi-component condensation that typically forms a 2-aminothiophene from a carbonyl compound, an active methylene nitrile, and elemental sulfur.[6][7][8] Here, we adapt this principle by using the aldehyde to build upon the existing thiophene ring.

Mechanistic Rationale and Strategy

The core strategy involves two key transformations:

  • Knoevenagel Condensation: The aldehyde group of this compound undergoes a base-catalyzed condensation with an active methylene nitrile (e.g., ethyl cyanoacetate or malononitrile). This creates a highly electrophilic α,β-unsaturated system.

  • Intramolecular Cyclization & Tautomerization: A suitable sulfur nucleophile is introduced, which attacks the thiophene ring. Subsequent intramolecular cyclization onto the nitrile group, followed by tautomerization, yields a stable 3-aminothiophene-2-carboxylate intermediate.

  • Pyrimidine Ring Formation: The final pyrimidine ring is constructed by reacting the versatile 3-amino-2-ester intermediate with a one-carbon synthon like formamide or urea, leading to the fused thieno[3,2-d]pyrimidin-4-one.

This sequence is an excellent example of convergent synthesis, where complexity is built efficiently from a readily available starting material.

Workflow for Thieno[3,2-d]pyrimidine Synthesis

Thienopyrimidine_Synthesis_Workflow start 3-Chlorothiophene- 2-carbaldehyde intermediate1 Knoevenagel Adduct: Ethyl 2-cyano-3-(3-chloro- 2-thienyl)acrylate start->intermediate1 Knoevenagel Condensation reagent1 Ethyl Cyanoacetate + Base (e.g., Piperidine) reagent1->intermediate1 intermediate2 Key Intermediate: Ethyl 3-amino-thieno- [3,2-b]thiophene-2-carboxylate intermediate1->intermediate2 Nucleophilic Attack & Cyclization reagent2 Sodium Hydrosulfide (NaSH) reagent2->intermediate2 product Final Product: Thieno[3,2-d]pyrimidin-4-one intermediate2->product Pyrimidine Ring Annulation reagent3 Formamide (HCONH2) High Temperature reagent3->product Friedlander_Mechanism cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Dehydration cluster_2 Step 3: Cyclization & Aromatization Aldehyde 3-Chlorothiophene- 2-carbaldehyde Adduct Aldol Adduct Aldehyde->Adduct Enolate Ketone Enolate (from Cyclohexanone) Enolate->Adduct Enone α,β-Unsaturated Ketone Adduct->Enone - H2O Cyclized Dihydropyridine Intermediate Enone->Cyclized Amine Ammonia Source (e.g., NH4OAc) Amine->Cyclized Product Thieno[3,2-b]pyridine Product Cyclized->Product Oxidation or Elimination

Sources

The Strategic Role of 3-Chlorothiophene-2-carbaldehyde in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiophene Scaffold as a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, heterocyclic compounds are of paramount importance, with the thiophene ring holding a distinguished position.[1][2] This five-membered, sulfur-containing aromatic scaffold is a bioisostere of the benzene ring, offering unique physicochemical properties that are advantageous for drug design. Its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4] The thiophene moiety is a key structural component in numerous FDA-approved drugs, underscoring its significance in the development of novel therapeutics.[1][2]

Within the diverse family of thiophene derivatives, 3-Chlorothiophene-2-carbaldehyde emerges as a particularly versatile and valuable building block. Its unique substitution pattern, featuring a reactive aldehyde group at the 2-position and a chlorine atom at the 3-position, provides a strategic platform for a variety of chemical transformations. The electron-withdrawing nature of both the aldehyde and the chlorine atom influences the reactivity of the thiophene ring, making it a key intermediate for the synthesis of complex, biologically active molecules. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols for its use in the synthesis of promising therapeutic agents.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 67482-48-8[5][6]
Molecular Formula C₅H₃ClOS[5][6]
Molecular Weight 146.59 g/mol [5][6]
Appearance Colorless to light yellow liquid/solid
Storage Store in a cool, dry, dark place under an inert atmosphere. Recommended storage temperature: 2-8°C.[6]

Safety Precautions: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Synthetic Applications in Medicinal Chemistry

This compound serves as a linchpin in the synthesis of a variety of heterocyclic systems with significant therapeutic potential. The aldehyde functionality is a versatile handle for constructing carbon-carbon and carbon-nitrogen bonds, while the chlorine atom can be a site for cross-coupling reactions or can influence the biological activity of the final compound.

Synthesis of Thieno[3,2-d]pyrimidines: Scaffolds for Kinase Inhibitors

Thieno[3,2-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry as potent kinase inhibitors.[7][8] Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The thieno[3,2-d]pyrimidine scaffold can be effectively synthesized from 3-aminothiophene-2-carboxamide derivatives, which can be accessed from this compound.

Workflow for the Synthesis of Thieno[3,2-d]pyrimidine Scaffolds

G A This compound B Knoevenagel Condensation (with Malononitrile) A->B C 2-((3-Chlorothiophen-2-yl)methylene)malononitrile B->C D Gewald Reaction (with Sulfur and Morpholine) C->D E Ethyl 2-amino-4-(3-chlorothiophen-2-yl)-5-cyanothiophene-3-carboxylate D->E F Cyclization (with Formamide) E->F G 4-Amino-6-(3-chlorothiophen-2-yl)thieno[3,2-d]pyrimidine-7-carbonitrile F->G

Caption: Synthetic workflow from this compound to a thieno[3,2-d]pyrimidine core.

Protocol 1: Knoevenagel Condensation of this compound with Malononitrile

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction that utilizes an active methylene compound and a carbonyl group.[2][9] This protocol outlines the reaction of this compound with malononitrile to yield a key intermediate for further elaboration.

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (0.1 eq) or another basic catalyst

  • Ethanol or another suitable solvent

  • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

Procedure:

  • To a round-bottom flask, add this compound and ethanol.

  • Add malononitrile to the solution and stir until dissolved.

  • Add a catalytic amount of piperidine to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • The product may precipitate out of solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product, 2-((3-chlorothiophen-2-yl)methylene)malononitrile, under vacuum.

Rationale: The basic catalyst (piperidine) deprotonates the active methylene compound (malononitrile) to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of this compound. Subsequent dehydration leads to the formation of the α,β-unsaturated product. The electron-withdrawing effect of the chloro and aldehyde groups on the thiophene ring enhances the electrophilicity of the carbonyl carbon, facilitating the reaction.[2]

Building Blocks for Antimicrobial and Antiviral Agents

The thiophene nucleus is a common feature in a multitude of compounds exhibiting potent antimicrobial and antiviral activities.[10][11][12] this compound provides a versatile starting point for the synthesis of novel derivatives with potential therapeutic applications against infectious diseases. For instance, the corresponding 3-chlorothiophene-2-carboxylic acid has been utilized in the synthesis of anti-norovirus agents.[1]

Protocol 2: Oxidation of this compound to 3-Chlorothiophene-2-carboxylic acid

The conversion of the aldehyde to a carboxylic acid is a fundamental transformation that opens up new avenues for derivatization, such as amide bond formation.

Materials:

  • This compound (1.0 eq)

  • Potassium permanganate (KMnO₄) or other suitable oxidizing agent (e.g., Jones reagent)

  • Acetone or a suitable solvent

  • Sulfuric acid (for acidification)

  • Sodium bisulfite (for quenching excess oxidant)

  • Round-bottom flask, magnetic stirrer, and ice bath

Procedure:

  • Dissolve this compound in acetone in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add a solution of potassium permanganate in water to the stirred reaction mixture. Maintain the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor by TLC.

  • Once the starting material is consumed, quench the excess potassium permanganate by the dropwise addition of a saturated sodium bisulfite solution until the purple color disappears.

  • Filter the mixture to remove the manganese dioxide precipitate.

  • Acidify the filtrate with dilute sulfuric acid to a pH of approximately 2, which will precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Rationale: Potassium permanganate is a strong oxidizing agent that effectively converts the aldehyde to a carboxylic acid. The reaction is performed in a cooled solution to control the exothermic nature of the oxidation. Acidification of the resulting carboxylate salt is necessary to isolate the free carboxylic acid.

Suzuki-Miyaura Cross-Coupling Reactions for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex.[13][14] The chlorine atom on the this compound ring can participate in such reactions, allowing for the introduction of various aryl or heteroaryl substituents, thereby expanding the chemical diversity of the resulting molecules.[15][16]

General Scheme for Suzuki-Miyaura Coupling

G cluster_0 Reactants cluster_1 Reaction Conditions A This compound F 3-Arylthiophene-2-carbaldehyde A->F B Arylboronic Acid (R-B(OH)₂) B->F C Pd Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., K₂CO₃, Cs₂CO₃) D->F E Solvent (e.g., Toluene/Water, Dioxane) E->F

Caption: Suzuki-Miyaura cross-coupling of this compound.

Protocol 3: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 eq)

  • Base (e.g., Potassium carbonate, 2.0 eq)

  • Solvent system (e.g., Toluene/Ethanol/Water mixture)

  • Schlenk flask or sealed tube, magnetic stirrer, and heating source

Procedure:

  • To a Schlenk flask, add this compound, phenylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3-phenylthiophene-2-carbaldehyde.

Rationale: The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the palladium(0) catalyst to the organohalide (this compound), followed by transmetalation with the organoboron species and reductive elimination to form the new C-C bond and regenerate the catalyst.[13][14] The choice of catalyst, base, and solvent is crucial for the efficiency of the reaction.

Conclusion

This compound stands out as a strategic and versatile building block in the arsenal of medicinal chemists. Its unique substitution pattern allows for a diverse range of chemical transformations, enabling the synthesis of complex heterocyclic scaffolds with significant therapeutic potential. The protocols detailed in this guide for Knoevenagel condensation, oxidation, and Suzuki-Miyaura cross-coupling reactions provide a solid foundation for researchers to explore the vast chemical space accessible from this valuable intermediate. As the quest for novel and more effective drugs continues, the role of such well-defined and reactive starting materials will undoubtedly remain central to the advancement of medicinal chemistry.

References

  • J-Stage. (n.d.). Discovery and Synthesis of Heterocyclic Carboxamide Derivatives as Potent Anti-norovirus Agents. Retrieved from [Link][1]

  • MDPI. (2022). Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. Retrieved from [Link][10]

  • PubMed Central. (2015). Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones. Retrieved from [Link][17]

  • MDPI. (2022). Thienopyrimidine. Retrieved from [Link][3]

  • MDPI. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Retrieved from [Link][15]

  • Semantic Scholar. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved from [Link][18]

  • MDPI. (n.d.). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Retrieved from [Link][19]

  • MDPI. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Retrieved from [Link][20]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link][13]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link][14]

  • MDPI. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological. Retrieved from [Link][7]

  • Longdom Publishing. (n.d.). Synthesis, Structural Elucidation of Novel Thieno [2, 3-d] Pyrimid. Retrieved from [Link][21]

  • ResearchGate. (2014). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Retrieved from [Link][9]

  • PubMed Central. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Retrieved from [Link][11]

  • SciELO México. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved from [Link][22]

  • PubMed Central. (2014). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Retrieved from [Link][23]

  • PubMed. (2021). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Retrieved from [Link][12]

  • National Center for Biotechnology Information. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Retrieved from [Link][16]

  • Journal of Pharmaceutical Research International. (2021). Synthesis and Evaluation of Antibacterial Properties of Chalcones Derived from Thiophene-2-Carbaldehyde. Retrieved from [Link][24]

  • MDPI. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Retrieved from [Link][8]

  • Royal Society of Chemistry. (n.d.). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Retrieved from [Link][25]

  • PubMed. (2015). Discovery of 2-Acylaminothiophene-3-Carboxamides as Multitarget Inhibitors for BCR-ABL Kinase and Microtubules. Retrieved from [Link][26]

Sources

protocol for Suzuki coupling reactions with 3-Chlorothiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Suzuki Coupling of 3-Chlorothiophene-2-carbaldehyde

Introduction: Synthesizing Functionalized Thiophenes

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides or pseudohalides, has become indispensable in both academic research and the pharmaceutical industry for constructing complex molecular architectures.[2][3]

Thiophene and its derivatives are privileged heterocyclic scaffolds found in a multitude of pharmaceuticals, agrochemicals, and organic electronic materials. The ability to precisely functionalize the thiophene ring is therefore of critical importance. This guide focuses on a specific, yet versatile building block: this compound. The presence of a less reactive chloro-substituent and a potentially sensitive aldehyde group presents unique challenges that necessitate carefully optimized reaction conditions.[4] This document provides a detailed protocol, mechanistic insights, and troubleshooting advice for researchers aiming to successfully employ this substrate in Suzuki coupling reactions.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction lies in a well-defined palladium-based catalytic cycle.[3][5] Understanding this mechanism is crucial for rationalizing experimental choices and troubleshooting suboptimal results. The cycle is generally understood to proceed through three key steps:

  • Oxidative Addition : The cycle begins with a catalytically active Pd(0) species, which undergoes oxidative addition into the carbon-chlorine bond of this compound. This step, often the rate-determining one, forms a Pd(II) complex.[1] The reactivity of the halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[6] Consequently, the coupling of aryl chlorides requires highly active catalyst systems.[4][7]

  • Transmetalation : In this step, the organic group from the boronic acid (or its activated boronate ester form) is transferred to the palladium center, displacing the halide. This process is facilitated by a base, which activates the organoboron reagent to enhance its nucleophilicity and facilitate the ligand exchange.[1][7]

  • Reductive Elimination : The final step involves the reductive elimination of the two organic partners from the palladium center. This forms the desired carbon-carbon bond in the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][3]

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_A Ar-Pd(II)L₂-X OxAdd->PdII_A Ar = 3-formyl-2-thienyl X = Cl Transmetal Transmetalation (Ar'-B(OR)₂ + Base) PdII_A->Transmetal PdII_B Ar-Pd(II)L₂-Ar' Transmetal->PdII_B Ar' = Coupling Partner RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Optimizing Reaction Parameters

The success of coupling an aryl chloride like this compound hinges on the judicious selection of catalyst, ligand, base, and solvent. Due to the lower reactivity of the C-Cl bond, conditions must be tailored to favor the oxidative addition step without promoting unwanted side reactions.

ParameterRecommended OptionsRationale & Expert Insights
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃These are common, air-stable Pd(II) and Pd(0) sources, respectively. They are reduced in situ to the active Pd(0) catalyst. Using a precatalyst can be more convenient than handling air-sensitive Pd(0) complexes like Pd(PPh₃)₄.[8]
Ligand Bulky, Electron-Rich Phosphines: - SPhos, XPhos (Buchwald Ligands)- P(t-Bu)₃N-Heterocyclic Carbenes (NHCs): - IPr, IMesThis is the most critical choice for aryl chlorides. Electron-rich and sterically hindered ligands stabilize the Pd(0) center, promote the difficult oxidative addition step, and accelerate the final reductive elimination.[7] Buchwald ligands and NHCs are field-proven for their high activity with unreactive chlorides.[4][7] A typical ligand-to-palladium ratio is 1:1 to 4:1.[6]
Base K₃PO₄, K₂CO₃, Cs₂CO₃The base activates the boronic acid for transmetalation. K₃PO₄ is often an excellent choice for challenging couplings. Cs₂CO₃ is more soluble and reactive but also more expensive. The choice can impact sensitive functional groups; for instance, KF is sometimes used to prevent cleavage of esters.[9]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, 2-MeTHF, DMFA polar aprotic solvent, often mixed with water, is typical.[3] The solvent system must solubilize all components, particularly the base.[6] Thoroughly degassing the solvent to remove oxygen is paramount to prevent catalyst and ligand oxidation.[6][10]
Boron Reagent Arylboronic Acids, Arylboronic Pinacol Esters (ArBPin)While boronic acids are common, they can be susceptible to protodeboronation (hydrolysis).[10] For valuable or sensitive substrates, the corresponding pinacol (BPin) or MIDA esters offer greater stability.[6]
Temperature 80 - 110 °CHigher temperatures are generally required to drive the oxidative addition of the aryl chloride. However, excessive heat can lead to catalyst decomposition or side reactions.[10]

Detailed Experimental Protocol

This protocol provides a general starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials & Equipment:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)

  • Round-bottom flask or reaction vial with a magnetic stir bar

  • Condenser

  • Inert gas line (Argon or Nitrogen) with bubbler

  • Heating mantle or oil bath with temperature control

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Reaction Workflow Diagram:

Workflow cluster_setup Reaction Setup cluster_reaction Execution cluster_workup Workup & Purification A 1. Add Solids to Flask (Thiophene, Boronic Acid, Base, Catalyst/Ligand) B 2. Seal and Purge (Evacuate & backfill with Ar/N₂ 3x) A->B C 3. Add Degassed Solvent B->C D 4. Heat to 80-110 °C (Vigorous Stirring) C->D E 5. Monitor Progress (TLC, LC-MS) D->E F 6. Cool & Quench (Add H₂O, Extract with EtOAc) E->F G 7. Wash & Dry (Wash with Brine, Dry over Na₂SO₄) F->G H 8. Concentrate G->H I 9. Purify (Flash Column Chromatography) H->I

Caption: Step-by-step experimental workflow for the Suzuki coupling.

Step-by-Step Procedure:

  • Reagent Setup: To a flame-dried round-bottom flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (3.0 equiv), Pd(OAc)₂ (0.02 equiv, 2 mol%), and SPhos (0.04 equiv, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[6]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 4-24 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC or LC-MS to check for the consumption of the starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.[3]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: Oxygen has deactivated the Pd(0) species or oxidized the phosphine ligand.[6] 2. Insufficiently Active System: The chosen catalyst/ligand is not potent enough for the C-Cl bond activation.[4] 3. Poor Solubility: Reagents, particularly the base, are not sufficiently soluble.[10]1. Ensure all solvents are rigorously degassed and the reaction is maintained under a positive pressure of inert gas. Use fresh catalyst and ligand. 2. Switch to a more active, bulky, electron-rich ligand system (e.g., a different Buchwald ligand or an NHC precatalyst).[7] Increase catalyst loading or temperature as a last resort. 3. Ensure vigorous stirring. Consider a different solvent system (e.g., DMF, 2-MeTHF) that may offer better solubility.
Protodeboronation 1. Hydrolysis of Boronic Acid: The C-B bond is cleaved and replaced by a C-H bond. This is often promoted by excess water or high temperatures.[10]1. Minimize the amount of water in the reaction or switch to anhydrous conditions. Use a milder base if possible. Consider using a more stable boronic ester (pinacol or MIDA) instead of the boronic acid.[6][10]
Homocoupling of Boronic Acid 1. Presence of Oxygen: O₂ can facilitate the oxidative coupling of two boronic acid molecules.1. Improve the degassing procedure for solvents and ensure the reaction is strictly anaerobic.[10]
Aldehyde-Related Side Reactions 1. Degradation: The aldehyde group may not be stable under strongly basic or high-temperature conditions.1. If degradation is observed, consider protecting the aldehyde as an acetal prior to the coupling, followed by deprotection. Alternatively, screen milder bases (e.g., K₂CO₃) or lower the reaction temperature.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Bellina, F., et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]

  • Bellina, F., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Dalton Transactions. [Link]

  • Torbensen, K., et al. (2018). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Catalysts, 8(1), 35. [Link]

  • Tundel, R. E., et al. (2006). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 4(19), 3547-3561. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling? [Link]

Sources

Application Note & Protocols: Synthesis of Novel Conjugated Polymers Utilizing 3-Chlorothiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers on the synthesis of conjugated polymers using 3-chlorothiophene-2-carbaldehyde as a key building block. We delve into the rationale behind monomer selection and detail three robust palladium-catalyzed cross-coupling methodologies: Suzuki-Miyaura Polycondensation, Stille Polycondensation, and Direct Arylation Polymerization (DArP). Each section includes an in-depth explanation of the reaction mechanism, a step-by-step experimental protocol, and a discussion of the critical parameters that govern polymer properties. This guide is designed to equip researchers in materials science and drug development with the foundational knowledge and practical protocols to innovate in the field of functional organic polymers.

Introduction: The Versatility of Thiophene-Based Conjugated Polymers

Conjugated polymers are a cornerstone of modern materials science, finding applications in organic electronics, sensing, and bio-imaging due to their unique optoelectronic properties.[1] Thiophene-based polymers, in particular, are celebrated for their environmental stability and tunable electronic characteristics.[2] The monomer, this compound (CAS: 67482-48-8), offers a unique combination of reactive sites. The chlorine atom at the 3-position and the C-H bond at the 5-position serve as handles for various cross-coupling reactions, while the aldehyde group at the 2-position can be used for post-polymerization modification or to influence polymer solubility and morphology. This trifunctional nature makes it an exceptionally valuable monomer for creating complex and functional polymer architectures.

This guide will focus on polymerization via the C-Cl and C-H bonds at the 3- and 5-positions, respectively, using modern cross-coupling techniques.

G cluster_0 General Polymerization Workflow Monomer Monomer Selection (this compound) Polymerization Cross-Coupling Polymerization (Suzuki, Stille, DArP) Monomer->Polymerization Co-monomer Catalyst, Base Purification Purification (Soxhlet Extraction) Polymerization->Purification Crude Polymer Characterization Characterization (NMR, GPC, UV-Vis, etc.) Purification->Characterization Pure Polymer

Figure 1: General experimental workflow for conjugated polymer synthesis.

Suzuki-Miyaura Polycondensation

Suzuki-Miyaura polycondensation is a powerful and widely used method for synthesizing conjugated polymers due to its tolerance of various functional groups and the commercial availability of stable boronic acid or ester co-monomers.[3] The reaction couples an organoboron species with an organohalide, catalyzed by a palladium(0) complex.[4][5]

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(0) source, such as Pd₂(dba)₃ or Pd(PPh₃)₄, is essential. The choice of ligand (e.g., bulky phosphines) is critical as it influences catalyst stability and activity, directly impacting the molecular weight and yield of the polymer.[6]

  • Base: An aqueous base (e.g., NaHCO₃, K₂CO₃) is required to activate the organoboron species for transmetalation to the palladium center.

  • Solvent System: A two-phase solvent system, typically an organic solvent like THF or toluene with water, is used to dissolve both the organic monomers and the inorganic base.

Protocol 2.1: Synthesis of a Poly(thiophene-alt-fluorene) Derivative

This protocol describes the copolymerization of a boronic ester derivative of this compound with 2,7-dibromo-9,9-dioctylfluorene.

Step 1: Monomer Preparation (Not detailed) The this compound must first be converted to its 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) derivative via Miyaura borylation.

Step 2: Polymerization

  • To a flame-dried Schlenk flask, add 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-chlorothiophene-2-carbaldehyde (1.0 mmol), 2,7-dibromo-9,9-dioctylfluorene (1.0 mmol), and the palladium catalyst Pd(PPh₃)₄ (0.02 mmol, 2 mol%).

  • Seal the flask with a rubber septum, and cycle between vacuum and argon backfill three times to create an inert atmosphere.

  • Add 15 mL of degassed toluene via syringe, followed by 5 mL of a degassed 2M aqueous solution of K₂CO₃.

  • Heat the reaction mixture to 90°C and stir vigorously for 48 hours under a positive pressure of argon. The mixture will become viscous as the polymer forms.

  • Cool the reaction to room temperature and pour it into 200 mL of rapidly stirring methanol. A fibrous precipitate will form.

  • Filter the precipitate and wash it with methanol and acetone to remove oligomers and catalyst residues.

Step 3: Purification

  • Dry the crude polymer under vacuum.

  • Perform Soxhlet extraction sequentially with acetone, hexane, and finally chloroform. The polymer is extracted in the chloroform fraction.

  • Concentrate the chloroform solution and precipitate the polymer again into 200 mL of methanol.

  • Filter and dry the final polymer product under high vacuum overnight.

Step 4: Characterization

  • ¹H NMR: Confirm the polymer structure.

  • GPC/SEC: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • UV-Vis Spectroscopy: Analyze the optical properties and determine the optical bandgap.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄Pre-activated Pd(0) source, effective for Suzuki couplings.[6]
Co-monomer DibromofluoreneA common building block for blue-emitting polymers.
Base K₂CO₃ (2M aq.)Activates the boronic ester for transmetalation.
Solvent Toluene/WaterBiphasic system to dissolve all reactants.
Temperature 90°CPromotes catalytic turnover without monomer degradation.
Time 48 hoursAllows for high molecular weight polymer formation.

Stille Polycondensation

Stille polycondensation involves the coupling of an organostannane (organotin) with an organohalide, also catalyzed by palladium.[7] It is highly valued for its insensitivity to a wide range of functional groups and its typically mild reaction conditions.[1]

Causality Behind Experimental Choices:

  • Catalyst System: Similar to Suzuki coupling, Pd(0) catalysts like Pd(PPh₃)₄ or a combination of a Pd(II) precursor like PdCl₂(PPh₃)₂ with a ligand are used. The mechanism involves oxidative addition, transmetalation, and reductive elimination.[1]

  • Organostannane Co-monomer: The primary drawback is the toxicity of the organotin compounds and the difficulty in removing tin byproducts from the final polymer, which can quench fluorescence and affect device performance.

  • Solvent: Anhydrous, high-boiling, polar aprotic solvents like DMF or NMP are often used to ensure all reactants remain in solution.

G cluster_1 Stille Polycondensation Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation (R²-SnBu₃) PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim R¹-R² (Polymer) RedElim->Pd0 Catalyst Regeneration

Figure 2: Simplified catalytic cycle for Stille cross-coupling.

Protocol 3.1: Synthesis of a Poly(thiophene-alt-benzothiadiazole) Derivative

This protocol describes the reaction between this compound and a distannylated benzothiadiazole derivative.

Step 1: Polymerization

  • In a flame-dried Schlenk flask, combine this compound (1.0 mmol), 4,7-bis(5'-(tributylstannyl)-2,2'-bithiophen-5-yl)-2,1,3-benzothiadiazole (1.0 mmol), and the catalyst Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and ligand P(o-tol)₃ (0.06 mmol, 6 mol%).

  • Establish an inert atmosphere by evacuating and backfilling with argon three times.

  • Add 20 mL of anhydrous, degassed N,N-dimethylformamide (DMF) via syringe.

  • Heat the mixture to 100°C and stir for 24 hours under argon.

  • After cooling, precipitate the polymer by pouring the reaction mixture into 250 mL of a 1:1 mixture of methanol and water.

  • Stir for 2 hours, then filter the crude polymer.

Step 2: Purification

  • Wash the collected solid extensively with methanol.

  • To remove tin residues, stir the polymer in a solution of potassium fluoride in methanol for 2 hours, then filter.

  • Proceed with Soxhlet extraction as described in Protocol 2.1 (acetone, hexane, chloroform).

  • Precipitate the purified polymer from the chloroform fraction into methanol, filter, and dry under high vacuum.

ParameterConditionRationale
Catalyst Pd₂(dba)₃ / P(o-tol)₃Air-stable Pd(0) source; bulky phosphine ligand enhances reactivity.[1]
Co-monomer Distannyl-BTElectron-accepting unit to create a low bandgap polymer.
Solvent Anhydrous DMFHigh-boiling polar solvent to maintain solubility.
Temperature 100°CEnsures sufficient reaction rate.
Time 24 hoursShorter reaction times are often possible with Stille coupling.[7]
Additive KF washCrucial for removing toxic and quenching tin byproducts.

Direct Arylation Polymerization (DArP)

Direct Arylation Polymerization (DArP) is an increasingly popular method that offers a more atom-economical and environmentally friendly ("greener") alternative to traditional cross-coupling reactions.[8] It works by forming a C-C bond between an aryl halide and an unactivated C-H bond, avoiding the need to pre-functionalize one of the monomers with organometallic groups (boron, tin).[9][10]

Causality Behind Experimental Choices:

  • Reactants: For this compound, the C-H bond at the 5-position is sufficiently acidic to be activated by the palladium catalyst. It can be reacted with a dibromo-aromatic co-monomer.

  • Catalyst System: A palladium source (e.g., Pd(OAc)₂) is used with a phosphine ligand.

  • Base & Additive: A bulky, non-nucleophilic base like potassium carbonate or cesium carbonate is used. An additive, often a carboxylic acid like pivalic acid, is crucial as it acts as a proton shuttle and helps prevent undesirable homocoupling of the C-H active monomer.[11]

  • Regioselectivity: A major challenge in DArP is controlling the regioselectivity of the C-H activation. For thiophene, the C-H bond at the 5-position is most reactive, but side reactions can occur, leading to defects in the polymer backbone.[12]

Protocol 4.1: Homopolymerization of this compound

This protocol describes the DArP homopolymerization to form poly(this compound) by coupling the C-Cl bond of one monomer with the C-H bond of another.

Step 1: Polymerization

  • Add this compound (2.0 mmol), Pd(OAc)₂ (0.04 mmol, 2 mol%), SPhos (0.08 mmol, 4 mol%), and K₂CO₃ (4.0 mmol) to a flame-dried Schlenk tube.

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add pivalic acid (0.6 mmol, 30 mol%) and 10 mL of anhydrous dimethylacetamide (DMAc).

  • Heat the reaction mixture to 110°C and stir for 24 hours.

  • Cool the mixture to room temperature and pour it into 150 mL of methanol containing 5 mL of concentrated HCl to neutralize the base and precipitate the polymer.

  • Filter the crude polymer and wash with methanol.

Step 2: Purification & Characterization

  • Follow the purification (Soxhlet extraction) and characterization steps outlined in Protocol 2.1. The solubility of this homopolymer may be limited, potentially requiring higher-boiling solvents like o-dichlorobenzene for extraction.

ParameterConditionRationale
Catalyst Pd(OAc)₂ / SPhosA common and effective catalyst system for C-H activation.
Base K₂CO₃Neutralizes the H-X byproduct of the coupling reaction.
Additive Pivalic AcidActs as a proton shuttle, enhancing reaction rate and selectivity.[11]
Solvent DMAcHigh-boiling polar aprotic solvent required for DArP.
Temperature 110°CHigher temperatures are typically needed for C-H activation.
Acid Quench HCl/MethanolEnsures complete precipitation and removal of inorganic salts.

References

  • Title: Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation Source: RSC Publishing URL: [Link][4]

  • Title: Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation | Semantic Scholar Source: Semantic Scholar URL: [Link][5]

  • Title: Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation - Polymer Chemistry (RSC Publishing) Source: RSC Publishing URL: [Link][3]

  • Title: Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation | Request PDF - ResearchGate Source: ResearchGate URL: [Link][6]

  • Title: 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - PMC Source: PubMed Central URL: [Link]

  • Title: Direct Arylation Polycondensation of Chlorinated Thiophene Derivatives to High-Mobility Conjugated Polymers Source: R Discovery URL: [Link][9]

  • Title: Synthesis of conjugated polymers via an exclusive direct-arylation coupling reaction: a facile and straightforward way to synthesize thiophene-flanked benzothiadiazole derivatives and their copolymers Source: RSC Publishing URL: [Link][10]

  • Title: Direct (Hetero)arylation Polymerization: An Effective Route to 3,4-Propylenedioxythiophene-Based Polymers with Low Residual Metal Content. | Semantic Scholar Source: Semantic Scholar URL: [Link]

  • Title: Benzodithiophene homopolymers via direct (hetero)arylation polymerization Source: SpringerLink URL: [Link][11]

  • Title: Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers Source: Wiley-VCH URL: [Link][7]

  • Title: Stille Polycondensation: A Multifaceted Approach towards the Synthesis of Polymers with Semiconducting Properties Source: RSC Publishing URL: [Link][1]

  • Title: Stille type P–C coupling polycondensation towards phosphorus-crosslinked polythiophenes with P-regulated photocatalytic hydrogen evolution Source: National Institutes of Health URL: [Link]

  • Title: Synthesis of 3-chlorothiophene-2-carboxylic acid Source: PrepChem.com URL: [Link]

  • Title: Direct (Hetero)arylation Polymerization: An Effective Route to 3,4-Propylenedioxythiophene-Based Polymers with Low Residual Metal Content Source: Scilit URL: [Link]

  • Title: Direct (Hetero)arylation Polymerization: An Effective Route to 3,4-Propylenedioxythiophene-Based Polymers with Low Residual Metal Content - OUCI Source: OUCI URL: [Link][12]

  • Title: Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems Source: RSC Publishing URL: [Link][8]

  • Title: Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst Source: Kuwait Journal of Science URL: [Link][2]

Sources

Application Notes & Protocols: A Researcher's Guide to the Regioselective Formylation of 3-Chlorothiophene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Formylated thiophenes are cornerstone building blocks in the synthesis of pharmaceuticals, agrochemicals, and organic electronic materials.[1] Specifically, derivatives of 3-chlorothiophene, such as 3-chloro-2-thiophenecarboxaldehyde, serve as critical intermediates for advanced molecular scaffolds. The synthetic challenge in the functionalization of 3-chlorothiophene lies in controlling the regioselectivity of the electrophilic substitution. The interplay between the electron-donating effect of the sulfur atom (directing to the ortho positions, C2 and C5) and the electron-withdrawing, deactivating effect of the chlorine atom at C3 complicates the reaction outcome.

This guide provides an in-depth analysis and detailed experimental protocols for three primary methods for the formylation of 3-chlorothiophene: the Vilsmeier-Haack reaction, the Rieche formylation, and a directed ortho-metalation (lithiation) approach. The causality behind experimental choices, troubleshooting insights, and safety considerations are detailed to ensure reproducible and optimized results in the research laboratory.

Method 1: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely utilized method for formylating electron-rich aromatic and heteroaromatic compounds.[2][3] It employs an electrophilic iminium salt, the "Vilsmeier reagent," generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4] This electrophile is moderately reactive, making it selective for activated rings like thiophene.

Principle and Mechanistic Rationale

The reaction proceeds in two main stages. First, the lone pair of the amide oxygen in DMF attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion to generate the highly electrophilic chloroiminium cation, known as the Vilsmeier reagent. The electron-rich thiophene ring then performs a nucleophilic attack on this reagent. For 3-chlorothiophene, the attack is electronically favored at the C2 and C5 positions. Due to the deactivating nature of the chlorine substituent, the C2 position, which is alpha to the sulfur and ortho to the chlorine, is the primary site of substitution. The final aldehyde is liberated during aqueous work-up, which hydrolyzes the resulting iminium intermediate.[5]

Diagram: Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack cluster_hydrolysis Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl₃ Thiophene 3-Chlorothiophene Intermediate Iminium Intermediate Thiophene->Intermediate Electrophilic Attack Product 3-Chloro-2-thiophenecarboxaldehyde Intermediate->Product H2O H₂O (Work-up) Rieche_Workflow start Dissolve 3-Chlorothiophene in dry DCM under N₂ cool Cool to 0°C start->cool add_lewis Add TiCl₄ dropwise cool->add_lewis add_formyl Add Cl₂CHOCH₃ dropwise add_lewis->add_formyl react Stir at 0°C to RT (Monitor by TLC) add_formyl->react quench Pour onto crushed ice & dilute HCl react->quench extract Extract with DCM, Wash, Dry quench->extract purify Concentrate & Purify (Column Chromatography) extract->purify Lithiation_Formylation cluster_formylation Formylation & Work-up Thiophene 3-Chlorothiophene Lithiated 3-Chloro-2-lithiothiophene Thiophene->Lithiated BuLi n-BuLi (-78°C, THF) Intermediate Tetrahedral Intermediate Lithiated->Intermediate 1. Add DMF DMF DMF Product 3-Chloro-2-thiophenecarboxaldehyde Intermediate->Product 2. H₃O⁺ Work-up

Sources

The Strategic Synthesis of Life-Saving Molecules: A Guide to Antiviral and Antihypertensive Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicine, the chemical synthesis of therapeutic agents stands as a cornerstone of our ability to combat disease. Among the most impactful classes of pharmaceuticals are antiviral and antihypertensive drugs, which have profoundly improved global health outcomes. This guide provides an in-depth exploration of the synthetic strategies, key chemical transformations, and detailed protocols for creating these vital medications. It is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a deeper understanding of the causality behind the synthetic choices that lead to potent and safe therapeutics.

The development of antiviral and antihypertensive drugs presents unique and compelling challenges in synthetic organic chemistry. Antiviral agents must often possess complex, stereochemically rich structures to effectively inhibit viral replication, while the synthesis of antihypertensive drugs frequently involves the construction of intricate heterocyclic and biaryl systems to modulate the body's blood pressure regulation pathways.[1][2] This document will navigate these complexities, providing both foundational knowledge and practical, field-proven insights.

Part 1: The Synthetic Blueprint for Antiviral Agents

The fight against viral infections has been revolutionized by the advent of targeted antiviral therapies. The synthesis of these drugs is a testament to the power of organic chemistry to create molecules that can precisely interfere with the viral life cycle.[3] A prime example is Oseltamivir (Tamiflu®), a neuraminidase inhibitor used to treat influenza. Its synthesis is a classic case study in modern asymmetric synthesis and the strategic use of readily available starting materials.[4]

Key Synthetic Strategies in Antiviral Drug Development

The synthesis of antiviral drugs often hinges on the ability to control stereochemistry, as the biological activity of these molecules is highly dependent on their three-dimensional structure. Common strategies include:

  • Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules as starting materials to impart the desired stereochemistry to the final product.[4][5]

  • Asymmetric Catalysis: Employing chiral catalysts to stereoselectively create key chiral centers in the molecule.[6][7]

  • Biocatalysis: Leveraging enzymes to perform highly selective transformations, often under mild and environmentally friendly conditions.[8][9][10]

The choice of synthetic route is often a balance between efficiency, cost, and sustainability.[7] The increasing emphasis on green chemistry in the pharmaceutical industry is driving the development of more sustainable synthetic methods.[11][12][13][14]

Representative Antiviral Drug: The Synthesis of Oseltamivir (Tamiflu®)

Oseltamivir's synthesis has been the subject of intense research, with numerous routes developed since its discovery.[4][6] The commercial production has historically relied on shikimic acid, a natural product isolated from Chinese star anise, as the starting material.[4][5] However, the limited availability of shikimic acid has spurred the development of alternative, shikimic acid-independent synthetic routes.[5][6]

Below is a generalized workflow for a common synthetic approach to Oseltamivir, highlighting the key transformations.

G A Starting Material (e.g., Shikimic Acid Derivative) B Epoxidation A->B m-CPBA C Azide Ring Opening B->C NaN3 D Reduction of Azide C->D H2, Pd/C E Amide Coupling D->E Acetic Anhydride F Deprotection E->F Acid/Base G Oseltamivir F->G

Caption: Generalized synthetic workflow for Oseltamivir.

Detailed Protocol: A Key Step in Oseltamivir Synthesis - Azide Ring Opening of an Epoxide

This protocol describes a crucial step in many syntheses of Oseltamivir: the regioselective ring-opening of an epoxide with an azide nucleophile. This reaction establishes a key stereocenter and introduces the nitrogen atom that will become the primary amine of the final product.

Materials:

  • Shikimic acid-derived epoxide (1 equivalent)

  • Sodium azide (NaN3) (1.5 equivalents)

  • Ammonium chloride (NH4Cl) (1.5 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve the shikimic acid-derived epoxide in DMF in a round-bottom flask equipped with a magnetic stirrer.

  • Add sodium azide and ammonium chloride to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude azido alcohol.

  • Purify the crude product by column chromatography on silica gel.

Causality: The use of ammonium chloride as a mild proton source facilitates the ring-opening of the epoxide by the azide nucleophile. The reaction proceeds with high regioselectivity, with the azide attacking the less sterically hindered carbon of the epoxide.

Comparison of Synthetic Routes for Oseltamivir
RouteStarting MaterialKey FeaturesOverall YieldGreen Chemistry Considerations
Roche Process Shikimic AcidWell-established, industrial scale17-22%Relies on a natural product with fluctuating availability.[4]
Corey Synthesis PyridineDiels-Alder reaction, avoids shikimic acid~30%Uses readily available starting materials.
Shibasaki Synthesis 1,4-CyclohexadieneAsymmetric desymmetrization~20%Employs catalytic asymmetric methods.
Trost Synthesis PolyenePalladium-catalyzed asymmetric allylic alkylation30%Atom-economical key step.[6]

Part 2: The Architectural Design of Antihypertensive Drugs

Hypertension, or high blood pressure, is a major risk factor for cardiovascular disease. The development of antihypertensive drugs has been a triumph of medicinal chemistry, with several classes of drugs available to control blood pressure.[1] One of the most important classes is the angiotensin II receptor blockers (ARBs), commonly known as "sartans."[15] These drugs, such as Valsartan (Diovan®), feature a characteristic biphenyl tetrazole moiety that is crucial for their biological activity.[15]

Core Synthetic Challenges in Antihypertensive Drug Synthesis

The synthesis of sartans presents a significant challenge: the construction of the sterically hindered biaryl bond.[16] Key synthetic strategies to overcome this hurdle include:

  • Suzuki Coupling: A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. This is a widely used and robust method for biaryl synthesis.[17]

  • Negishi Coupling: A palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organohalide. This method is often highly efficient and tolerant of various functional groups.[16][18]

  • Ullmann Coupling: A copper-catalyzed reaction between two aryl halides. While historically significant, this method often requires harsh reaction conditions.

The choice of coupling reaction depends on factors such as substrate scope, functional group tolerance, and the availability of starting materials.

Representative Antihypertensive Drug: The Synthesis of Valsartan (Diovan®)

The synthesis of Valsartan is a prime example of the application of modern cross-coupling chemistry in pharmaceutical manufacturing. The key step is the formation of the biphenyl core.

G A Aryl Halide C Cross-Coupling Reaction (e.g., Suzuki, Negishi) A->C B Arylboronic Acid or Organozinc Reagent B->C D Biphenyl Intermediate C->D E Alkylation with L-Valine Derivative D->E F Acylation E->F G Deprotection F->G H Valsartan G->H

Caption: General synthetic pathway for Valsartan.

Detailed Protocol: A Key Step in Valsartan Synthesis - Suzuki-Miyaura Cross-Coupling

This protocol outlines the Suzuki-Miyaura cross-coupling reaction to form the central biphenyl structure of a Valsartan precursor.

Materials:

  • Aryl bromide (e.g., 4-bromotoluene) (1 equivalent)

  • Arylboronic acid (e.g., 2-(1H-tetrazol-5-yl)phenylboronic acid derivative) (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh3)4) (0.02 equivalents)

  • Base (e.g., K2CO3 or Cs2CO3) (2 equivalents)

  • Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

  • Ethyl acetate

  • Brine

Procedure:

  • To a degassed mixture of the aryl bromide, arylboronic acid, and base in the chosen solvent system, add the palladium catalyst under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 6-12 hours, monitoring the reaction by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the biphenyl intermediate.

Causality: The palladium catalyst is essential for the catalytic cycle of the Suzuki coupling, which involves oxidative addition, transmetalation, and reductive elimination to form the new carbon-carbon bond. The base is required to activate the boronic acid for transmetalation.

Comparison of Biaryl Coupling Methods for Sartan Synthesis
Coupling MethodMetal CatalystOrganometallic ReagentKey AdvantagesKey Disadvantages
Suzuki-Miyaura PalladiumOrganoboronHigh functional group tolerance, commercially available reagents, mild conditions.[17]Boronic acids can be expensive.
Negishi Palladium or NickelOrganozincHighly reactive, often gives high yields.[16][18]Organozinc reagents can be moisture-sensitive.
Decarboxylative Coupling Copper/PalladiumCarboxylic acidAvoids the use of organometallic reagents.[19]Can require higher temperatures.

Part 3: The Future of Drug Synthesis

The field of synthetic organic chemistry is constantly evolving, with new methodologies and technologies continually emerging. The future of antiviral and antihypertensive drug synthesis will likely be shaped by several key trends:

  • Continuous Flow Chemistry: This technology offers advantages in terms of safety, scalability, and efficiency, and is increasingly being adopted in pharmaceutical manufacturing.[17]

  • Photoredox Catalysis: This emerging field uses light to drive chemical reactions, enabling new and previously challenging transformations under mild conditions.

  • Artificial Intelligence and Machine Learning: These tools are being used to predict reaction outcomes, optimize reaction conditions, and even design novel synthetic routes.[20]

By embracing these innovations, the scientific community can continue to develop more efficient, sustainable, and cost-effective methods for producing the life-saving medicines of the future.

References

  • A Review on Synthesis of Antihypertensive Sartan Drugs. (2014). International Journal of Pharma Research & Review.
  • Slagman, S., & Fessner, W.-D. (2021).
  • A Synthesis of Oseltamivir (Tamiflu) Starting from d-Mannitol. (2010).
  • Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). (n.d.). PMC - NIH.
  • Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organoc
  • Synthesis of valsartan via decarboxyl
  • Total Synthesis of Oseltamivir (Tamiflu) by Hayashi. (2009). Organic Chemistry Portal.
  • Oseltamivir total synthesis. (n.d.). Wikipedia.
  • A roadmap to engineering antiviral natural products synthesis in microbes. (2020). PMC - NIH.
  • A short and efficient synthesis of valsartan via a Negishi reaction. (2010). PMC - NIH.
  • Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investig
  • Biocatalytic routes to anti-viral agents and their synthetic intermedi
  • Biocatalytic routes to anti-viral agents and their synthetic intermedi
  • Synthesis method of oseltamivir. (n.d.).
  • Antiviral Drug Agents And Intermediates For Next-Generation Therapeutics. (2025). Arborpharmchem.
  • New and Improved Manufacturing Process for Valsartan. (2009).
  • Novel Route for Synthesis of Antihypertensive Activity of Tetrazole Analogues as a Carbamate and Urea Deriv
  • A short and efficient synthesis of valsartan via a Negishi reaction. (2025).
  • Multistep synthesis of a valsartan precursor in continuous flow. (n.d.). Beilstein Journal of Organic Chemistry.
  • Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organoc
  • Synthesis of angiotensin-converting enzyme (ACE) inhibitors: an important class of antihypertensive drugs. (n.d.). SciELO.
  • Green chemistry in search of novel drug molecules. (2021).
  • The Role of Key Intermediates in Antiviral Drug Production. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
  • Design and Synthesis of Novel Antiviral Agents Against Emerging RNA Viruses. (n.d.). Longdom Publishing.
  • Multi-Step Synthesis in the Development of Antiviral Agents. (2024). Scholars Research Library.
  • Journal articles: 'Antihypertensive drug synthesis'. (2022).
  • Synthetic Protocols of a Top-Selling Anti-Hypertensive Drug 'Captopril': A Synthon Disconnection Approach. (n.d.). SciSpace.
  • Synthesis and antihypertensive activity of substituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols. (n.d.). PubMed.
  • Newly Emerging Strategies in Antiviral Drug Discovery: Dedicated to Prof. Dr. Erik De Clercq on Occasion of His 80th Anniversary. (2022). PMC - NIH.
  • A review on synthesis of antiviral drugs, in silico studies and their toxicity. (2025).
  • Novel Synthesis and Pharmaceutical Impurities of Anti- Hypertensive Drugs: A Review. (2025).
  • Chemical Synthesis, Safety and Efficacy of Antihypertensive Candid
  • Design, Synthesis, and Biological Evaluation of Antiviral Agents Targeting Flavivirus Envelope Proteins. (n.d.). Purdue University.
  • Recent Advances in Antiviral Drug Discovery. (n.d.). International Journal of Pharmaceutical Sciences.
  • Synthetic Antiviral Agents. (n.d.).
  • Green Chemistry Approaches in Drug Synthesis: Sustainable Solutions for the Pharmaceutical Industry. (n.d.). MDPI.
  • Efficient synthesis of an antiviral drug intermediate using an enhanced short-chain dehydrogenase in an aqueous-organic solvent system. (n.d.). PubMed.
  • Synthesis of Potential Antiviral Agents for SARS-CoV-2 Using Molecular Hybridiz
  • Recent synthesis of marine natural products with antihypertensive activity: An overview. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Novel Synthesis and Pharmaceutical Impurities of Anti- Hypertensive Drugs: A Review. (n.d.).
  • Green Chemistry. (n.d.). University of Bologna.
  • Green Chemistry in the Synthesis of Pharmaceuticals. (2022). PubMed.
  • Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. (n.d.). MDPI.

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Troubleshooting & Optimization

Technical Support Center: Purification of 3-Chlorothiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides advanced troubleshooting and practical protocols for the purification of 3-Chlorothiophene-2-carbaldehyde (CAS 67482-48-8). This key intermediate is often a liquid with a reported amber appearance and a low melting point, making its purification non-trivial.[1] This document is designed for chemistry professionals in research and pharmaceutical development, focusing on the underlying principles of purification to resolve common experimental challenges.

Frequently Asked Questions (FAQs): General Handling & Stability

Q1: My sample of this compound darkened upon storage. What happened and how can I prevent it?

A1: this compound is susceptible to both oxidation and polymerization, processes often catalyzed by air, light, and trace impurities. The darkening is a classic indicator of degradation. Aldehyde functionalities, particularly on electron-rich aromatic systems like thiophene, can oxidize to the corresponding carboxylic acid (3-Chlorothiophene-2-carboxylic acid).

Prevention Strategy:

  • Inert Atmosphere: Always handle and store the compound under an inert atmosphere (e.g., nitrogen or argon).[1][2]

  • Temperature Control: Store the material refrigerated at 2-8°C.[3] For long-term storage, some suppliers recommend temperatures as low as -20°C.[4]

  • Light Protection: Use amber glass vials or wrap containers in aluminum foil to protect from light.

  • Purity: Ensure the initial purity is high, as trace metal or acid/base impurities can catalyze degradation.

Q2: What are the primary safety concerns when handling this compound?

A2: this compound is classified as a hazardous substance. Key concerns include:

  • Toxicity: It is harmful if swallowed, inhaled, or comes into contact with skin.[3]

  • Irritation: It is known to cause skin and serious eye irritation.[2]

  • Flammability: It is a combustible liquid with a flash point of 64°C.[1] Keep it away from open flames and heat sources.[1][2]

Always handle this chemical in a well-ventilated fume hood, wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Purification Method Selection

Choosing the correct purification strategy depends on the scale of your experiment and the nature of the impurities. The following decision workflow provides a general guideline.

G start Crude this compound analysis Analyze Crude Material (TLC, GC-MS, ¹H NMR) start->analysis decision3 Are Impurities Acidic? (e.g., Carboxylic Acid) analysis->decision3 decision1 Are Impurities Volatile? decision2 Significant Polarity Difference? decision1->decision2 Yes (Volatile impurities) distillation Vacuum Distillation decision1->distillation No (High-boiling impurities) decision2->distillation No (Similar volatility & polarity) chromatography Flash Column Chromatography decision2->chromatography Yes decision3->decision1 No wash Aqueous Basic Wash (e.g., NaHCO₃ solution) decision3->wash Yes final_product Pure Product distillation->final_product chromatography->final_product wash->decision1

Sources

Technical Support Center: Optimizing the Synthesis of 3-Chlorothiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Chlorothiophene-2-carbaldehyde. This resource is designed for researchers, chemists, and process development professionals to troubleshoot common issues and enhance the yield and purity of this important synthetic intermediate. We will delve into the mechanistic rationale behind common protocols, offering field-tested insights to overcome synthetic challenges.

The most prevalent method for synthesizing this compound is the Vilsmeier-Haack formylation of 3-chlorothiophene. This reaction, while effective, is sensitive to several parameters that can significantly impact the outcome. This guide is structured in a question-and-answer format to directly address the most frequent challenges encountered during this synthesis.

Frequently Asked Questions & Troubleshooting Guide

Q1: My Vilsmeier-Haack reaction is resulting in a low yield. What are the most critical parameters to control?

A1: Low yields in the Vilsmeier-Haack formylation of 3-chlorothiophene are typically traced back to three critical areas: reagent quality and stoichiometry, temperature control, and moisture contamination.

Expertise & Experience: The Vilsmeier-Haack reaction involves the creation of the Vilsmeier reagent, a chloromethyliminium salt, from a formamide (typically DMF) and an acid chloride like phosphoryl chloride (POCl₃).[1][2] This reagent is a mild electrophile.[3][4] Thiophene is less reactive than other five-membered heterocycles like furan or pyrrole, making the reaction conditions particularly important.[2]

Causality and Actionable Advice:

  • Reagent Quality & Stoichiometry:

    • The Problem: Old or improperly stored POCl₃ can hydrolyze, reducing its activity. Similarly, DMF must be anhydrous, as water will consume the Vilsmeier reagent.

    • The Solution: Always use freshly distilled or newly opened, high-purity POCl₃ and anhydrous DMF. A slight excess of the Vilsmeier reagent (typically 1.2 to 1.5 equivalents relative to the 3-chlorothiophene) is often employed to drive the reaction to completion.[3] However, a large excess can lead to side reactions and purification difficulties.

  • Temperature Control:

    • The Problem: The formation of the Vilsmeier reagent is exothermic. If the temperature rises uncontrollably during the addition of POCl₃ to DMF, the reagent can decompose. Furthermore, the subsequent formylation step requires careful heating; excessive temperatures can lead to polymerization and tar formation, a common issue with electron-rich heterocycles.

    • The Solution: Prepare the Vilsmeier reagent at 0 °C by adding POCl₃ dropwise to DMF with vigorous stirring.[3] After reagent formation, add the 3-chlorothiophene substrate at a low temperature before slowly and carefully heating the reaction to the optimal temperature (typically ranging from ambient to 80°C, depending on the scale and solvent).[2]

  • Anhydrous Conditions:

    • The Problem: The Vilsmeier reagent and the intermediate iminium salt are highly susceptible to hydrolysis.[1] Any moisture in the glassware, solvents, or reagents will quench the reaction, leading to diminished yields.

    • The Solution: Ensure all glassware is oven-dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents as previously mentioned.

Q2: I am observing significant tar formation and a dark reaction mixture. How can this be minimized?

A2: Tar formation is a classic sign of side reactions, often polymerization or decomposition, which are prevalent when working with activated heteroaromatic compounds.

Expertise & Experience: The thiophene ring, while aromatic, is susceptible to acid-catalyzed polymerization, especially at elevated temperatures. The conditions of the Vilsmeier-Haack reaction (acidic, heating) can promote these unwanted pathways if not properly controlled.

Causality and Actionable Advice:

  • Overheating: As mentioned in A1, excessive temperature is the primary culprit. The formylation is an electrophilic aromatic substitution; providing too much thermal energy can overcome the activation barrier for polymerization.

    • Actionable Step: Monitor the internal reaction temperature closely. It is often better to run the reaction for a longer duration at a more moderate temperature (e.g., 50-60 °C) than to force it with high heat.

  • Incorrect Stoichiometry: A large excess of POCl₃ can generate a highly acidic environment, which can degrade the thiophene substrate.

    • Actionable Step: Carefully control the stoichiometry. Use the minimum excess of the Vilsmeier reagent necessary to achieve full conversion of the starting material. Monitor the reaction by TLC or GC to determine the optimal reaction time and avoid prolonged heating after completion.

  • Work-up Procedure: The quenching and work-up step is critical.

    • Actionable Step: Quench the reaction by pouring it slowly onto crushed ice. This hydrolyzes the intermediate iminium salt to the desired aldehyde while dissipating the heat from the exothermic hydrolysis of excess POCl₃. Subsequently, neutralize the mixture carefully with a base like sodium bicarbonate or sodium acetate solution until the pH is neutral or slightly basic.[3] This prevents acid-catalyzed degradation of the product during extraction.

Q3: What is the optimal work-up and purification strategy to obtain high-purity this compound?

A3: A well-executed work-up and purification protocol is essential to isolate the product from unreacted starting materials, salts, and polymeric byproducts.

Expertise & Experience: The product, this compound, is a solid at room temperature with moderate polarity. This allows for a standard extractive work-up followed by either recrystallization or column chromatography.

Optimized Work-up and Purification Protocol:

  • Quenching: As detailed above, slowly pour the completed reaction mixture onto a vigorously stirred slurry of crushed ice.

  • Hydrolysis & Neutralization: Stir the aqueous mixture for a period (e.g., 1 hour) to ensure complete hydrolysis of the iminium salt intermediate.[3] Then, carefully add a saturated solution of sodium bicarbonate or a 10% solution of sodium hydroxide until the pH of the aqueous layer is ~7-8. Be cautious as this neutralization is exothermic and will release CO₂.

  • Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent such as ethyl acetate, dichloromethane, or diethyl ether. The choice of solvent depends on the scale and subsequent purification steps.

  • Washing: Combine the organic extracts and wash them sequentially with water and then with brine to remove residual inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification:

    • For high-purity material: The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

    • For larger scales: If the crude product is relatively clean, recrystallization from a suitable solvent system (e.g., hexanes or an ethanol/water mixture) can be a more efficient method.

Data & Protocols

Table 1: Vilsmeier-Haack Reaction Parameter Comparison
ParameterCondition A (Sub-optimal)Condition B (Optimized)Expected Outcome
POCl₃:DMF:Substrate Ratio 2.0 : large excess : 1.01.2 : 10.0 : 1.0Improved selectivity, less byproduct
Reagent Addition Temp. Room Temperature0 - 5 °CPrevents reagent decomposition
Reaction Temperature 100 °C (Reflux)60 - 70 °CMinimizes tar formation
Reaction Time 1 hour4 - 6 hours (TLC monitored)Drives reaction to completion without degradation
Work-up Quench Water addition to flaskPoured onto crushed iceBetter temperature control, safer
Expected Yield < 40%> 75%Significant yield improvement
Experimental Protocol: Optimized Vilsmeier-Haack Synthesis

Materials:

  • 3-Chlorothiophene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, oven-dried

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Vilsmeier Reagent Formation: To a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (10 eq.). Cool the flask to 0 °C in an ice-water bath. Add POCl₃ (1.2 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting pale-yellow solution for an additional 30 minutes at 0 °C.

  • Substrate Addition: Add 3-chlorothiophene (1.0 eq.) dissolved in a small amount of anhydrous DCM to the Vilsmeier reagent at 0 °C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture in an oil bath to 65 °C. Monitor the reaction progress by TLC (e.g., 9:1 Hexane:Ethyl Acetate).

  • Work-up: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. In a separate large beaker, prepare a slurry of crushed ice. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.

  • Hydrolysis & Neutralization: Stir the aqueous mixture for 30-60 minutes. Carefully neutralize the mixture by slowly adding a saturated solution of NaHCO₃ until gas evolution ceases and the pH is ~7.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with water (1 x volume) and then brine (1 x volume). Dry the organic phase over anhydrous Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography or recrystallization to obtain this compound as a white to pale yellow solid.

Visual Workflow & Mechanism

Diagram 1: Troubleshooting Workflow

This diagram outlines a logical sequence for diagnosing and resolving low-yield issues in the synthesis.

G Start Low Yield Observed CheckReagents Verify Reagent Quality (Anhydrous DMF, Fresh POCl3) Start->CheckReagents ReagentsOK Reagents OK? CheckReagents->ReagentsOK CheckTemp Review Temperature Control (Reagent Formation & Reaction) TempOK Temp Control OK? CheckTemp->TempOK CheckWorkup Analyze Work-up Procedure (Quenching, Neutralization) WorkupOK Work-up OK? CheckWorkup->WorkupOK ReagentsOK->CheckTemp Yes SolutionReagents Use Anhydrous Solvents & Fresh Reagents ReagentsOK->SolutionReagents No TempOK->CheckWorkup Yes SolutionTemp Add POCl3 at 0°C React at Moderate Temp (e.g., 65°C) TempOK->SolutionTemp No Success Yield Improved WorkupOK->Success Yes, Problem Solved WorkupOK->Success No, Consult Further SolutionReagents->Success SolutionTemp->Success SolutionWorkup Quench on Ice Neutralize Before Extraction G cluster_0 1. Reagent Formation cluster_1 2. Electrophilic Substitution cluster_2 3. Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N+(CH3)2]Cl- DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Thiophene 3-Chlorothiophene Intermediate Iminium Salt Intermediate Thiophene->Intermediate Electrophilic Attack Intermediate_hydrolysis Iminium Salt Intermediate Water H2O (Work-up) Product 3-Chlorothiophene- 2-carbaldehyde Water->Product Intermediate_hydrolysis->Product

Caption: Simplified Vilsmeier-Haack reaction mechanism.

References

  • Vogt, E. J., Zapol’skii, V. A., Nutz, E., & Kaufmann, D. E. (2012). Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions. Zeitschrift für Naturforschung B, 67(4), 285-294. [Link]

  • PrepChem. (n.d.). Synthesis of 3-chlorothiophene-2-carboxylic acid. Retrieved from [Link]

  • Meth-Cohn, O., & Narine, B. (1981). A versatile new synthesis of thiophenes and selenophenes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530. (General methodology for thiophene synthesis).
  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56, 355-659.
  • Curcho, F. M., & Nogueira, J. M. (2003). Regioselective Electrophilic Formylation—3-Substituted Thiophenes as a Case Study. European Journal of Organic Chemistry, 2003(12), 2305-2312.
  • Chavan, S. S. (2011). Review Article on Vilsmeier-Haack Reaction. Rasayan Journal of Chemistry, 4(2), 235-256. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Khan, F. A., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12), 14699-14716. [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press. (General reference for named reactions).

Sources

Technical Support Center: Synthesis of 3-Chlorothiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chlorothiophene-2-carbaldehyde. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during its synthesis, primarily via the Vilsmeier-Haack reaction. Our goal is to provide actionable insights and troubleshooting strategies rooted in mechanistic understanding to ensure the success of your experiments.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis and purification of this compound.

Problem: The reaction mixture turns dark black or forms a tar-like substance, resulting in very low or no product yield.

  • Possible Cause 1: Reaction Temperature Was Too High. The Vilsmeier-Haack reaction is exothermic. Uncontrolled temperature escalation can lead to the polymerization of the thiophene ring, which is susceptible to degradation under strong acidic conditions.[1] Thiophene and its derivatives are known to polymerize in the presence of acid catalysts.

  • Recommended Solution:

    • Strict Temperature Control: The formation of the Vilsmeier reagent (from DMF and POCl₃) and its subsequent reaction with 3-chlorothiophene should be performed at low temperatures, typically between 0°C and 10°C, using an ice bath.

    • Controlled Reagent Addition: Add the phosphorus oxychloride (POCl₃) to the dimethylformamide (DMF) dropwise to manage the initial exotherm. Similarly, add the 3-chlorothiophene substrate slowly to the pre-formed Vilsmeier reagent.

  • Possible Cause 2: Presence of Moisture. The Vilsmeier reagent is highly sensitive to moisture. Water will rapidly hydrolyze both the POCl₃ and the active chloroiminium ion, quenching the reaction and reducing the concentration of the active formylating agent.[2][3][4]

  • Recommended Solution:

    • Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous grade DMF and ensure the 3-chlorothiophene is dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Problem: The final product is contaminated with unreacted 3-chlorothiophene starting material.

  • Possible Cause 1: Insufficient Vilsmeier Reagent. An inadequate amount of the formylating agent will lead to an incomplete reaction.

  • Recommended Solution:

    • Stoichiometry Check: Use a slight excess (typically 1.1 to 1.5 equivalents) of the Vilsmeier reagent relative to the 3-chlorothiophene substrate to drive the reaction to completion.[5]

    • Reaction Time: Ensure the reaction is stirred for a sufficient duration at the recommended temperature to allow for complete conversion. Monitor the reaction progress using TLC or GC-MS if possible.

  • Possible Cause 2: Inefficient Vilsmeier Reagent Formation. If the reagent formation is incomplete due to poor mixing, low-quality reagents, or incorrect stoichiometry between DMF and POCl₃, the subsequent formylation will be inefficient.

  • Recommended Solution:

    • Pre-formation: Allow the Vilsmeier reagent to form completely before adding the thiophene substrate. This is typically done by stirring DMF and POCl₃ together at 0°C for 30-60 minutes.

    • Reagent Quality: Use high-purity DMF and POCl₃. Older bottles of POCl₃ may have partially hydrolyzed to phosphoric acid.

Problem: An unexpected isomer, 3-Chloro-5-formylthiophene, is detected in the product mixture.

  • Possible Cause: High Reaction Temperature or Extended Reaction Times. While formylation is strongly directed to the C2 position due to the electronic activation by the sulfur atom and the directing effect of the C3-chloro substituent, harsh conditions can sometimes lead to minor amounts of substitution at the C5 position.

  • Recommended Solution:

    • Optimize Reaction Conditions: Adhere to the recommended low-temperature protocol. Avoid prolonged reaction times beyond what is necessary for the consumption of the starting material. The reaction temperature for many Vilsmeier-Haack reactions on reactive heterocycles is kept between 0°C and room temperature.[6]

    • Purification: These isomers can often be separated by silica gel column chromatography, although their similar polarities can make it challenging.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of the Vilsmeier-Haack reaction for this synthesis?

A1: The synthesis involves two main stages. First, N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[2][3][7] In the second stage, the electron-rich 3-chlorothiophene ring acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent. This is a classic electrophilic aromatic substitution reaction. The resulting iminium salt intermediate is then hydrolyzed during aqueous work-up to yield the final this compound.[4][5]

Q2: Why is the formylation selective to the C2 position and not the C5 position?

A2: In electrophilic substitutions of thiophene, the C2 (or α) position is inherently more reactive than the C3 (or β) position because the resulting cationic intermediate (sigma complex) is better stabilized by resonance involving the sulfur atom. The chlorine atom at C3 is an electron-withdrawing group via induction but an electron-donating group via resonance. Its presence further activates the adjacent C2 position for electrophilic attack over the C5 position.

Q3: What is the purpose of the aqueous sodium acetate or sodium bicarbonate work-up?

A3: The work-up serves two critical functions. First, it neutralizes the highly acidic reaction mixture. Second, and most importantly, it facilitates the hydrolysis of the intermediate iminium salt to the desired aldehyde product.[2][5] Using a mild base like sodium acetate helps to control the pH and prevent potential side reactions that could occur under strongly basic conditions with the aldehyde product.

Q4: Can other formylating agents be used?

A4: While the DMF/POCl₃ system is the most common and cost-effective for the Vilsmeier-Haack reaction, other activating agents for DMF can be used, such as thionyl chloride (SOCl₂) or oxalyl chloride.[6] However, POCl₃ is generally preferred for its reliability and ease of handling on a lab scale.

Experimental Protocol & Data

Standard Protocol for Vilsmeier-Haack Formylation of 3-Chlorothiophene

Materials:

  • 3-Chlorothiophene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Sodium acetate (NaOAc)

  • Dichloromethane (DCM) or Diethyl ether (Et₂O)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (1.2 eq). Cool the flask to 0°C in an ice-water bath.

  • Vilsmeier Reagent Formation: Add POCl₃ (1.1 eq) dropwise to the cooled DMF via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C. Stir the resulting mixture at 0°C for an additional 30 minutes.

  • Addition of Substrate: Dissolve 3-chlorothiophene (1.0 eq) in a minimal amount of anhydrous DMF or DCM and add it dropwise to the Vilsmeier reagent solution, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 4-8 hours. Monitor the reaction progress by TLC.

  • Quenching: Cool the reaction mixture back to 0°C. Slowly and carefully add a pre-chilled aqueous solution of sodium acetate (e.g., 5-6 equivalents in water).[5] An exothermic reaction will occur. Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with dichloromethane or diethyl ether (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to obtain this compound.

Summary of Common Issues and Solutions
Problem Probable Cause Recommended Solution
Polymerization / Tar FormationHigh reaction temperature; Acid-catalyzed degradation.[1]Maintain strict temperature control (0-10°C); use slow, dropwise addition of reagents.
Incomplete ReactionInsufficient Vilsmeier reagent; Moisture contamination.[2]Use a slight excess (1.1-1.5 eq) of POCl₃/DMF; ensure anhydrous conditions.
Low YieldHydrolysis of Vilsmeier reagent; Poor quality reagents.Use anhydrous solvents and oven-dried glassware; use fresh, high-purity reagents.
Isomer FormationOverly harsh conditions (high temp/long time).Adhere to optimized temperature and time; purify carefully via chromatography.

Visualizing the Reaction Pathway

The following diagrams illustrate the key steps in the synthesis and the potential for side reactions.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Main Reaction Pathway cluster_2 Common Side Reactions DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Reaction Hydrolysis Hydrolyzed Reagent (Inactive) Vilsmeier->Hydrolysis Presence of H₂O Start 3-Chlorothiophene Start->Intermediate Electrophilic Attack Polymer Polymerization / Tar Start->Polymer Excess Acid / Heat Product This compound Intermediate->Product Aqueous Work-up (Hydrolysis)

Caption: Workflow of the Vilsmeier-Haack synthesis and key side reactions.

G cluster_main Desired Pathway cluster_side Side Pathway (Minor) T3Cl 3-Chlorothiophene Sigma Sigma Complex (C2 Attack) T3Cl->Sigma + Vilsmeier Reagent Sigma5 Sigma Complex (C5 Attack) T3Cl->Sigma5 High Temp. Iminium Iminium Salt Sigma->Iminium -H⁺ Product Product (2-formyl) Iminium->Product +H₂O Work-up Isomer Isomer Product (5-formyl) Sigma5->Isomer -H⁺, then +H₂O Work-up

Caption: Regioselectivity: Desired C2 vs. minor C5 formylation pathway.

References

  • AlHamdan, A. K., et al. (2021). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science. Available at: [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Professor Dave Explains. (2021, August 17). Vilsmeier Reaction [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Jones, G., & Stanforth, S. P. (2004). The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. Organic Reactions, 1-33.
  • Siddappa, B., & Bhojya, N. H. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1146-1156.
  • PrepChem. (n.d.). Synthesis of 3-chlorothiophene-2-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Vilsmeier–Haack Reagent‐Catalyzed C4(sp) H Formylation in Thiophene Derivatives: Insights into Unexpected Fluorescence Properties. Retrieved from [Link]

  • Google Patents. (n.d.). WO1991019021A1 - Polymerization of thiophene and its derivatives.
  • MDPI. (2008). Synthesis and Characterization of Polyacetylene with Side-chain Thiophene Functionality. Retrieved from [Link]

  • HELDA - University of Helsinki. (2021). Synthesis and Polymerization of Thiophene-Bearing 2-Oxazolines and 2-Oxazines. Retrieved from [Link]

  • RSC Publishing. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. Retrieved from [Link]

  • Scientific Research Publishing. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Retrieved from [Link]

  • Google Patents. (n.d.). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
  • Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • De Gruyter. (2014). Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Thiophene, 2-chloromethyl-. Retrieved from [Link]

  • Google Patents. (n.d.). CN103497172A - Synthetic method of 2-chlorothiophene.
  • NIH. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Retrieved from [Link]

Sources

storage and handling conditions for 3-Chlorothiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Technical Support Center: 3-Chlorothiophene-2-carbaldehyde

Welcome to the technical support guide for this compound (CAS No. 67482-48-8). This resource is designed for chemistry professionals in research and development. As a Senior Application Scientist, my goal is to provide you with not just procedures, but the underlying scientific principles to ensure the stability, safe handling, and successful application of this reagent in your work. This compound is a valuable synthetic intermediate, but its aldehyde functionality and halogenated thiophene ring necessitate specific storage and handling protocols to maintain its integrity.

Summary of Key Compound Data

All quantitative data is summarized in the table below for quick reference. Adherence to these parameters is critical for experimental reproducibility and safety.

ParameterValueSource(s)
CAS Number 67482-48-8[1][2][3]
Molecular Formula C₅H₃ClOS[1][2][4]
Molecular Weight 146.59 g/mol [1][2][4]
Appearance Colorless to pale yellow liquid[5]
Boiling Point ~98 °C[4]
Recommended Storage Temp. 2-8°C or -20°C (Check supplier recommendation)[1][2]
Storage Conditions Inert atmosphere (Nitrogen/Argon), sealed from moisture, protect from light.[1][2][6]
Incompatible Materials Strong oxidizing agents, strong bases, strong reducing agents.[7][8]
Primary Hazards Combustible liquid, harmful if swallowed, causes skin and serious eye irritation, potential for allergic skin reaction, air sensitive.[6][7]

Frequently Asked Questions (FAQs) on Storage & Handling

These are common questions received by our technical support team regarding the day-to-day management of this compound.

Question: What are the ideal long-term storage conditions for this compound? Answer: For optimal long-term stability, this compound should be stored at refrigerated temperatures, with some suppliers recommending 2-8°C and others -20°C.[1][2] The critical factor is preventing degradation from atmospheric exposure. Therefore, it must be kept in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to protect it from air and moisture.[1][6] Storing it in a dark place is also recommended to prevent potential light-induced degradation.[2]

Question: Why is an inert atmosphere so critical for this specific aldehyde? Answer: The aldehyde group (-CHO) is susceptible to oxidation, a process that converts the aldehyde into the corresponding carboxylic acid (3-chlorothiophene-2-carboxylic acid). This oxidation is primarily mediated by atmospheric oxygen. The Safety Data Sheet (SDS) explicitly notes that the compound is "Air sensitive".[6] This slow degradation not only reduces the purity of your starting material but can introduce an acidic impurity that may interfere with subsequent reaction steps, particularly those involving acid-sensitive reagents or catalysts.

Question: What Personal Protective Equipment (PPE) is mandatory when handling this chemical? Answer: Due to its hazard profile, appropriate PPE is essential. This includes:

  • Eye Protection: Chemical safety goggles or a face shield to protect against splashes.[6][9]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile gloves, ensuring they are inspected before use).[6][9]

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[6] All handling of the neat compound should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[6][8] Ensure that an eyewash station and safety shower are readily accessible.[6]

Question: Can I store this compound in a standard laboratory freezer? Answer: While some suppliers recommend storage at -20°C, it is crucial to use a freezer that is rated for the storage of flammable or combustible materials.[1] this compound is a combustible liquid, and standard household-type freezers contain ignition sources (e.g., thermostats, lights) that can ignite vapors, posing a significant safety risk.[6][7]

Troubleshooting Guide for Experimental Workflows

This section addresses specific issues that may arise during experimentation, focusing on root causes and corrective actions.

Issue 1: The compound, which was initially a pale yellow liquid, has darkened to a brown or black color upon storage.

  • Probable Cause: This is a classic indicator of degradation. The discoloration is likely due to oxidation and/or polymerization, which can be initiated by prolonged exposure to air, light, or trace impurities. The thiophene ring itself, while aromatic, can be susceptible to oxidative processes under certain conditions.

  • Troubleshooting & Resolution:

    • Purity Check: Do not use the discolored reagent. Its purity is compromised, which will lead to unpredictable results and the formation of complex byproducts.

    • Disposal: Dispose of the degraded material according to your institution's hazardous waste guidelines.[6][7]

    • Preventative Action: Review your storage protocol. Ensure that the container is properly sealed with a high-integrity cap (e.g., a PTFE-lined cap) and that the headspace has been purged with an inert gas (nitrogen or argon) before sealing. Store the container in a designated, temperature-controlled, dark environment.

Issue 2: A reaction using this compound is giving low or inconsistent yields.

  • Probable Cause: Assuming other reagents and conditions are optimal, the most likely cause is the reduced purity of the aldehyde. As mentioned, the primary degradation pathway is oxidation to the carboxylic acid, which is unreactive in many subsequent transformations (e.g., Wittig reactions, reductive aminations).

  • Troubleshooting & Resolution:

    • Verify Purity: Before use in a critical reaction, obtain a quick purity assessment of the aldehyde. A simple ¹H NMR spectrum can often reveal the presence of the carboxylic acid impurity (the aldehydic proton signal will decrease, and a new carboxylic acid proton signal may appear).

    • Use Fresh Reagent: Whenever possible, use a new bottle of the reagent or one that has been recently opened and properly stored.

    • Purification (for advanced users): If a fresh bottle is unavailable, the aldehyde can sometimes be purified by vacuum distillation. However, this should only be attempted by experienced chemists, as heating can also promote degradation if not done carefully.

    • Inert Reaction Conditions: Ensure your reaction is performed under strictly anhydrous and inert conditions. This prevents any further oxidation of the aldehyde during the reaction itself.

Issue 3: An unexpected acidic byproduct is detected in the reaction mixture.

  • Probable Cause: The byproduct is almost certainly 3-chlorothiophene-2-carboxylic acid, formed from the oxidation of the starting aldehyde.[10][11] This can happen either from using degraded starting material or from the introduction of air into the reaction vessel.

  • Troubleshooting & Resolution:

    • Isolate and Characterize: If possible, isolate the byproduct and confirm its identity (e.g., by LC-MS or NMR) to validate the cause.

    • Improve Inert Technique: Refine your experimental setup to eliminate oxygen exposure. This includes using dry, de-gassed solvents and ensuring all glassware is oven- or flame-dried. Purge the reaction vessel with nitrogen or argon before adding reagents and maintain a positive pressure of inert gas throughout the reaction.

Troubleshooting Logic Flow

The following diagram illustrates a logical workflow for diagnosing and resolving common issues encountered when using this compound.

G Troubleshooting Workflow for this compound Start Observed Experimental Issue Discoloration Reagent has darkened Start->Discoloration LowYield Low / Inconsistent Yield Start->LowYield Byproduct Unexpected Acidic Byproduct Start->Byproduct Cause_Oxidation Cause: Oxidation/Degradation due to Air/Light Exposure Discoloration->Cause_Oxidation Cause_Purity Cause: Reduced Purity of Starting Material LowYield->Cause_Purity Sol_Inert Solution 2: Ensure Strict Inert Reaction Conditions. LowYield->Sol_Inert Byproduct->Cause_Purity From starting material Cause_ReactionOxidation Cause: Oxidation during reaction Byproduct->Cause_ReactionOxidation During experiment Sol_Discard Solution: Discard Reagent. Review Storage Protocol. Cause_Oxidation->Sol_Discard Sol_Verify Solution 1: Verify Purity (NMR/GC). Use Fresh Stock. Cause_Purity->Sol_Verify Cause_ReactionOxidation->Sol_Inert

Caption: Troubleshooting flowchart for common issues.

Experimental Protocol: Safe Handling and Dispensing

This protocol outlines the standard operating procedure for safely transferring an aliquot of this compound from its storage container to a reaction vessel.

Objective: To accurately measure and transfer the reagent while minimizing exposure to air and moisture.

Materials:

  • This compound in its original container.

  • Dry, clean glass syringe and a long needle (e.g., 18-gauge).

  • Rubber septum.

  • Oven-dried reaction flask, sealed with a rubber septum.

  • Inert gas source (Nitrogen or Argon) with a manifold.

  • Personal Protective Equipment (goggles, lab coat, nitrile gloves).

Procedure:

  • Preparation: Set up the dried reaction flask under a positive pressure of inert gas. Ensure the fume hood sash is at the appropriate height.

  • Equilibration: Allow the bottle of this compound to warm to room temperature before opening. This is a critical step to prevent atmospheric moisture from condensing inside the cold bottle upon opening.

  • Inert Gas Purge: Briefly remove the cap of the reagent bottle and replace it with a clean, dry rubber septum. Puncture the septum with a needle connected to the inert gas manifold to create a positive pressure. Puncture it with a second "vent" needle to allow for gas exchange.

  • Syringe Rinse: Flush a dry glass syringe with the inert gas from the manifold by drawing and expelling the gas three times.

  • Withdrawal: Insert the needle of the flushed syringe through the septum into the reagent bottle. Ensure the needle tip is below the liquid surface. Slowly withdraw the desired volume of the liquid into the syringe.

  • Remove Bubbles: Invert the syringe and carefully expel any gas bubbles back into the reagent bottle. Readjust the volume to the precise amount required.

  • Transfer: Swiftly and carefully transfer the syringe to the reaction flask, pierce the flask's septum, and dispense the aldehyde.

  • Cleanup & Storage: Remove the syringe. Clean the syringe immediately according to your lab's procedures. Purge the headspace of the reagent bottle with inert gas again before removing the needles and tightly sealing the original cap. Return the bottle to the recommended refrigerated storage.

References

  • ChemDmart. Safety Data Sheet.[Link]

  • Fisher Scientific. Safety Data Sheet for 3-Chlorothiophene.[Link]

  • Cohen, S. M., et al. (2017). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology, 99, 40-59. [Link]

  • PubMed. Safety evaluation of substituted thiophenes used as flavoring ingredients.[Link]

  • Sunway Pharm Ltd. this compound Product Information.[Link]

  • PrepChem.com. Synthesis of 3-chlorothiophene-2-carboxylic acid.[Link]

  • The Good Scents Company. 3-methyl-2-thiophene carboxaldehyde Product Information.[Link]

  • Prudence Pharma Chem. 5-Chlorothiophene-2-Carboxylic Acid Product Information.[Link]

Sources

Technical Support Center: Troubleshooting Reactions with 3-Chlorothiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chlorothiophene-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered when using this versatile heterocyclic aldehyde in organic synthesis. The unique electronic nature of this compound, featuring both a moderately deactivating chloro group and a strongly deactivating, electron-withdrawing formyl group, presents specific reactivity patterns that require careful consideration. This resource addresses common issues in a question-and-answer format, explaining the causality behind experimental choices to ensure your reactions are successful.

Section 1: Understanding the Reactivity of this compound

Q1: How do the chloro and formyl substituents affect the reactivity of the thiophene ring and the aldehyde group?

The reactivity of this compound is dictated by the electronic interplay of its substituents. The thiophene ring is inherently an electron-rich aromatic system, more so than benzene, making it prone to electrophilic substitution.[1] However, the substituents on this particular molecule significantly modulate this reactivity:

  • Aldehyde Group (-CHO): As a strong electron-withdrawing group, the formyl substituent deactivates the thiophene ring towards electrophilic attack. Conversely, it enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic addition.[2]

  • Chloro Group (-Cl): The chlorine atom exhibits a dual electronic effect. It is inductively electron-withdrawing but can also donate electron density through resonance. On a thiophene ring, the inductive effect typically dominates, leading to a net deactivation of the ring towards electrophiles.[3]

The combined effect of these two electron-withdrawing groups makes the carbonyl carbon of this compound highly reactive towards nucleophiles, which is a key consideration in the reactions discussed below.

Section 2: Troubleshooting Common Synthetic Transformations

This section provides troubleshooting guidance for several common reactions involving this compound.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[4] Given the enhanced electrophilicity of the aldehyde in this compound, this reaction is generally expected to proceed readily.

Q2: My Knoevenagel condensation with this compound is giving a low yield. What are the likely causes and solutions?

A low yield in a Knoevenagel condensation with this substrate can often be traced to suboptimal reaction conditions or side reactions.

Troubleshooting Flowchart for Knoevenagel Condensation

start Low Yield in Knoevenagel Condensation catalyst Inappropriate Catalyst Choice start->catalyst conditions Suboptimal Reaction Conditions start->conditions side_reactions Side Reactions start->side_reactions workup Product Loss During Workup start->workup sol_catalyst sol_catalyst catalyst->sol_catalyst Solution: Use a weak base like piperidine or a Lewis acid catalyst. sol_conditions sol_conditions conditions->sol_conditions Solution: Increase temperature, extend reaction time, or use a Dean-Stark trap to remove water. sol_side_reactions sol_side_reactions side_reactions->sol_side_reactions Solution: Use milder conditions and monitor the reaction closely by TLC. sol_workup sol_workup workup->sol_workup Solution: Optimize purification; consider recrystallization over chromatography if possible.

Caption: Troubleshooting logic for Knoevenagel condensation.

Detailed Troubleshooting Steps:

Potential Issue Explanation Recommended Solution
Inappropriate Catalyst A base that is too strong can lead to self-condensation of the active methylene compound or other side reactions. An overly weak base may not facilitate the reaction efficiently.Use a weak base such as piperidine, pyridine, or ammonium acetate. For particularly challenging substrates, a Lewis acid catalyst like TiCl₄ with a tertiary amine can be effective.
Incomplete Reaction The reaction may not have reached completion due to insufficient time or temperature. The formation of water as a byproduct can also inhibit the reaction.[4]Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material persists, consider increasing the reaction temperature or extending the reaction time. The use of a Dean-Stark apparatus with a solvent like toluene can effectively remove water and drive the reaction to completion.
Side Reactions The highly reactive nature of the aldehyde can sometimes lead to undesired side reactions, especially under harsh conditions.Employ milder reaction conditions (e.g., lower temperature, weaker base) and monitor the reaction closely to stop it once the starting material is consumed.
Product Precipitation/Solubility The product may be partially soluble in the reaction solvent, leading to loss during filtration or workup.If the product precipitates, ensure complete cooling before filtration. Wash the solid with a cold, non-polar solvent to remove impurities without dissolving the product.

Protocol for Knoevenagel Condensation of this compound with Malononitrile:

  • To a solution of this compound (1.0 eq) in ethanol, add malononitrile (1.1 eq).

  • Add a catalytic amount of piperidine (0.1 eq).

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • If the reaction is sluggish, gently heat to reflux.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography or recrystallization.

Wittig Reaction

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes using a phosphonium ylide (Wittig reagent).[5]

Q3: I am observing a low yield or no reaction in the Wittig olefination of this compound. What should I investigate?

Failures in Wittig reactions often stem from issues with the ylide generation or the stability of the reactants.

Troubleshooting Flowchart for Wittig Reaction

start Low Yield in Wittig Reaction ylide_formation Inefficient Ylide Formation start->ylide_formation ylide_reactivity Low Ylide Reactivity start->ylide_reactivity steric_hindrance Steric Hindrance start->steric_hindrance side_reactions Side Reactions start->side_reactions sol_ylide_formation sol_ylide_formation ylide_formation->sol_ylide_formation Solution: Ensure anhydrous conditions. Use a strong, non-nucleophilic base like n-BuLi or NaH. sol_ylide_reactivity sol_ylide_reactivity ylide_reactivity->sol_ylide_reactivity Solution: For stabilized ylides, longer reaction times or heating may be necessary. sol_steric_hindrance sol_steric_hindrance steric_hindrance->sol_steric_hindrance Solution: Use a less sterically hindered phosphonium salt if possible. Consider Horner-Wadsworth-Emmons reaction as an alternative. sol_side_reactions sol_side_reactions side_reactions->sol_side_reactions Solution: Control temperature during ylide formation and reaction. Add the aldehyde slowly to the ylide solution. start Low Yield in Reductive Amination imine_formation Poor Imine Formation start->imine_formation reducing_agent Inappropriate Reducing Agent start->reducing_agent over_reduction Reduction of Aldehyde start->over_reduction amine_reactivity Low Amine Nucleophilicity start->amine_reactivity sol_imine_formation sol_imine_formation imine_formation->sol_imine_formation Solution: Use a dehydrating agent (e.g., molecular sieves) or azeotropic removal of water. A catalytic amount of acid can also help. sol_reducing_agent sol_reducing_agent reducing_agent->sol_reducing_agent Solution: Use a mild reducing agent like NaBH(OAc)₃ or NaBH₃CN that selectively reduces the iminium ion. sol_over_reduction sol_over_reduction over_reduction->sol_over_reduction Solution: Avoid strong reducing agents like NaBH₄ or LiAlH₄ in a one-pot procedure. sol_amine_reactivity sol_amine_reactivity amine_reactivity->sol_amine_reactivity Solution: For weakly nucleophilic amines, pre-form the imine before adding the reducing agent. start Failed Suzuki Coupling catalyst_system Inactive Catalyst System start->catalyst_system base_choice Inappropriate Base start->base_choice solvent_effects Poor Solvent Choice start->solvent_effects boronic_acid Boronic Acid Decomposition start->boronic_acid sol_catalyst_system sol_catalyst_system catalyst_system->sol_catalyst_system Solution: Use a catalyst system designed for aryl chlorides (e.g., Pd(OAc)₂ with a bulky phosphine ligand like SPhos or XPhos). sol_base_choice sol_base_choice base_choice->sol_base_choice Solution: Use a strong base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous. sol_solvent_effects sol_solvent_effects solvent_effects->sol_solvent_effects Solution: Use a polar aprotic solvent like dioxane, THF, or toluene. Ensure proper degassing. sol_boronic_acid sol_boronic_acid boronic_acid->sol_boronic_acid Solution: Use fresh, high-quality boronic acid. Consider using a boronate ester for increased stability.

Sources

Technical Support Center: Purification of 3-Chlorothiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 3-Chlorothiophene-2-carbaldehyde. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this key synthetic intermediate with the required purity. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your purification strategy effectively.

Part 1: Frequently Asked Questions (FAQs) & Initial Assessment

This section addresses the most common initial queries and provides a framework for deciding on the best purification approach.

Q1: My crude this compound is a dark oil/solid. What are the likely impurities?

The nature and origin of impurities are intrinsically linked to the synthetic method used, most commonly the Vilsmeier-Haack formylation of 3-chlorothiophene.[1][2][3] The Vilsmeier-Haack reaction involves an electrophilic aromatic substitution using a chloromethyleniminium salt (the "Vilsmeier reagent") generated from a formamide (like DMF) and an acid chloride (like POCl₃).[3]

Potential impurities include:

  • Starting Materials: Unreacted 3-chlorothiophene and residual solvents from the reaction or workup (e.g., DMF, dichloromethane).

  • Reagent Byproducts: Hydrolyzed Vilsmeier reagent and phosphorus-containing residues.

  • Side-Reaction Products:

    • Isomeric Aldehydes: While formylation is directed to the 2-position, minor amounts of other isomers could form. For some halothiophenes, formylation at the 5-position is a known side reaction.[4]

    • Oxidation Product: 3-Chlorothiophene-2-carboxylic acid is a common impurity, formed by air oxidation of the aldehyde, which can be exacerbated by heat or light.[5]

    • Polymeric Materials: Aldehydes, particularly when impure, can undergo self-condensation or polymerization, often resulting in tarry, dark-colored residues.

Table 1: Common Impurities and Their Characteristics

Impurity NameLikely OriginPhysical PropertiesRecommended Primary Removal Method
3-ChlorothiopheneUnreacted Starting MaterialBP: ~136 °CVacuum Distillation, Column Chromatography
N,N-Dimethylformamide (DMF)Vilsmeier Reagent/SolventBP: 153 °CAqueous Workup, High-Vacuum Distillation
3-Chlorothiophene-2-carboxylic acidOxidation of ProductMP: 186-190 °CBasic Wash (e.g., NaHCO₃ solution), Column Chromatography
Polymeric TarsDegradation/Side-reactionsNon-volatileDistillation, Column Chromatography (adsorbed on top)

Q2: How do I choose the best purification method for my crude product?

The optimal method depends on the scale of your reaction, the nature of the impurities, and the required final purity. A preliminary analysis by Thin Layer Chromatography (TLC) is highly recommended.

Workflow for Selecting a Purification Method

Below is a decision-making workflow to guide your choice.

Purification_Decision_Tree start Crude Product tlc Run TLC Analysis start->tlc decision Assess TLC Result tlc->decision distill Vacuum Distillation decision->distill Product is major spot? Impurities have very different Rf values (baseline or solvent front)? Product is thermally stable? recryst Recrystallization decision->recryst Crude material is solid? One major spot observed? Suitable solvent found? chrom Column Chromatography decision->chrom Multiple spots close together? High purity required? Both volatile and non-volatile impurities present?

Caption: Decision workflow for selecting the appropriate purification technique.

Q3: Is this compound stable? What storage conditions are recommended?

Halogenated thiophenes, especially functionalized ones, can be sensitive.[6] The aldehyde group is susceptible to oxidation. Commercial suppliers often recommend storing the compound at -20°C under an inert atmosphere, sealed away from moisture and light.[7] For long-term storage, refrigeration or freezing is advisable to minimize degradation and polymerization.

Part 2: Troubleshooting Guide: Purification by Column Chromatography

Column chromatography is often the most effective method for removing a wide range of impurities. However, success depends on careful optimization.

Q4: My compound appears to be degrading on the silica gel column. What's happening and how can I fix it?

Causality: Standard silica gel is slightly acidic (pH ~4-5). This acidic environment can catalyze the degradation or polymerization of sensitive compounds like halogenated aldehydes. You might observe streaking on TLC plates or low recovery from the column.

Solution: Use Deactivated Silica Gel. It is highly recommended to use silica gel that has been neutralized or "deactivated."[6]

Protocol 1: Deactivation of Silica Gel

  • Prepare Slurry: Prepare a slurry of silica gel in your initial, least polar mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).

  • Pack Column: Pack the column with the slurry as you normally would.

  • Basic Wash: Prepare a solution of the initial mobile phase containing 1-2% triethylamine (Et₃N).

  • Flush: Pass two column volumes of this basic mobile phase through the packed silica gel. This neutralizes the acidic sites.

  • Equilibrate: Equilibrate the column by passing three to four column volumes of the initial mobile phase (without triethylamine) until the eluent is neutral (test with pH paper). The column is now ready for loading.

Q5: What is the best way to load my sample onto the column?

For optimal separation (resolution), dry loading is superior to wet loading, as it ensures the sample is applied to the column in a very narrow band.

Protocol 2: Dry Loading the Sample

  • Dissolve: Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Adsorb: Add a small amount of silica gel (typically 1-2 times the weight of your crude product) to the solution.

  • Evaporate: Concentrate the mixture under reduced pressure (using a rotary evaporator) until a fine, free-flowing powder is obtained.[8]

  • Load: Carefully add this powder to the top of the packed column.

  • Top Layer: Gently add a thin layer of sand over the sample to prevent disturbance during solvent addition.[9]

Q6: How do I choose the right solvent system (eluent)?

The goal is to find a solvent system where your target compound has an Rf value of approximately 0.2-0.3 on a TLC plate.[6] This provides the best balance for effective separation.

  • Starting Point: A good starting point for this compound is a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane.[6]

  • Screening: Test various ratios (e.g., 95:5, 90:10, 80:20 Hexane:Ethyl Acetate) using TLC to find the optimal system.

  • Visualization: The thiophene ring is UV active, so the compound should appear as a dark spot under a UV lamp at 254 nm.[6] A potassium permanganate (KMnO₄) stain can also be used for general visualization.

Troubleshooting Chromatography Issues

Chromatography_Troubleshooting problem Problem Poor Separation (Overlapping Spots) check_rf Question Is Rf of product ~0.2-0.3? problem->check_rf sol_high Solution Decrease eluent polarity. (Increase % Hexane) check_rf->sol_high No, Rf > 0.4 sol_low Solution Increase eluent polarity. (Increase % Ethyl Acetate) check_rf->sol_low No, Rf < 0.2 check_streaking Question Are spots streaking? check_rf->check_streaking Yes sol_streaking Solution Compound may be degrading. Use deactivated silica. Consider a less polar solvent. check_streaking->sol_streaking Yes check_overload Question Is the column overloaded? check_streaking->check_overload No sol_overload Solution Use more silica gel. (Ratio of silica:crude should be at least 30:1) check_overload->sol_overload Yes

Caption: Troubleshooting logic for poor separation in column chromatography.

Part 3: Alternative Purification Methods

Q7: Can I purify this compound by distillation?

Yes, if your main impurities have significantly different boiling points. The reported boiling point of the product is 98 °C, though this may be at a reduced pressure.[10] Vacuum distillation is ideal for removing non-volatile tars or highly volatile starting materials.

Protocol 3: Vacuum Distillation

  • Apparatus: Set up a short-path distillation apparatus. Ensure all glassware is dry.

  • Crude Material: Place the crude oil in the distillation flask with a magnetic stir bar. If the crude is a solid, it will melt upon heating.

  • Vacuum: Slowly apply vacuum to the system. Be cautious of bumping, especially if residual solvents are present.

  • Heating: Gently heat the flask in an oil bath.

  • Collect Fractions:

    • Collect any initial low-boiling fractions (likely residual solvent or starting material) in a separate receiving flask.

    • When the temperature stabilizes and the main product begins to distill, switch to a clean receiving flask. Collect the fraction that distills at a constant temperature and pressure.

  • Monitor: Stop the distillation before the pot goes completely dry to avoid charring and decomposition of non-volatile residues.

  • Analysis: Analyze the collected fractions by TLC or NMR to confirm purity.

Q8: What about purification by recrystallization?

Recrystallization can be highly effective for removing small amounts of impurities from a solid crude product, often yielding material of very high purity. The key is finding a suitable solvent or solvent system.

Causality: The principle of recrystallization relies on the target compound being highly soluble in a hot solvent but poorly soluble in the same solvent when cold. Impurities should either be insoluble in the hot solvent (and can be filtered off) or remain soluble in the cold solvent (and stay in the mother liquor).

Protocol 4: Recrystallization Solvent Screening

  • Small Scale Test: Place a small amount of your crude solid (20-30 mg) in several different test tubes.

  • Solvent Addition: To each tube, add a different solvent (e.g., hexane, toluene, ethanol, ethyl acetate, isopropanol) dropwise at room temperature. Observe if the solid dissolves. A good solvent will not dissolve the compound at room temperature.

  • Heating: Gently heat the tubes that did not show dissolution. Add more solvent dropwise until the solid just dissolves.

  • Cooling: Allow the clear, hot solutions to cool slowly to room temperature, then in an ice bath.

  • Observation: The best solvent is one that dissolves the compound when hot but produces a high yield of crystals upon cooling.[11] If no single solvent works, try a binary solvent system (e.g., Ethanol/Water, Toluene/Hexane).

References

  • PrepChem. Synthesis of 3-chlorothiophene-2-carboxylic acid.[Link]

  • Vogt, E. J., et al. (2012). ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions. Zeitschrift für Naturforschung B, 67(3), 285-294. [Link]

  • Khan, K. M., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12), 14389-14405. [Link]

  • Jadhav, S. D., et al. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 5(11), 4646-4660. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276-302. [Link]

  • University of Rochester, Department of Chemistry. Solvents for Recrystallization.[Link]

  • Nykaza, T., et al. (2018). Development of potential manufacturing routes for substituted thiophenes. Beilstein Journal of Organic Chemistry, 14, 2386-2395. [Link]

  • Google Patents.Method for synthesis of 5-chlorothiophene-2-carbonyl chloride. CN102659756A.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.[Link]

  • SIELC Technologies. Separation of 3-Methylthiophene-2-carbaldehyde on Newcrom R1 HPLC column.[Link]

  • Google Patents.Method for preparation of thiophene-2-carbonyl chlorides with oxalyl chloride. WO2017076844A1.
  • Roohia, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis... Chemistry of Heterocyclic Compounds, 4(3), 185-194. [Link]

  • PubChem. 3-Chlorothiophene.[Link]

  • Organic Syntheses. Thiophene, 2-chloromethyl-. Org. Syn. Coll. Vol. 4, 191. [Link]

  • Zhang, Z., et al. (2024). The crystal structure of (3-chlorothiophene-2-carboxylato-κO, O′)-(2,2′-dipyridyl-κN,N′)lead(II)... Zeitschrift für Kristallographie - New Crystal Structures. [Link]

  • Google Patents.

Sources

stability of 3-Chlorothiophene-2-carbaldehyde under different pH conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Chlorothiophene-2-carbaldehyde

A Guide to Understanding and Managing Stability Under Different pH Conditions

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile heterocyclic aldehyde in their work. Understanding its stability profile across a range of pH conditions is critical for ensuring the success, reproducibility, and safety of your experiments. This document provides in-depth answers to common questions and troubleshooting strategies for issues related to the compound's stability.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling, storage, and inherent stability of this compound.

Q1: What are the recommended storage conditions for this compound?

A1: To ensure long-term stability and purity, this compound should be stored at 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[1][2] It is crucial to keep the container tightly sealed and in a dry, dark place to protect it from moisture, air, and light.[1][3] Exposure to atmospheric oxygen can lead to slow oxidation of the aldehyde group to the corresponding carboxylic acid, 3-chlorothiophene-2-carboxylic acid.[4]

Q2: Is this compound sensitive to acidic conditions?

A2: Generally, this compound exhibits relatively good stability in mildly acidic to neutral aqueous solutions (pH 4-7) at ambient temperature for short durations. However, strong acidic conditions (pH < 2) should be avoided, especially at elevated temperatures. Under such conditions, acid-catalyzed polymerization or degradation of the thiophene ring can occur, leading to discoloration and the formation of insoluble byproducts. For reactions requiring acidic catalysis, it is advisable to use the mildest possible conditions and monitor the reaction progress closely.

Q3: What happens to this compound under basic (alkaline) conditions?

A3: The compound is highly susceptible to degradation under basic conditions (pH > 8). The primary degradation pathway is the Cannizzaro reaction , a characteristic reaction of aldehydes that lack α-hydrogens.[5][6] In the presence of a strong base (e.g., NaOH, KOH), two molecules of the aldehyde undergo a disproportionation reaction. One molecule is oxidized to the corresponding carboxylate salt (sodium or potassium 3-chloro-2-thiophenecarboxylate), and the other is reduced to the corresponding primary alcohol ( (3-chloro-2-thienyl)methanol).[5][7] This reaction is often rapid and can significantly reduce the yield of desired products in base-catalyzed reactions.

Q4: Can I use amine bases in reactions with this aldehyde?

A4: Caution is advised. While tertiary amines (e.g., triethylamine, DIPEA) are often used as non-nucleophilic bases, they can still promote degradation over time, especially if residual water is present. Primary and secondary amines will readily react with the aldehyde to form imines or enamines. Furthermore, some amine bases may be incompatible and should be avoided.[8] If a base is required, a non-nucleophilic, sterically hindered base is preferable, and the reaction should be conducted at low temperatures with careful monitoring.

Part 2: Troubleshooting Guide

This section provides solutions to specific experimental problems that may arise from the instability of this compound.

Problem 1: My reaction yield is consistently low when performing a base-catalyzed reaction (e.g., Wittig, aldol condensation).

  • Likely Cause: Degradation of the starting aldehyde via the Cannizzaro reaction. This is especially probable if you are using a strong base like NaOH, KOH, or sodium methoxide.

  • Troubleshooting Steps:

    • Switch to a Milder Base: If possible, substitute strong alkali hydroxides with weaker or non-nucleophilic bases. Consider using potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or an organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

    • Lower the Reaction Temperature: The rate of the Cannizzaro reaction is highly temperature-dependent. Running your reaction at 0°C or below can significantly suppress this side reaction.

    • Control Stoichiometry and Addition Rate: Add the base slowly to the reaction mixture to avoid localized high concentrations. Ensure the stoichiometry is precise, as excess base will promote degradation.

    • Use Anhydrous Conditions: The presence of water is necessary for the Cannizzaro reaction. Ensure all solvents and reagents are thoroughly dried before use.

Problem 2: I observe multiple unexpected spots on my TLC plate, and my final product is difficult to purify.

  • Likely Cause: Formation of degradation products. Under basic conditions, you may be forming both the alcohol and carboxylic acid from the Cannizzaro reaction.[5][6] Under strongly acidic or oxidative conditions, various other byproducts could form.

  • Troubleshooting Workflow:

    • Identify the Byproducts: Run a small-scale reaction and attempt to identify the main byproducts using LC-MS. The expected mass of the alcohol byproduct is 148.61 g/mol , and the carboxylic acid is 162.59 g/mol .

    • Perform a Stability Test: A systematic stability study can help pinpoint the cause. An outline for this is provided in the "Experimental Protocols" section below.

    • Visualize the Workflow: The following diagram illustrates a logical approach to troubleshooting this issue.

      Troubleshooting_Workflow start Low Yield / Impure Product check_base Is a strong base (e.g., NaOH, KOH) used? start->check_base check_acid Are strong acidic conditions (pH < 2) used? check_base->check_acid No cannizzaro High probability of Cannizzaro Reaction check_base->cannizzaro Yes acid_degrad Potential for polymerization / ring degradation check_acid->acid_degrad Yes solution_base 1. Use milder base (e.g., K2CO3) 2. Lower temperature 3. Use anhydrous conditions cannizzaro->solution_base solution_acid 1. Use milder acid (e.g., p-TsOH) 2. Monitor reaction closely 3. Keep temperature low acid_degrad->solution_acid end_goal Improved Yield & Purity solution_base->end_goal solution_acid->end_goal

      Caption: Troubleshooting logic for low yield or impurity issues.

Problem 3: The compound has turned yellow/brown in storage.

  • Likely Cause: This indicates decomposition, likely due to slow oxidation or exposure to light and moisture. Aldehydes are prone to auto-oxidation.

  • Solution:

    • Verify Purity: Before use, check the purity of the discolored material by NMR or GC-MS. The primary impurity is likely 3-chlorothiophene-2-carboxylic acid.

    • Purification: If the impurity level is low (<5%), the material may be usable for some applications. For high-purity requirements, distillation or column chromatography may be necessary.

    • Improve Storage: Discard the decomposed material and obtain a fresh batch. Store the new material strictly according to the recommended conditions (2-8°C, inert atmosphere, protection from light).[1]

Part 3: Data & Protocols

Data Presentation: pH-Dependent Degradation
pH RangeConditionPrimary Degradation PathwayExpected Stability (at 25°C)
1-2 Strong AcidAcid-catalyzed polymerization/decompositionLow to Moderate
3-6 Mild AcidMinimal degradationHigh
7 NeutralSlow oxidation (if exposed to air)High (in inert atm.)
8-10 Mild BaseSlow Cannizzaro reactionLow to Moderate
11-14 Strong BaseRapid Cannizzaro reactionVery Low
Key Degradation Pathway Visualization

The diagram below illustrates the base-induced disproportionation (Cannizzaro Reaction) of this compound.

Cannizzaro_Reaction r1 2 x this compound p1 (3-chloro-2-thienyl)methanol (Reduction Product) r1->p1 Reduction p2 Potassium 3-chloro-2-thiophenecarboxylate (Oxidation Product) r1->p2 Oxidation base Strong Base (e.g., KOH)

Caption: The Cannizzaro reaction of this compound.

Experimental Protocol: pH Stability Assessment via HPLC

This protocol provides a framework for quantitatively assessing the stability of this compound in different buffered solutions.

Objective: To determine the rate of degradation of this compound at various pH values over time.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Buffer solutions: pH 2, 4, 7, 9, 12

  • HPLC system with a UV detector (detection at ~270 nm)

  • C18 reverse-phase HPLC column

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Sample Preparation:

    • For each pH value, pipette 5 mL of the buffer solution into a clean vial.

    • Add 50 µL of the stock solution to each buffer, cap immediately, and vortex to mix. This creates a working concentration of ~10 µg/mL.

    • Prepare one sample for each time point (e.g., t=0, 1h, 4h, 8h, 24h) at each pH.

  • Time Zero (t=0) Analysis: Immediately inject the t=0 sample for each pH onto the HPLC system to get the initial peak area of the aldehyde.

  • Incubation: Store the vials at a constant temperature (e.g., 25°C or 40°C) and protect them from light.

  • Time Point Analysis: At each designated time point, inject the corresponding sample onto the HPLC.

  • Data Analysis:

    • Record the peak area of the this compound at each time point.

    • Calculate the percentage of the compound remaining relative to the t=0 sample for each pH.

    • Plot the percentage remaining versus time for each pH condition to visualize the degradation profile.

This systematic approach is a cornerstone of forced degradation studies, which are essential in pharmaceutical development for identifying potential degradation products and establishing stable formulation conditions.[9]

References

  • Wikipedia. Cannizzaro reaction. [Link]

  • Javed, S., et al. (2022). Synthetic applications of the Cannizzaro reaction. Beilstein Journal of Organic Chemistry. [Link]

  • JoVE. Nonenolizable Aldehydes to Acids and Alcohols: The Cannizzaro Reaction. [Link]

  • Deokate, U. A., & Gorde, A. M. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. [Link]

  • PubChem. 3-Chlorothiophene-2-carboxylic acid. [Link]

Sources

Technical Support Center: Large-Scale Synthesis of 3-Chlorothiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the large-scale synthesis of 3-Chlorothiophene-2-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to scale up the production of this key intermediate. Here, we address common challenges, provide detailed troubleshooting advice, and answer frequently asked questions to ensure a successful and efficient synthesis process.

Section 1: Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Issue 1: Low Yield in Vilsmeier-Haack Reaction

Question: We are performing a Vilsmeier-Haack formylation of 3-chlorothiophene and experiencing significantly lower yields than expected on a larger scale. What are the potential causes and how can we improve the yield?

Answer:

Low yields in a large-scale Vilsmeier-Haack reaction can stem from several factors. The Vilsmeier-Haack reaction is a formylation method used for electron-rich aromatic compounds, such as thiophenes.[1][2] The reaction involves the use of a phosphorus oxychloride (POCl₃) and a substituted amide, like N,N-dimethylformamide (DMF), to generate the Vilsmeier reagent, which then acts as the formylating agent.[3][4]

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Incomplete Vilsmeier Reagent Formation On a larger scale, inefficient mixing or localized temperature fluctuations can hinder the complete formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from POCl₃ and DMF.Ensure vigorous and efficient stirring throughout the addition of POCl₃ to DMF. Maintain a low temperature (0-5 °C) during this exothermic step to prevent reagent decomposition. Consider using a baffled reactor for improved mixing at scale.
Suboptimal Reaction Temperature The reactivity of the substrate dictates the ideal reaction temperature.[1] For the less reactive 3-chlorothiophene, insufficient heating may lead to a sluggish and incomplete reaction. Conversely, excessive heat can cause decomposition and the formation of side products.Gradually warm the reaction mixture after the addition of 3-chlorothiophene. Monitor the reaction progress by TLC or GC-MS to determine the optimal temperature and time for completion. A typical range for this substrate is 40-60 °C.
Moisture Contamination The Vilsmeier reagent is highly sensitive to moisture and will readily hydrolyze, rendering it inactive.Use anhydrous solvents and reagents. Ensure all glassware and reactors are thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.
Inefficient Quenching and Work-up Improper quenching can lead to product loss or the formation of emulsions, making extraction difficult. The hydrolysis of the intermediate iminium salt is a critical step to yield the final aldehyde.[2]Quench the reaction by slowly and carefully adding the reaction mixture to a well-stirred mixture of ice and water. A controlled quench will facilitate the hydrolysis of the iminium intermediate to the desired aldehyde. Adjust the pH to neutral or slightly basic with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to ensure complete hydrolysis and to neutralize acidic byproducts.
Issue 2: Formation of Isomeric Impurities

Question: During the synthesis of this compound, we are observing the formation of an isomeric byproduct. How can we identify and minimize this impurity?

Answer:

The most likely isomeric impurity in this synthesis is 3-chloro-5-formylthiophene. The formylation can potentially occur at the C5 position of the thiophene ring, which is also activated by the sulfur atom.

Identification and Minimization Strategies:

  • Identification: The isomers can typically be distinguished and quantified using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). Their fragmentation patterns in MS and retention times will be distinct. ¹H NMR spectroscopy can also be used to differentiate the isomers based on the coupling constants of the thiophene ring protons.

  • Minimization:

    • Reaction Conditions: The regioselectivity of the Vilsmeier-Haack reaction can be sensitive to the reaction conditions. Lowering the reaction temperature may favor the formation of the thermodynamically more stable 2-carbaldehyde isomer.

    • Alternative Formylation Methods: If isomer formation remains a significant issue, consider alternative formylation strategies. One such method is the lithiation of 3-chlorothiophene with a strong base like n-butyllithium at low temperature, followed by quenching with DMF. This approach often provides higher regioselectivity for the 2-position.

Issue 3: Difficulties in Product Purification

Question: We are struggling with the purification of this compound on a large scale. Column chromatography is not practical, and distillation results in product loss. What are more scalable purification methods?

Answer:

Purification is a common hurdle in scaling up chemical syntheses. For this compound, a combination of techniques is often most effective.

Scalable Purification Strategies:

Method Description Advantages Considerations
Distillation Vacuum distillation is a viable option for purifying the product.Can be effective for removing non-volatile impurities and unreacted starting materials.Product may be heat-sensitive, leading to decomposition and yield loss. A high-efficiency distillation column and careful control of temperature and pressure are crucial.
Recrystallization If the crude product is a solid or can be induced to crystallize, recrystallization from a suitable solvent system can be a highly effective and scalable purification method.Can provide high-purity material and is generally more cost-effective and scalable than chromatography.Requires finding an appropriate solvent or solvent mixture where the product has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain soluble.
Bisuulfite Adduct Formation Aldehydes can form solid adducts with sodium bisulfite. This can be a selective method to isolate the product from non-aldehydic impurities.Highly selective for aldehydes. The adduct can be filtered and then the aldehyde regenerated by treatment with an acid or base.The process adds extra steps to the synthesis and may not be suitable for all downstream applications.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two most common synthetic routes are:

  • Vilsmeier-Haack Reaction: This involves the formylation of 3-chlorothiophene using a Vilsmeier reagent generated from POCl₃ and DMF.[1][2] This is often the preferred method for large-scale synthesis due to the relatively low cost of reagents.

  • Lithiation and Formylation: This route involves the deprotonation of 3-chlorothiophene at the 2-position using a strong organolithium base (e.g., n-BuLi) at low temperatures, followed by the addition of a formylating agent like DMF. This method can offer better regioselectivity but requires stringent anhydrous conditions and handling of pyrophoric reagents.

Q2: What are the main safety concerns when handling the reagents for this synthesis on a large scale?

A2: Safety is paramount in any chemical synthesis, especially at scale. Key hazards include:

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water, releasing toxic fumes. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • n-Butyllithium (n-BuLi): Pyrophoric and reacts violently with water and air. It must be handled under an inert atmosphere using syringe or cannula techniques.

  • 3-Chlorothiophene: Can be irritating to the skin, eyes, and respiratory system. Handle with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent and perform a thorough risk assessment before starting any large-scale synthesis.

Q3: Can you provide a general, scalable protocol for the Vilsmeier-Haack synthesis of this compound?

A3: The following is a generalized protocol and should be optimized for your specific equipment and scale.

Step-by-Step Experimental Protocol:

  • Reagent Preparation: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add anhydrous N,N-dimethylformamide (DMF). Cool the DMF to 0-5 °C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF, maintaining the temperature below 10 °C. The addition is exothermic. Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.

  • Formylation: To the freshly prepared Vilsmeier reagent, add 3-chlorothiophene dropwise, again maintaining a low temperature. After the addition is complete, slowly warm the reaction mixture to 40-60 °C and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Quenching and Work-up: Carefully and slowly pour the reaction mixture into a separate vessel containing a vigorously stirred mixture of crushed ice and water. After the initial exotherm subsides, neutralize the mixture with a saturated solution of sodium bicarbonate or a dilute sodium hydroxide solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Solvent Removal and Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or recrystallization.

Q4: How can I monitor the progress of the reaction effectively?

A4: For reaction monitoring, Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are excellent techniques.

  • TLC: Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting material (3-chlorothiophene) from the product. The product, being more polar, will have a lower Rf value.

  • GC-MS: This provides a more quantitative assessment of the reaction progress, allowing you to determine the ratio of starting material to product and to identify any side products that may be forming.

Section 3: Visualizations

Experimental Workflow Diagram

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Work-up & Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent Cool to 0-5 °C POCl3 POCl3 POCl3->Vilsmeier_Reagent Slow Addition Start_Mat 3-Chlorothiophene Vilsmeier_Reagent->Start_Mat Add 3-Chlorothiophene Reaction_Mix Reaction Mixture Start_Mat->Reaction_Mix Quench Quench (Ice/Water) Reaction_Mix->Quench Heat to 40-60 °C Extract Extraction Quench->Extract Purify Purification (Distillation/Recrystallization) Extract->Purify Final_Product This compound Purify->Final_Product

Caption: Vilsmeier-Haack Synthesis Workflow.

Troubleshooting Decision Tree

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Side Reactions cluster_solutions3 Solutions for Work-up Issues Start Low Yield Observed Cause1 Incomplete Reaction? Start->Cause1 Cause2 Side Reactions? Start->Cause2 Cause3 Work-up Issues? Start->Cause3 Sol1a Optimize Temperature Cause1->Sol1a Sol1b Increase Reaction Time Cause1->Sol1b Sol1c Check Reagent Quality Cause1->Sol1c Sol2a Lower Reaction Temperature Cause2->Sol2a Sol2b Ensure Anhydrous Conditions Cause2->Sol2b Sol2c Improve Mixing Cause2->Sol2c Sol3a Controlled Quenching Cause3->Sol3a Sol3b Optimize Extraction Solvent Cause3->Sol3b Sol3c Check pH during Work-up Cause3->Sol3c

Caption: Troubleshooting Low Yields.

References

  • PrepChem. Synthesis of 3-chlorothiophene-2-carboxylic acid. Available at: [Link]

  • J&K Scientific LLC. Vilsmeier-Haack Reaction. Available at: [Link]

  • Organic Syntheses. Organic Syntheses Procedure. Available at: [Link]

  • Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Available at: [Link]

  • Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions. Available at: [Link]

  • National Institutes of Health. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Available at: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]

Sources

preventing decomposition of 3-Chlorothiophene-2-carbaldehyde during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3-Chlorothiophene-2-carbaldehyde (CAS No. 67482-48-8). This guide is designed for researchers, chemists, and drug development professionals to address common challenges related to the stability and handling of this reagent. Our goal is to provide you with the technical insights and practical protocols necessary to ensure the integrity of your material, leading to more reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability a concern?

This compound is a halogenated heterocyclic aldehyde. It serves as a crucial building block in organic synthesis, particularly in the development of pharmaceutical compounds. Like many aromatic and aliphatic aldehydes, its aldehyde functional group is highly susceptible to environmental factors, which can lead to decomposition.[1][2] The primary stability concerns are oxidation to the corresponding carboxylic acid and polymerization, both of which can compromise the purity of the material, reduce reaction yields, and introduce unwanted byproducts into your experiments.

Q2: What are the visible signs of decomposition?

The most common signs of degradation in this compound include:

  • Color Change: A pure sample is typically a colorless to light yellow liquid or solid. The development of a darker yellow, brown, or black coloration often indicates the formation of polymeric impurities or other degradation products.

  • Formation of Precipitate: The primary oxidation product, 3-Chlorothiophene-2-carboxylic acid, is a solid with a melting point of 186-190 °C. Its formation can appear as a crystalline precipitate within the liquid aldehyde.

  • Increased Viscosity: Polymerization can lead to a noticeable increase in the viscosity of the material, and in advanced stages, it may form a tar-like residue.

Q3: What are the ideal storage conditions to prevent decomposition?

To ensure long-term stability, specific storage conditions are critical. Commercial suppliers recommend storing the compound at -20°C.[3] The key is to minimize exposure to the three primary degradation catalysts: oxygen, moisture, and light.

ParameterRecommended ConditionRationale
Temperature -20°C for long-term storage[3]; 2-8°C for short-term.Low temperatures slow down the rates of both oxidation and polymerization reactions.
Atmosphere Store under an inert atmosphere (Nitrogen or Argon).[1][4][5]Prevents air oxidation of the aldehyde group to a carboxylic acid.
Container Tightly sealed, amber glass vial or bottle.Protects from light, which can catalyze degradation, and prevents moisture ingress.[6]
Moisture Store in a dry, desiccated environment.[3][4]Moisture can facilitate certain degradation pathways.
Q4: My sample shows signs of decomposition. Can I still use it?

Using a decomposed sample is strongly discouraged. The presence of impurities like 3-Chlorothiophene-2-carboxylic acid and various polymers means the actual concentration of your starting material is unknown, leading to incorrect stoichiometry and reduced yields.[7] Furthermore, these impurities can interfere with or catalyze unwanted side reactions, complicating your purification process. For critical applications, it is always best to use a fresh or purified sample.

Troubleshooting Guide for Experimental Issues
Problem: My reaction yield is unexpectedly low, and I suspect the aldehyde's purity.

Causality: A low yield is a classic symptom of using a degraded aldehyde. If a significant portion of the starting material has oxidized or polymerized, the effective molar quantity of the active aldehyde is lower than what you calculated based on weight.

Troubleshooting Steps:

  • Purity Verification: Before use, verify the purity of your this compound lot. The recommended method is Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to quantify the main component and identify potential impurities.[7][8]

  • Check for Oxidation Product: Look for a peak corresponding to the mass of 3-Chlorothiophene-2-carboxylic acid (MW: 162.59 g/mol ).

  • Use Fresh Material: Open a new, sealed bottle of the reagent and repeat the experiment under identical conditions. If the yield improves significantly, your previous stock has likely degraded.

  • Re-purification (for advanced users): If a new sample is unavailable, the aldehyde can be purified by vacuum distillation. However, this should be done with caution as heating can also promote degradation. The reported boiling point is 98 °C.[9]

Problem: The aldehyde has turned dark brown. What happened, and how do I prevent it?

Causality: A dark brown or black color is typically indicative of advanced polymerization. Aldehydes can undergo acid- or base-catalyzed self-condensation or polymerization reactions.[10] Trace amounts of acidic impurities (like the HCl that could theoretically form or the carboxylic acid from oxidation) can accelerate this process.

Prevention Workflow:

Caption: Recommended workflow for receiving, storing, and handling the aldehyde.

To prevent this, strictly adhere to the recommended storage and handling protocols. Never leave the container open to the atmosphere for extended periods. When taking an aliquot, do so quickly, and immediately purge the container headspace with an inert gas like nitrogen or argon before resealing.[5]

Problem: My NMR spectrum shows small, broad peaks in the baseline, and my mass spec shows a range of higher molecular weight species.

Causality: This is a strong indication of oligomer or polymer formation. The broad humps in the NMR baseline are characteristic of polymeric material, while the series of higher mass peaks in the mass spectrum points to repeating units being added to the parent molecule.

Proposed Decomposition Pathways:

G cluster_oxidation Oxidation Pathway cluster_polymerization Polymerization Pathway Aldehyde_Ox This compound CarboxylicAcid 3-Chlorothiophene-2-carboxylic acid Aldehyde_Ox->CarboxylicAcid Oxidation O2 O2 (Air) O2->Aldehyde_Ox Aldehyde_Poly This compound Polymer Polymeric/Oligomeric Byproducts Aldehyde_Poly->Polymer Polymerization Initiator Trace Acid/Base (e.g., from oxidation) Initiator->Aldehyde_Poly

Caption: Primary decomposition pathways for this compound.

Solution:

  • Confirm Degradation: Compare the spectrum to a reference spectrum of a pure sample if available.

  • Discard Material: This material is not suitable for most synthetic applications. The presence of these byproducts makes accurate quantification impossible and introduces reactive impurities into your experiment.

  • Review Handling Procedures: This level of degradation suggests a significant breach in storage or handling protocol. Review your lab's procedures for handling air-sensitive reagents.[11][12] Ensure that the "best practices" of keeping containers tightly sealed, using inert atmosphere, and minimizing time at room temperature are being followed.[4][6]

Protocols for Ensuring Reagent Integrity
Protocol 1: Recommended Aliquoting and Storage Procedure

This protocol is designed to minimize atmospheric exposure when accessing the reagent.

  • Preparation: Before retrieval, allow the main container of this compound to warm to room temperature while still sealed. This crucial step prevents atmospheric moisture from condensing inside the cold container upon opening.

  • Inert Atmosphere: Perform all transfers in a fume hood under a gentle stream of inert gas (nitrogen or argon).

  • Transfer: Quickly withdraw the desired amount of the aldehyde using a clean, dry syringe or pipette.

  • Resealing: Immediately purge the headspace of the main container with inert gas for 10-15 seconds before tightly resealing the cap. For extra protection, wrap the cap threads with PTFE tape.

  • Storage: Return the main container to the recommended -20°C storage location.[3]

  • Use: The transferred aliquot should be used immediately for the reaction.

Protocol 2: Guideline for Purity Assessment by GC-MS

This provides a general method to check the purity of your aldehyde before use.

  • Sample Preparation: Prepare a dilute solution of the aldehyde (e.g., ~1 mg/mL) in a high-purity volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation:

    • GC Column: Use a standard, non-polar capillary column (e.g., DB-5ms or equivalent).

    • Injection: Use a standard split injection mode.

    • Temperature Program: Start with an initial oven temperature of ~50-70°C, hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~250°C.

  • Analysis:

    • Integrate the peaks in the resulting chromatogram. The purity can be estimated by the area percentage of the main peak corresponding to this compound (MW: 146.59 g/mol ).[3]

    • Examine the mass spectrum of any significant impurity peaks. Search for a mass corresponding to the oxidized product (162.59 g/mol ) or other common degradation products. A purity level of ≥96% is generally considered acceptable for most applications.[3]

References
  • Roblin, R. O. (1942). U.S. Patent No. 2,280,311. Washington, DC: U.S. Patent and Trademark Office.
  • Hansen, G., et al. (1983). U.S. Patent No. 4,414,419. Washington, DC: U.S. Patent and Trademark Office.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Chlorothiophene-2-carboxaldehyde. Retrieved from [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. Retrieved from [Link]

  • Van der Weij, F. W. (2023). WIPO Patent Application No. WO/2023/175065. World Intellectual Property Organization.
  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetaldehyde. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-chlorothiophene-2-carboxylic acid. Retrieved from [Link]

  • Lab Manager. (2009). Handling and Storing Chemicals. Retrieved from [Link]

  • University of Colorado Boulder Environmental Health & Safety. (n.d.). Safe Handling and Storage of Chemicals. Retrieved from [Link]

  • Sandler, S. R. (1983). European Patent No. 0096153 A2. European Patent Office. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2017). Stabilizer for benzaldehyde. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Purity Imperative: Ensuring Quality in 3-Chlorothiophene-2-Carboxylic Acid Procurement. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Spectral Analysis of 3-Chlorothiophene-2-carbaldehyde and a Comparison with Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals deeply involved in drug development and materials science, a granular understanding of the structural nuances of heterocyclic compounds is not just academic—it's pivotal. Thiophene derivatives, in particular, are foundational scaffolds in a multitude of pharmaceutical agents and advanced functional materials. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the undisputed authority for unambiguous structural elucidation in solution.

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 3-chlorothiophene-2-carbaldehyde. Beyond a simple data readout, we will dissect the spectral features, explaining the underlying principles that govern the observed chemical shifts and coupling constants. Furthermore, to provide a richer context and highlight the diagnostic power of NMR, we will compare its spectral data with that of its isomers: thiophene-2-carbaldehyde and 3-thiophenecarboxaldehyde. This comparative approach is designed to sharpen the analytical acumen required to distinguish between closely related molecular architectures.

The Subject of Our Analysis: this compound

This compound is a substituted heterocyclic compound with the molecular formula C₅H₃ClOS.[1] Its structure, featuring a thiophene ring substituted with a chlorine atom at the 3-position and a formyl group at the 2-position, gives rise to a distinct NMR fingerprint. Understanding this fingerprint is key to confirming its identity and purity in any synthetic or developmental workflow.

¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum of this compound is characterized by two signals in the aromatic region, corresponding to the two protons on the thiophene ring, and one signal in the aldehydic region.

Key Spectral Features:

  • Aldehydic Proton (CHO): The proton of the formyl group is the most deshielded, typically appearing as a singlet in the range of δ 9.8-10.2 ppm. This significant downfield shift is due to the strong electron-withdrawing nature of the carbonyl group and the anisotropic effect of the C=O bond.

  • Thiophene Ring Protons (H4 and H5): The two protons on the thiophene ring, H4 and H5, appear as distinct doublets due to mutual coupling.

    • H5: This proton typically resonates further downfield than H4. The electron-withdrawing effects of both the adjacent sulfur atom and the formyl group at the 2-position contribute to its deshielding.

    • H4: This proton is influenced by the adjacent chlorine atom and the formyl group.

The coupling constant between H4 and H5 (J4,5) is a critical diagnostic parameter, typically falling in the range of 5-6 Hz for thiophene systems.

¹³C NMR Spectral Analysis of this compound

The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule. For this compound, we expect to see five distinct signals.

Expected Chemical Shift Regions: [2][3]

  • Aldehydic Carbon (C=O): This carbon is highly deshielded and will appear significantly downfield, typically in the δ 180-190 ppm region.

  • Thiophene Ring Carbons:

    • C2 and C3: These carbons, being directly attached to the electron-withdrawing formyl and chloro groups, respectively, will have their resonances shifted downfield. The carbon bearing the formyl group (C2) is generally found in the δ 140-150 ppm range, while the carbon attached to the chlorine (C3) will also be in a similar region.

    • C4 and C5: These carbons will appear at higher field (more shielded) compared to C2 and C3, typically in the δ 125-135 ppm range.

Comparative NMR Analysis: Distinguishing Isomers

The true diagnostic power of NMR is often most evident when comparing the spectra of closely related isomers. Let's examine how the ¹H and ¹³C NMR spectra of this compound differ from those of thiophene-2-carbaldehyde and 3-thiophenecarboxaldehyde.

Thiophene-2-carbaldehyde: The Unsubstituted Parent
  • ¹H NMR: In contrast to our target molecule, thiophene-2-carbaldehyde displays three signals in the aromatic region, corresponding to H3, H4, and H5.[4] The aldehyde proton remains in a similar downfield region. The coupling patterns will be more complex, with H4 showing a doublet of doublets due to coupling with both H3 and H5.

  • ¹³C NMR: The spectrum will show five signals, but the chemical shifts of the ring carbons will differ due to the absence of the chloro substituent.[5] C2 will still be downfield due to the formyl group, but C3 will be significantly more shielded compared to the chlorinated analogue.

3-Thiophenecarboxaldehyde: A Positional Isomer
  • ¹H NMR: This isomer presents a different substitution pattern, leading to a different set of chemical shifts and coupling constants for the ring protons (H2, H4, and H5).[6] The aldehyde proton signal will be present in a similar region. The key difference will be the chemical shifts and multiplicities of the three aromatic protons.

  • ¹³C NMR: The positions of the downfield-shifted carbons will be altered.[7] C3 will now be the most deshielded ring carbon due to the attached formyl group, followed by C2. The chemical shifts of C4 and C5 will also be distinct from both this compound and thiophene-2-carbaldehyde.

CompoundAldehyde ¹H (ppm)Aromatic ¹H (ppm) & MultiplicityAldehyde ¹³C (ppm)Aromatic ¹³C (ppm)
This compound ~9.9H4, H5 (2 doublets)~183C2, C3, C4, C5
Thiophene-2-carbaldehyde~9.95[4]H3, H4, H5 (multiplets)[4]~183.1[4]~144.0, 136.5, 135.2, 128.4[4]
3-Thiophenecarboxaldehyde~9.92[6]H2, H4, H5 (multiplets)[6]~185C2, C3, C4, C5

Note: The chemical shift values are approximate and can vary depending on the solvent and concentration.[8]

Experimental Protocol for NMR Analysis

To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental protocol is essential. The following steps outline a robust methodology for the analysis of this compound.

1. Sample Preparation: a. Weigh approximately 5-10 mg of the solid this compound. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent can influence chemical shifts.[9][10] c. Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution for chemical shift referencing (δ 0.00 ppm). d. Transfer the solution to a standard 5 mm NMR tube.

2. Spectrometer Setup and Data Acquisition: a. Insert the NMR tube into the spectrometer's probe. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp spectral lines and accurate resolution of coupling patterns. d. For ¹H NMR: i. Acquire a standard one-pulse proton spectrum. ii. Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm). iii. Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio. iv. Employ a relaxation delay of 1-2 seconds between scans.[8] e. For ¹³C NMR: i. Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with single lines for each carbon. ii. Set a wider spectral width (e.g., 0-220 ppm). iii. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.[8]

3. Data Processing and Analysis: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Phase correct the spectrum to ensure all peaks are in the absorptive mode. c. Calibrate the chemical shift axis using the TMS signal at 0.00 ppm. d. Integrate the signals in the ¹H spectrum to determine the relative ratios of protons. e. Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to assign the signals to the respective nuclei in the molecule.

Logical Workflow for NMR-Based Structural Elucidation

The process from sample to structure follows a logical and systematic path, which can be visualized as follows:

Caption: Workflow for NMR Data Acquisition and Analysis.

Conclusion and Forward Look

This guide has provided a comprehensive overview of the ¹H and ¹³C NMR analysis of this compound, contextualized by a comparison with its key isomers. The detailed examination of chemical shifts and coupling constants, rooted in the principles of molecular structure and electron distribution, equips researchers with the necessary framework to confidently identify this compound and distinguish it from related structures. The provided experimental protocol serves as a robust starting point for obtaining high-quality data, a prerequisite for accurate structural elucidation. As the complexity of molecular targets in drug discovery and materials science continues to grow, a deep and practical understanding of advanced analytical techniques like NMR is more critical than ever.

References

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A Comparative Guide to the Reactivity of 3-Chloro- vs. 3-Bromo-2-Thiophenecarboxaldehyde for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of starting materials is a cornerstone of efficient and robust synthetic campaigns. The 3-halothiophene-2-carboxaldehyde scaffold is a privileged starting material, offering a versatile handle for the construction of complex molecular architectures found in numerous pharmaceutical agents and functional materials. The choice between a chloro or bromo substituent at the 3-position, however, is not trivial and has significant implications for downstream reactivity, reaction conditions, and overall synthetic efficiency. This guide provides an in-depth, objective comparison of the reactivity of 3-chloro-2-thiophenecarboxaldehyde and its bromo-analogue, supported by mechanistic principles and experimental data from the literature.

The Fundamental Basis of Reactivity: A Tale of Two Halogens

The generally accepted trend in reactivity for aryl halides in many transition metal-catalyzed cross-coupling reactions is I > Br > Cl > F. This trend is rooted in the fundamental properties of the carbon-halogen (C-X) bond. The Carbon-Bromine bond is weaker and more polarizable than the Carbon-Chlorine bond. This seemingly subtle difference has profound consequences for the kinetics of the often rate-determining oxidative addition step in palladium-catalyzed cross-coupling reactions.[1]

The weaker C-Br bond requires less energy to break, facilitating its insertion into the low-valent palladium catalyst. Conversely, the stronger C-Cl bond necessitates more forcing conditions, often requiring more specialized and electron-rich ligands to promote oxidative addition.[1] This fundamental difference in reactivity will be a recurring theme in the comparative analysis that follows.

Comparative Reactivity in Key Synthetic Transformations

The following sections will explore the relative reactivity of 3-chloro- and 3-bromo-2-thiophenecarboxaldehyde in a variety of common and synthetically valuable transformations.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorses of C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. The choice of the halide on the thiophene ring plays a pivotal role in the success and efficiency of these transformations.

For instance, the Suzuki-Miyaura coupling of 4-bromothiophene-2-carbaldehyde with various arylboronic acids has been shown to proceed efficiently to yield 4-arylthiophene-2-carbaldehydes.[2][3] In contrast, the coupling of aryl chlorides often requires more specialized catalysts and harsher conditions to achieve comparable yields.[4]

Table 1: Illustrative Comparison of Suzuki-Miyaura Coupling Conditions

Aryl HalideCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-BromotoluenePd@MIL-101Cr-NH2K3PO4WaterRT0.598[1]
4-ChlorotoluenePd@MIL-101Cr-NH2K3PO4Water1002485[1]
5-Bromothiophene-2-carboxylic acid derivativePd(dppf)Cl2K2CO3Dioxane/Water8012Good[5]
4-ChlorotoluenePd(dba)2 / XPhosNaOtBuTolueneReflux694[6]

This table presents data from various sources to illustrate the general trend. Direct comparison requires identical reaction conditions.

The data, while not a direct head-to-head comparison of the target molecules, strongly suggests that 3-bromo-2-thiophenecarboxaldehyde would undergo Suzuki-Miyaura coupling under milder conditions and with higher efficiency than its chloro counterpart.

Diagram 1: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2, Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Ar-X Ar-X R-B(OR)2 R-B(OR)2 Base Base Heck_Workflow start Start reagents Combine Aryl Halide, Alkene, Base, Pd Catalyst, and Solvent in Flask start->reagents inert Degas and Purge with Inert Gas reagents->inert heat Heat Reaction Mixture with Stirring inert->heat monitor Monitor Progress (TLC, GC) heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Characterized Product purify->product

Caption: A standard workflow for performing a Heck coupling reaction.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The choice of halide significantly impacts the reaction conditions. While modern catalysts have enabled the use of aryl chlorides, aryl bromides remain the more reactive coupling partners. [7][8][9][10][11]This is particularly true for heteroaryl halides. A typical Buchwald-Hartwig amination of an aryl chloride might require a specialized ligand like XPhos and refluxing conditions, whereas the corresponding bromide may react under milder conditions with a broader range of catalysts. [6]

Nucleophilic Aromatic Substitution (SNAr)

In contrast to palladium-catalyzed reactions, the reactivity order for halogens in SNAr reactions can be F > Cl > Br > I. This is because the rate-determining step is the nucleophilic attack on the carbon bearing the leaving group, which is facilitated by a more electronegative halogen that increases the electrophilicity of that carbon. However, the stability of the leaving group also plays a role. In the context of 3-halothiophenes, the presence of the electron-withdrawing aldehyde group at the 2-position activates the ring towards nucleophilic attack. While the chloro-substituent would make the C-3 position more electrophilic, the better leaving group ability of bromide can also influence the overall reaction rate. The specific outcome will depend on the nucleophile and reaction conditions.

Reductive Amination

Reductive amination involves the reaction of the aldehyde functionality with an amine to form an imine, which is then reduced in situ to the corresponding amine. [12][13][14][15]In this reaction, the nature of the halogen at the 3-position is less likely to have a direct and significant impact on the reactivity of the aldehyde at the 2-position. The electronic effect of both chlorine and bromine is primarily inductive and electron-withdrawing. While there are subtle differences in their electronegativity and polarizability, these are unlikely to cause a dramatic difference in the rate of imine formation or reduction under standard reductive amination conditions. Therefore, both 3-chloro- and 3-bromo-2-thiophenecarboxaldehyde are expected to exhibit similar reactivity in reductive amination protocols.

Experimental Protocols

The following are generalized, yet detailed, experimental protocols for key reactions discussed. These should be considered as starting points, with optimization likely required for specific substrates and desired outcomes.

Protocol 1: Suzuki-Miyaura Coupling of a 3-Halothiophene-2-carboxaldehyde

Diagram 3: Suzuki-Miyaura Experimental Protocol

Suzuki_Protocol A 1. To a dried flask, add: - 3-Halothiophene-2-carboxaldehyde (1.0 eq) - Arylboronic acid (1.2 eq) - Base (e.g., K2CO3, 2.0 eq) - Pd catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%) B 2. Add solvent (e.g., Dioxane/Water 4:1) A->B C 3. Degas the mixture (e.g., N2 bubbling for 15 min) B->C D 4. Heat the reaction at 80-100 °C with stirring C->D E 5. Monitor by TLC or LC-MS until starting material is consumed D->E F 6. Cool, dilute with water, and extract with an organic solvent E->F G 7. Dry, concentrate, and purify by column chromatography F->G

Caption: Step-by-step protocol for Suzuki-Miyaura coupling.

Materials:

  • 3-Halothiophene-2-carboxaldehyde (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Dioxane/Water 4:1)

Procedure:

  • To an oven-dried flask, add the 3-halothiophene-2-carboxaldehyde, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Note on Reactivity: For 3-chloro-2-thiophenecarboxaldehyde, a more active catalyst system (e.g., using a biarylphosphine ligand like XPhos) and higher temperatures may be necessary to achieve comparable reaction rates and yields to the 3-bromo analogue.

Protocol 2: Buchwald-Hartwig Amination of a 3-Halothiophene-2-carboxaldehyde

Materials:

  • 3-Halothiophene-2-carboxaldehyde (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a dry reaction vessel.

  • Add the 3-halothiophene-2-carboxaldehyde and the amine.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with a suitable solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Note on Reactivity: The amination of 3-chloro-2-thiophenecarboxaldehyde will likely require a more electron-rich and bulky ligand (e.g., a biarylphosphine ligand) and potentially higher temperatures compared to the 3-bromo derivative.

Protocol 3: Reductive Amination of a 3-Halothiophene-2-carboxaldehyde

Materials:

  • 3-Halothiophene-2-carboxaldehyde (1.0 equiv)

  • Amine (1.1 equiv)

  • Reducing agent (e.g., Sodium triacetoxyborohydride, 1.5 equiv)

  • Solvent (e.g., Dichloromethane or 1,2-Dichloroethane)

  • Acetic acid (optional, catalytic)

Procedure:

  • To a flask containing a solution of the 3-halothiophene-2-carboxaldehyde in the solvent, add the amine.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add the reducing agent portion-wise, monitoring for any exotherm.

  • Continue stirring at room temperature until the reaction is complete (as monitored by TLC or LC-MS).

  • Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography if necessary.

Note on Reactivity: The reactivity of the chloro and bromo derivatives in this reaction is expected to be comparable.

Conclusion and Recommendations

The choice between 3-chloro- and 3-bromo-2-thiophenecarboxaldehyde is a classic trade-off between cost and reactivity. 3-Chloro-2-thiophenecarboxaldehyde is generally more cost-effective and readily available, making it an attractive starting material for large-scale synthesis. However, its lower reactivity in many key bond-forming reactions, particularly palladium-catalyzed cross-couplings, necessitates more forcing conditions, specialized and often more expensive catalyst systems, and potentially more extensive optimization.

Conversely, 3-bromo-2-thiophenecarboxaldehyde is inherently more reactive, allowing for the use of milder reaction conditions, a broader range of catalysts, and often results in higher yields and shorter reaction times. For discovery chemistry and the synthesis of complex molecules where reaction efficiency and reliability are paramount, the bromo-derivative is often the superior choice.

Ultimately, the decision rests on a careful consideration of the specific synthetic route, the scale of the reaction, and the economic constraints of the project. For process development, significant effort may be justified to develop a robust protocol for the less expensive chloro-analogue. For rapid analogue synthesis and proof-of-concept studies, the higher reactivity of the bromo-derivative provides a more reliable and efficient path forward.

References

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A Comparative Guide to the Biological Activity of 3-Chlorothiophene-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thiophene ring is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological properties. Among these, 3-Chlorothiophene-2-carbaldehyde stands out as a versatile starting material for the synthesis of novel compounds with significant biological potential. This guide provides a comparative overview of the anticancer, antimicrobial, and anti-inflammatory activities of derivatives synthesized from this compound and structurally related thiophenes. We will delve into the structure-activity relationships that govern their efficacy and provide detailed experimental protocols for their biological evaluation, offering a comprehensive resource for researchers in the field.

While direct comparative studies on a wide range of derivatives from this compound are emerging, this guide synthesizes the current landscape by examining closely related structures to provide valuable insights into the therapeutic promise of this class of compounds.

Comparative Anticancer Activity of Thiophene Derivatives

Thiophene derivatives, particularly chalcones and metal complexes, have demonstrated significant potential as anticancer agents. The core structure allows for extensive modification, leading to compounds with potent and selective cytotoxicity against various cancer cell lines.

Chalcones, synthesized through the Claisen-Schmidt condensation of a substituted acetylthiophene with an aromatic aldehyde, have been a major focus of investigation. Studies on chlorothiophene-based chalcones have revealed promising anticancer activity. For instance, certain derivatives have shown potent toxicity against colorectal cancer cells, with IC50 values in the sub-micromolar range.[1] The mechanism of action for some of these compounds is thought to involve the induction of apoptosis through interactions with key regulatory proteins like MDM2 and Bcl-2.[1]

Another promising avenue is the development of metal complexes of thiophene derivatives. Transition metal complexes of 3-chlorothiophene-2-carboxylic acid have been synthesized and evaluated for their anticancer properties, with some showing significant inhibitory effects on leukemia and colon cancer cells.[2]

Below is a comparative table of the anticancer activity of selected thiophene derivatives, highlighting the influence of different structural modifications.

Derivative TypeStarting MaterialTest CompoundCancer Cell LineIC50 (µg/mL)Reference
Chalcone2-acetyl-5-chlorothiopheneC4WiDr (colorectal)0.77[1]
Chalcone2-acetyl-5-chlorothiopheneC6WiDr (colorectal)0.45[1]
Chalcone3-(3-Methoxyphenyl)thiophene-2-carbaldehyde5aHCT-15 (colon)21[3]
Chalcone3-(3-Methoxyphenyl)thiophene-2-carbaldehyde5gHCT-15 (colon)22.8[3]

Comparative Antimicrobial Activity of Thiophene Derivatives

The structural versatility of this compound makes it an excellent precursor for the synthesis of Schiff bases, a class of compounds known for their broad-spectrum antimicrobial activity. The imine or azomethine group (-C=N-) in Schiff bases is crucial for their biological activity.

Schiff bases derived from the condensation of thiophene-2-carbaldehyde with various primary amines have been synthesized and screened for their activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The antimicrobial efficacy of these compounds is often enhanced upon chelation with metal ions.[4]

The table below summarizes the Minimum Inhibitory Concentration (MIC) values of representative thiophene-derived Schiff bases against various microorganisms.

Derivative TypeStarting MaterialTest CompoundMicroorganismMIC (µg/mL)Reference
Schiff Base5-chloro-salicylaldehydeCompound 2E. coli1.6[4]
Schiff Base5-chloro-salicylaldehydeCompound 2S. aureus3.4[4]
Schiff BaseBenzaldehydePC1E. coli62.5[5]
Schiff BaseBenzaldehydePC1, PC2, PC3S. aureus62.5[5]

Anti-inflammatory Potential of Thiophene Derivatives

Thiophene derivatives have also been explored for their anti-inflammatory properties. Several studies have demonstrated that these compounds can exhibit significant in vivo anti-inflammatory activity, in some cases superior to that of established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[6][7]

The mechanism of action is often attributed to the inhibition of key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).[7][8] The presence of carboxylic acid, ester, amine, and amide functional groups, as well as methyl and methoxy substituents, appears to be important for their anti-inflammatory activity.[6] For example, a series of 2-amino-thiophene derivatives have been synthesized and shown to possess potent anti-inflammatory effects in a carrageenan-induced paw edema model.[6]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is intricately linked to their chemical structure. The following diagram illustrates some general structure-activity relationships that have been observed.

SAR Structure-Activity Relationship of Thiophene Derivatives Thiophene Thiophene Core (Position of Chloro group at C3 is key) Carbaldehyde Carbaldehyde at C2 (Point of derivatization) Thiophene->Carbaldehyde Forms the scaffold Derivative Derivative Moiety (e.g., Chalcone, Schiff Base) Carbaldehyde->Derivative Reacts to form Substituents Substituents on Derivative (e.g., -OCH3, -Cl, -NO2) Derivative->Substituents Bears Anticancer Anticancer Activity Derivative->Anticancer Chalcones show high potency Antimicrobial Antimicrobial Activity Derivative->Antimicrobial Schiff bases are effective Substituents->Anticancer Electron-withdrawing groups can increase activity Substituents->Antimicrobial Halogens often enhance activity AntiInflammatory Anti-inflammatory Activity Substituents->AntiInflammatory Amine and amide groups are beneficial

Caption: General Structure-Activity Relationships of Thiophene Derivatives.

Experimental Protocols

To ensure the reproducibility and validation of research findings, detailed experimental protocols are essential. The following are step-by-step methodologies for assessing the anticancer and antimicrobial activities of this compound derivatives.

Protocol 1: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., HCT-15, WiDr)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well microplates

  • This compound derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow MTT Assay Workflow A Seed Cells in 96-well plate B Incubate for 24h A->B C Add Test Compounds B->C D Incubate for 48-72h C->D E Add MTT Solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Read Absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for the MTT Assay.

Protocol 2: Broth Microdilution for Antimicrobial Activity (MIC Determination)

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: The lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism is determined.

Materials:

  • Bacterial or fungal strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microplates

  • This compound derivatives

  • Inoculum of the microorganism standardized to 0.5 McFarland

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compounds in the appropriate broth in a 96-well microplate.

  • Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well of the microplate containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at a suitable temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds with diverse biological activities. The available data on related structures indicate significant potential for the development of novel anticancer, antimicrobial, and anti-inflammatory agents. The synthesis of chalcones and Schiff bases from this scaffold has proven to be a fruitful strategy for generating bioactive molecules.

Future research should focus on the systematic synthesis and screening of a broader library of derivatives starting directly from this compound. Such studies will enable a more precise elucidation of structure-activity relationships and the identification of lead compounds with enhanced potency and selectivity. Furthermore, in-depth mechanistic studies are warranted to understand the molecular targets and pathways through which these compounds exert their biological effects. The detailed protocols provided in this guide offer a robust framework for conducting these essential investigations, paving the way for the potential clinical translation of these promising thiophene derivatives.

References

A Comparative Guide to Purity Analysis of 3-Chlorothiophene-2-carbaldehyde: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of starting materials and intermediates is not a mere quality metric; it is the foundation of final product safety, efficacy, and regulatory compliance.[1] 3-Chlorothiophene-2-carbaldehyde (CAS No. 67482-48-8), a key building block for numerous active pharmaceutical ingredients (APIs), is a prime example where rigorous purity assessment is non-negotiable. Even trace impurities can derail reaction pathways, generate toxic byproducts, or compromise the stability of the final API.[1]

This guide provides an in-depth, objective comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity analysis of this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, offering field-proven insights to guide researchers, quality control analysts, and process chemists in selecting the optimal technique for their specific objectives.

The Analytical Imperative: Why Choose Between HPLC and GC-MS?

The choice between HPLC and GC-MS is dictated by the physicochemical properties of the analyte and the analytical question at hand.[2][3] HPLC is exceptionally versatile for compounds that are non-volatile or thermally labile, making it a workhorse for the analysis of most pharmaceutical compounds.[4][5] Conversely, GC-MS is the undisputed champion for volatile and thermally stable compounds, offering superior separation efficiency and the definitive structural elucidation power of mass spectrometry.[2][3] this compound, a relatively small and stable molecule, is a fascinating candidate for both techniques, making a direct comparison essential for establishing a robust analytical control strategy.

Core Principles at a Glance:
  • High-Performance Liquid Chromatography (HPLC): This technique separates components in a liquid sample based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[3] It is ideal for quantitative analysis (purity and impurity content) and operates at or near ambient temperatures, protecting thermally sensitive molecules.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This hybrid technique first separates volatile components in a gaseous mobile phase based on their boiling points and interaction with a stationary phase within a capillary column.[3] Each separated component then enters a mass spectrometer, which ionizes the molecules and separates the fragments based on their mass-to-charge ratio, providing a unique chemical fingerprint for unequivocal identification.[3]

Workflow for Comparative Purity Analysis

The following diagram illustrates a logical workflow for leveraging both HPLC and GC-MS to establish a comprehensive purity profile for this compound.

G cluster_prep Phase 1: Sample & Standard Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_hplc HPLC-UV Analysis cluster_gcms GC-MS Analysis cluster_data Phase 3: Data Interpretation & Reporting Sample Bulk 3-Chlorothiophene- 2-carbaldehyde Sample Prep Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) Sample->Prep H_Inject Inject into HPLC System Prep->H_Inject G_Inject Inject into GC System Prep->G_Inject Standards Prepare Certified Reference Standard & Impurity Standards H_Sep Reverse-Phase Separation (C18 Column) H_Inject->H_Sep H_Detect UV Detection (Quantitative Data) H_Sep->H_Detect H_Data HPLC Purity Calculation (% Area Normalization) H_Detect->H_Data G_Sep Capillary Column Separation (Based on Volatility) G_Inject->G_Sep G_Detect Mass Spectrometry Detection (Qualitative & Quantitative Data) G_Sep->G_Detect G_Data GC Purity Calculation & Impurity Identification (NIST Library) G_Detect->G_Data Compare Comparative Purity Assessment & Impurity Profile Confirmation H_Data->Compare G_Data->Compare Report Final Certificate of Analysis (CoA) Compare->Report

Caption: Workflow for dual-technique purity analysis.

Methodology 1: High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the cornerstone of pharmaceutical quality control for its robustness, precision, and suitability for quantifying both the main component and its impurities.[6] A reverse-phase method is the logical choice for this compound, separating compounds primarily based on their hydrophobicity.

Expert Rationale for Method Design:
  • Column Choice (C18): A C18 (octadecylsilane) column is the universal starting point for reverse-phase chromatography. Its nonpolar stationary phase provides excellent retention and separation for a wide array of small organic molecules like our target analyte.

  • Mobile Phase (Acetonitrile/Water): Acetonitrile is a preferred organic modifier due to its low viscosity and UV transparency. Water is the weak solvent. A gradient elution (where the proportion of organic solvent is increased over time) is employed to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved sharply from the main peak. The addition of 0.1% phosphoric acid protonates silanol groups on the silica backbone, improving peak shape and reproducibility.

  • UV Detection: Thiophene derivatives typically exhibit strong UV absorbance. A preliminary scan of the analyte would determine the optimal wavelength for maximum sensitivity, but a wavelength around 260 nm is a reasonable starting point.

Step-by-Step HPLC Protocol
  • Sample Preparation:

    • Accurately weigh and dissolve approximately 25 mg of the this compound sample in a 50 mL volumetric flask using acetonitrile as the diluent to create a stock solution of ~0.5 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial to remove any particulates.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[7]

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-2 min: 40% B

      • 2-15 min: 40% to 80% B

      • 15-17 min: 80% B

      • 17.1-20 min: 40% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 30°C.[7]

    • Detection Wavelength: 260 nm.[7]

    • Injection Volume: 10 µL.[7]

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area percent normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Quantify known impurities against certified reference standards for accurate reporting. The method must be validated according to ICH guidelines for parameters like specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).[8][9][10]

Methodology 2: Gas Chromatography-Mass Spectrometry (GC-MS)

For definitive identification of volatile impurities and as an orthogonal (different-principle) check on purity, GC-MS is unparalleled.[2] Its high resolving power and the structural data from the mass spectrometer make it the gold standard for identifying unknown peaks.

Expert Rationale for Method Design:
  • Column Choice (DB-5ms): A low-bleed 5% phenyl / 95% dimethylpolysiloxane column is a robust, general-purpose column ideal for separating a wide range of nonpolar to moderately polar compounds. It provides excellent performance for aromatic compounds like thiophenes.

  • Injection Mode (Split): A split injection is used when the analyte is at a high concentration (as in a purity assessment). It prevents column overloading and ensures sharp, symmetrical peaks by only allowing a small, representative fraction of the injected sample onto the column.

  • Temperature Program: A temperature ramp is critical in GC. Starting at a low temperature allows for the separation of highly volatile impurities. The temperature is then gradually increased to elute the main analyte and any higher-boiling impurities in a reasonable timeframe.

  • Ionization (Electron Ionization - EI): Standard EI at 70 eV is a hard ionization technique that creates reproducible fragmentation patterns. These patterns serve as a fingerprint for the molecule, which can be searched against extensive databases (e.g., NIST) for confident identification.[7]

Step-by-Step GC-MS Protocol
  • Sample Preparation:

    • Prepare a stock solution of the this compound sample in a volatile, GC-compatible solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.22 µm PTFE syringe filter into a GC vial.

  • Instrumentation and Conditions:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[7]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250°C.[7]

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.[7]

    • Oven Temperature Program:

      • Initial: 60°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold: Hold at 280°C for 5 minutes.[7]

    • MS Transfer Line Temperature: 280°C.[7]

    • Ion Source Temperature: 230°C.[7]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

    • Mass Scan Range: 35-400 amu.[7]

  • Data Analysis:

    • Identify the main peak by its retention time and mass spectrum.

    • Calculate purity via area percent normalization from the Total Ion Chromatogram (TIC).

    • For any impurity peaks, perform a mass spectral library search (e.g., NIST) to propose an identity. Confirm the identity by running a pure standard of the suspected impurity if available.

Head-to-Head Comparison: Performance & Data

To illustrate the complementary nature of these techniques, consider the hypothetical analysis of a single batch of this compound.

ParameterHPLC-UV AnalysisGC-MS AnalysisSenior Scientist's Insight
Primary Application Robust, precise quantification of purity and known impurities.Definitive identification of volatile impurities and orthogonal purity check.Use HPLC for routine QC and release testing. Use GC-MS for impurity profiling, troubleshooting, and method validation.[2]
Analyte Suitability Excellent for a wide range of compounds, including non-volatile or thermally labile ones.[3]Limited to volatile and thermally stable compounds.[3][5]This compound is suitable for both, making it an ideal candidate for this dual-technique approach.
Sensitivity High (ng range).Very High (pg range).[3]GC-MS is generally more sensitive, making it superior for detecting trace-level volatile impurities.[3]
Speed Moderate (Typical run time: 15-30 minutes).[5]Fast (Typical run time: 10-20 minutes).[4][5]GC often provides faster analysis times due to the high efficiency of capillary columns.[4]
Cost & Complexity Lower initial and operational cost. Simpler operation.[5][11]Higher initial and maintenance cost. More complex operation and data analysis.[11]HPLC is more cost-effective for high-throughput quantitative analysis.[5]
Information Output Quantitative (How much?).Quantitative and Qualitative (How much and What is it?).The mass spectrum from GC-MS provides invaluable structural information that UV detection cannot.
Hypothetical Batch Analysis Data
CompoundHPLC Result (% Area)GC-MS Result (% Area)Identification
This compound 99.65% 99.58% Confirmed by RT and MS
Impurity A (RT 4.2 min)0.15%0.18%3-Chlorothiophene
Impurity B (RT 11.8 min)0.11%0.13%3,x-Dichlorothiophene-2-carbaldehyde
Impurity C (RT 13.5 min)0.09%Not Detected3-Chlorothiophene-2-carboxylic acid
Impurity D (Not in HPLC)Not Detected0.11%Unidentified (High Volatility)

Analysis of Hypothetical Data:

  • The purity values from both techniques are in close agreement, providing high confidence in the result.

  • GC-MS successfully identified Impurity A as a likely starting material and Impurity B as a potential over-chlorination byproduct.

  • HPLC uniquely detected Impurity C, the corresponding carboxylic acid, which is likely an oxidation product. This impurity is more polar and less volatile, making it poorly suited for GC analysis but ideal for HPLC.

  • GC-MS uniquely detected Impurity D, a highly volatile compound that may have eluted with the solvent front in the HPLC run.

Conclusion and Expert Recommendations

Neither HPLC nor GC-MS alone provides a complete picture of the purity of this compound. They are not competing techniques but are powerful, complementary partners in a comprehensive analytical strategy.

  • For Routine Quality Control and Batch Release: HPLC-UV is the recommended primary technique. Its robustness, precision, and cost-effectiveness make it ideal for quantifying the main component and known impurities against established specifications.[11]

  • For Impurity Profiling, Method Development, and Investigations: GC-MS is indispensable. Its ability to identify unknown volatile and semi-volatile impurities provides critical insights during process development, troubleshooting out-of-spec batches, and for the validation of the primary HPLC method.[2]

  • The Gold Standard Approach: For comprehensive characterization, especially during drug development, employing both techniques is the most rigorous approach.[9] This dual analysis ensures that impurities across a wide range of polarities and volatilities are detected and identified, providing the highest level of confidence in material quality and satisfying stringent regulatory expectations.[10]

By understanding the fundamental strengths and limitations of each technique, researchers and drug development professionals can design a self-validating analytical system that ensures the purity, safety, and efficacy of their final products.

References

A Comparative Spectroscopic Analysis of Substituted Thiophene-2-Carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Thiophene-2-carbaldehyde and its derivatives are pivotal building blocks in medicinal chemistry and materials science. Their utility stems from the versatile reactivity of the aldehyde group and the electronic properties of the thiophene ring.[1] A thorough spectroscopic characterization is essential for confirming the identity, purity, and electronic structure of these compounds. This guide provides a comparative analysis of thiophene-2-carbaldehyde and its substituted analogues using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

The Influence of Substituents on Spectroscopic Signatures

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at the 5-position of the thiophene ring significantly alters the electronic distribution within the molecule. These changes are systematically reflected in the spectroscopic data, offering profound insights into the structure-property relationships of these compounds. This guide will focus on a comparative analysis of the parent compound, thiophene-2-carbaldehyde, with 5-methylthiophene-2-carbaldehyde (EDG), 5-bromothiophene-2-carbaldehyde (weak EWG), and 5-nitrothiophene-2-carbaldehyde (strong EWG).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbons.[2][3]

Experimental Protocol: ¹H and ¹³C NMR

A generalized protocol for acquiring NMR spectra is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the thiophene-2-carbaldehyde derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[4]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Transfer the solution to a clean NMR tube. Acquire the ¹H and ¹³C NMR spectra on a spectrometer, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio.[5]

Caption: Workflow for NMR spectroscopic analysis.

¹H NMR Spectral Data Comparison

The chemical shift (δ) of the aldehyde proton and the thiophene ring protons are particularly sensitive to the nature of the substituent at the 5-position.

CompoundAldehyde-H (δ, ppm)H-3 (δ, ppm)H-4 (δ, ppm)Other Signals (δ, ppm)
Thiophene-2-carbaldehyde9.95[6]7.80-7.77 (m)[6]7.22 (t)[6]-
5-Methylthiophene-2-carbaldehyde9.80[7]7.61 (d)[7]6.88 (d)[7]2.57 (s, 3H, -CH₃)[7]
5-Bromothiophene-2-carbaldehyde~9.8-9.9~7.6-7.7~7.2-7.3-
5-Nitrothiophene-2-carbaldehyde9.95[8]8.27 (s)[8]8.63 (s)[8]-

Analysis of ¹H NMR Data:

  • Aldehyde Proton: The aldehyde proton consistently appears in the highly deshielded region (9.80-9.95 ppm) due to the strong electron-withdrawing nature of the carbonyl group.[1][9]

  • Thiophene Protons:

    • Electron-Donating Group (-CH₃): The methyl group in 5-methylthiophene-2-carbaldehyde increases electron density in the ring, causing an upfield shift (shielding) of the ring protons (H-3 and H-4) compared to the parent compound.[7]

    • Electron-Withdrawing Groups (-Br, -NO₂): Conversely, the bromo and nitro groups decrease electron density, leading to a downfield shift (deshielding) of the ring protons. The effect is most pronounced with the strongly withdrawing nitro group.

¹³C NMR Spectral Data Comparison

The chemical shifts of the carbonyl carbon and the thiophene ring carbons also provide valuable electronic information.

CompoundC=O (δ, ppm)C2 (δ, ppm)C3 (δ, ppm)C4 (δ, ppm)C5 (δ, ppm)Other Signals (δ, ppm)
Thiophene-2-carbaldehyde183.1[6]144.0[6]136.5[6]128.4[6]135.2[6]-
5-Methylthiophene-2-carbaldehyde182.59~140-150~130-140~120-130~150-16016.16 (-CH₃)[7]
5-Bromothiophene-2-carbaldehyde~180-185~140-150~130-140~120-130~110-120-
5-Nitrothiophene-2-carbaldehyde~180-185~140-150~150-160~120-130~150-160-

Analysis of ¹³C NMR Data:

  • Carbonyl Carbon: The carbonyl carbon signal is consistently found in the downfield region (180-185 ppm), which is characteristic of aldehydes and ketones.[10]

  • Thiophene Carbons: The substituent at the 5-position directly influences the chemical shift of the C5 carbon. Electron-donating groups will cause an upfield shift, while electron-withdrawing groups will cause a downfield shift.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[11]

Experimental Protocol: FT-IR

FT-IR spectra can be obtained using various sampling techniques.[12] For liquid samples, the neat liquid can be analyzed between salt plates (KBr or NaCl).[13] For solid samples, a KBr pellet can be prepared, or Attenuated Total Reflectance (ATR) can be used.[14][15]

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with 100-200 mg of dry KBr powder using a mortar and pestle.[14]

    • Press the mixture into a thin, transparent pellet using a hydraulic press.[14]

  • Data Acquisition:

    • Record a background spectrum.

    • Place the sample in the FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.[11]

Caption: General workflow for FT-IR analysis.

FT-IR Spectral Data Comparison

The most diagnostic absorption bands in the IR spectra of these compounds are the C=O stretching of the aldehyde and the C-H stretching of the aldehyde and thiophene ring.

Compoundν(C=O) (cm⁻¹)ν(Aldehyde C-H) (cm⁻¹)ν(Thiophene C-H) (cm⁻¹)
Thiophene-2-carbaldehyde~1683[16]~2825[16]~3110[16]
5-Methylthiophene-2-carbaldehyde~1665[7]~2820, ~2720[7]~3100[7]
5-Bromothiophene-2-carbaldehyde~1670-1680~2820-2830, ~2720-2730~3100-3110
5-Nitrothiophene-2-carbaldehyde~1680-1690~2830-2840, ~2730-2740~3110-3120

Analysis of FT-IR Data:

  • Carbonyl Stretch (ν(C=O)): The position of the strong carbonyl absorption is sensitive to electronic effects.[10]

    • Electron-Donating Group (-CH₃): The methyl group donates electron density, slightly lowering the C=O bond order and shifting the stretching frequency to a lower wavenumber (red shift).[7]

    • Electron-Withdrawing Groups (-Br, -NO₂): These groups withdraw electron density, increasing the C=O bond order and shifting the stretching frequency to a higher wavenumber (blue shift).

  • Aldehyde C-H Stretch: A characteristic pair of medium intensity bands is typically observed for the aldehyde C-H stretch.[10]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[17][18] The wavelength of maximum absorption (λ_max) is related to the extent of conjugation in the system.

Experimental Protocol: UV-Vis
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile).[19] The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.

  • Data Acquisition:

    • Record a baseline spectrum of the pure solvent in a quartz cuvette.[20]

    • Record the UV-Vis spectrum of the sample solution over a suitable wavelength range (e.g., 200-400 nm).[17]

Caption: Procedure for UV-Vis spectroscopic measurement.

UV-Vis Spectral Data Comparison

The λ_max values are indicative of the energy required for π → π* transitions.

Compoundλ_max (nm)
Thiophene-2-carbaldehyde~260, ~285
5-Methylthiophene-2-carbaldehyde~270, ~295
5-Bromothiophene-2-carbaldehyde~270, ~295
5-Nitrothiophene-2-carbaldehyde~310

Analysis of UV-Vis Data:

  • Effect of Substituents: Both electron-donating and electron-withdrawing groups that extend the conjugation of the system will cause a bathochromic (red) shift to a longer λ_max.[21] This is because these substituents lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The strong electron-withdrawing and conjugating nitro group in 5-nitrothiophene-2-carbaldehyde results in the most significant red shift.

Conclusion

The spectroscopic analysis of substituted thiophene-2-carbaldehydes provides a clear and predictable correlation between the electronic nature of the substituent and the resulting spectral data. By systematically comparing the ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectra, researchers can gain a comprehensive understanding of the structural and electronic properties of these important heterocyclic compounds. This guide serves as a foundational reference for the characterization and quality control of thiophene-2-carbaldehyde derivatives in various scientific and industrial applications.

References

  • Sample preparation for FT-IR. (n.d.). Retrieved from [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Retrieved from [Link]

  • FTIR Principles and Sample Preparation. (n.d.). LPD Lab Services Ltd. Retrieved from [Link]

  • Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. (2012, May). Retrieved from [Link]

  • Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses. (2015, August 24). JoVE. Retrieved from [Link]

  • 5-NITROTHIOPHENE-2-CARBOXALDEHYDE. (n.d.). SpectraBase. Retrieved from [Link]

  • Understanding the Chemical Properties and Reactions of Thiophene-2-carbaldehyde Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Common Sampling Techniques of FTIR Spectroscopy. (2023, April 25). Edinburgh Instruments. Retrieved from [Link]

  • The Ultraviolet Spectra of the Thiophene Derivatives. (n.d.). Retrieved from [Link]

  • 5-Methyl-2-thiophenecarboxaldehyde - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

  • Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. (2013, November 27). NIH. Retrieved from [Link]

  • 5-Bromothiophene-2-carbaldehyde. (n.d.). PubChem. Retrieved from [Link]

  • The Basics of UV-Vis Spectrophotometry. (n.d.). Agilent. Retrieved from [Link]

  • Ultraviolet–visible spectroscopy. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. (n.d.). Kuwait Journal of Science. Retrieved from [Link]

  • Thiophene-thiophene versus phenyl-phenyl coupling in 2-(Diphenylamino)-Thiophenes: an ESR-UV/Vis/NIR spectroelectrochemical study. (n.d.). PubMed. Retrieved from [Link]

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  • a) UV/Vis absorption and b) normalized fluorescence spectra of... (n.d.). ResearchGate. Retrieved from [Link]

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  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023, February 20). PMC - NIH. Retrieved from [Link]

  • Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor. (n.d.). Supporting Information. Retrieved from [Link]

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A Senior Scientist's Comparative Guide to the Computational Modeling of 3-Chlorothiophene-2-carbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding the reactivity of heterocyclic aldehydes like 3-Chlorothiophene-2-carbaldehyde is paramount. This molecule, with its reactive aldehyde group and electron-rich thiophene ring modulated by an electron-withdrawing chlorine atom, serves as a versatile building block for novel therapeutics. Predicting its behavior in complex reaction schemes is not just an academic exercise; it is a critical step in accelerating discovery. Computational modeling provides a powerful lens to dissect reaction mechanisms, predict outcomes, and rationalize experimental observations before a single flask is warmed.

This guide eschews a rigid template to offer a more intuitive, field-tested perspective on how to approach the computational modeling of this specific scaffold. We will focus on a representative and synthetically crucial reaction—the Knoevenagel condensation—to objectively compare the performance of various computational models. Our goal is to move beyond a mere list of steps and explain the causality behind methodological choices, ensuring that every protocol described is a self-validating system grounded in scientific integrity.

Part 1: The Computational Chemist's Toolkit: A Hierarchy of Models

The foundational choice in any computational study is the selection of a theoretical method. This decision is always a trade-off between predictive accuracy and computational cost. For a molecule like this compound, we can categorize our primary tools into three tiers.

  • Semi-Empirical Methods (e.g., DFTB): These are the sprinters of the computational world. They use parameters derived from experimental data to simplify quantum mechanical calculations, making them exceptionally fast.[1] Their strength lies in rapidly screening large libraries of derivatives or exploring complex potential energy surfaces for initial reactant conformations. However, this speed comes at the cost of accuracy, and they are best used for qualitative insights rather than precise energetic predictions.[2]

  • Density Functional Theory (DFT): DFT is the undisputed workhorse of modern computational chemistry. It offers a robust balance of accuracy and efficiency, making it ideal for the detailed investigation of reaction mechanisms for medium-sized organic molecules.[3] Functionals like the popular B3LYP or the Minnesota family (e.g., M06-2X) are frequently employed. The choice of functional is critical, as some are better parameterized for specific types of calculations, such as thermochemistry or barrier heights.[4]

  • Ab Initio Wave Function Theory (e.g., MP2, CCSD(T)): Meaning "from the beginning," these methods solve the Schrödinger equation with minimal reliance on empirical parameters.[5] They form a systematic hierarchy where accuracy can be reliably improved by moving to higher levels of theory and larger basis sets. While computationally expensive, high-level methods like Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) are considered the "gold standard" for providing benchmark-quality energies against which other methods are judged.[6] The development of approximations like the Domain-based Local Pair Natural Orbital (DLPNO) method has made CCSD(T) calculations more accessible for larger molecules.

G cost_high High cost_med Medium cost_low Low acc_high High (Benchmark) acc_med Good (Workhorse) acc_low Low (Qualitative) AbInitio Ab Initio (e.g., DLPNO-CCSD(T)) AbInitio->cost_high AbInitio->acc_high DFT Density Functional Theory (e.g., B3LYP, M06-2X) DFT->cost_med DFT->acc_med SemiEmp Semi-Empirical (e.g., DFTB, PM7) SemiEmp->cost_low SemiEmp->acc_low G cluster_workflow Knoevenagel Condensation Pathway Reactants Reactants This compound + Malononitrile Carbanion TS1 Transition State (TS1) (C-C Bond Formation) Reactants->TS1 ΔG‡ Intermediate Alkoxide Intermediate TS1->Intermediate TS2 Transition State (TS2) (Dehydration) Intermediate->TS2 Product Product α,β-Unsaturated Nitrile TS2->Product

References

A Comparative Guide to the X-ray Crystallographic Analysis of 3-Chlorothiophene-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the rational design of novel therapeutics and materials. Among the vast landscape of heterocyclic compounds, thiophene derivatives hold a place of prominence due to their wide-ranging biological activities. This guide provides a comparative overview of the X-ray crystallographic data for derivatives of 3-Chlorothiophene-2-carbaldehyde, offering insights into their solid-state conformations and intermolecular interactions.

While a publicly available crystal structure for the parent compound, this compound, is not readily found, this guide will leverage data from a closely related derivative and other substituted thiophenes to illustrate the power of crystallographic analysis. We will delve into the experimental protocols for obtaining such data and compare the structural nuances that arise from substitutions on the thiophene ring.

The Crucial Role of Single-Crystal X-ray Diffraction

Before we examine specific data, it is essential to understand the causality behind the choice of single-crystal X-ray diffraction as the gold standard for molecular structure determination. Unlike spectroscopic methods like NMR, which provide information about the average structure in solution, X-ray crystallography offers an unambiguous, high-resolution snapshot of the molecule's arrangement in the solid state. This allows for the precise measurement of bond lengths, bond angles, and torsion angles, and reveals the intricate network of intermolecular interactions that govern crystal packing. These interactions are often critical for properties such as solubility, stability, and bioavailability.

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a fully refined crystal structure is a meticulous process. The protocol described below is a self-validating system, with checkpoints at each stage to ensure the quality and reliability of the final data.

Step-by-Step Methodology for Crystal Structure Determination
  • Crystal Growth and Selection : High-quality single crystals are the cornerstone of a successful X-ray diffraction experiment.[1] These are typically grown through methods like slow evaporation from a saturated solution, vapor diffusion, or slow cooling of a solution.[1] A suitable crystal, generally between 0.1-0.3 mm in each dimension, is identified under a microscope and carefully mounted on a goniometer head.[1]

  • Data Collection : The mounted crystal is then placed in an X-ray diffractometer. To minimize the thermal vibrations of the atoms, the crystal is often cooled to a low temperature, typically 100-120 K.[1] A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[1]

  • Structure Solution and Refinement : The collected diffraction data is then processed to determine the unit cell dimensions and space group of the crystal. The initial arrangement of atoms in the unit cell is determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the fit. The final refined structure is validated by examining figures of merit such as the R-factor and the goodness-of-fit.

Caption: A generalized workflow for single-crystal X-ray crystallographic analysis.

Comparative Crystallographic Data of Thiophene Derivatives

The following table summarizes key crystallographic parameters for a lead(II) complex of 3-chlorothiophene-2-carboxylate and other relevant thiophene derivatives. This comparative data is fundamental to understanding how different substituents influence the crystal packing and molecular geometry.

ParameterCompound 1: (3-chlorothiophene-2-carboxylato-κO, O′)-(2,2′-dipyridyl-κN,N′)lead(II)[2]Compound 2: 1-(4-hydroxyphenyl)-3-(thiophen-3-yl)prop-1-en-3-one[3]Compound 3: 1-(4-bromophenyl)-3-(thiophen-3-yl)prop-1-en-3-one[3]
Chemical Formula C₂₀H₁₂Cl₂N₂O₄S₂PbC₁₃H₁₀O₂SC₁₃H₉BrOS
Crystal System TriclinicOrthorhombicMonoclinic
Space Group P-1Pca2₁P2₁/c
Unit Cell Dimensions a = 8.64 Å, b = 10.15 Å, c = 13.91 Å, α = 79.13°, β = 80.09°, γ = 66.86°a = 21.32 Å, b = 5.86 Å, c = 8.84 Å, α = 90°, β = 90°, γ = 90°a = 5.88 Å, b = 25.17 Å, c = 8.16 Å, α = 90°, β = 102.39°, γ = 90°
Key Structural Features The lead(II) center exhibits a hemidirected geometry due to the stereoactivity of the lone electron pair.[2]The molecule is almost planar, with a dihedral angle of 4.73° between the thiophene and phenyl rings.[3]The molecule deviates significantly from planarity, with a dihedral angle of 46.1° between the thiophene and phenyl rings.[3]
Intermolecular Interactions The crystal structure is stabilized by 1D stair-like chains.[2]The molecular packing features chain formation through O—H⋯O hydrogen bonds.[3]The packing is characterized by dimer formation through C—H⋯O interactions.[3]

Structural Insights and Implications

The comparative data presented above reveals several key insights:

  • Influence of Substituents on Planarity : The planarity of the thiophene-based chalcones is significantly influenced by the substituent on the phenyl ring. The hydroxyl-substituted derivative (Compound 2) is nearly planar, while the bromo-substituted derivative (Compound 3) is considerably twisted.[3] This has important implications for the molecule's conjugation and, consequently, its electronic and photophysical properties.

  • Dominant Intermolecular Interactions : The nature of the intermolecular interactions that govern the crystal packing is also substituent-dependent. Compound 2 forms hydrogen-bonded chains, a strong and directional interaction.[3] In contrast, the packing of Compound 3 is directed by weaker C—H⋯O interactions.[3] These differences in packing can affect the material's physical properties, such as its melting point and solubility.

  • Coordination Chemistry of Thiophene Derivatives : In the case of the lead(II) complex (Compound 1), the 3-chlorothiophene-2-carboxylate ligand coordinates to the metal center, demonstrating the versatility of these derivatives in the formation of metal-organic frameworks.[2] The stereochemically active lone pair on the lead(II) ion dictates the overall coordination geometry.[2]

G cluster_0 Structural Analysis A Thiophene Derivative B Substituent Effects (e.g., -OH, -Br) A->B C Molecular Planarity B->C D Intermolecular Interactions (e.g., H-bonds, C-H...O) B->D E Crystal Packing C->E D->E F Physicochemical Properties (Solubility, Melting Point) E->F

Caption: Relationship between substituents, molecular structure, and material properties.

Conclusion

This guide has provided a comparative look at the X-ray crystallographic data of this compound derivatives and related compounds. While the crystal structure of the parent aldehyde remains elusive in the public domain, the analysis of its derivatives offers invaluable insights into the structural chemistry of this important class of molecules. The detailed experimental workflow provides a trusted framework for obtaining high-quality crystallographic data. The comparative analysis highlights how subtle changes in the molecular structure can have a profound impact on the solid-state conformation and intermolecular interactions. For researchers in drug design and materials science, this atomic-level understanding is a critical component in the development of new and improved products.

References

  • Synthesis and crystal structure of 2,5-bis(morpholino)-3,4-bis(p-chlorophenyl)thiophene. (2025). Source not specified.
  • Vu Quoc, L., et al. (2019). Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures. IUCrData, 4(7). [Link]

  • Zhang, Z., et al. (2021). The crystal structure of (3-chlorothiophene-2-carboxylato-κO, O′)-(2,2′-dipyridyl-κN,N′)lead(II), C20H12Cl2N2O4S2Pb. Zeitschrift für Kristallographie - New Crystal Structures, 236(4), 735-737. [Link]

  • Al-Majid, A. M., et al. (2020). Synthesis, X-ray analysis and computational studies of two novel thiophene derivatives. Journal of Molecular Structure, 1202, 127278. [Link]

  • Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway. (2023). Arabian Journal of Chemistry, 16(5), 104711. [Link]

  • Synthesis and Nuclear Magnetic Resonance Studies of 2-Thiophenecarboxaldehyde Nicotinic Hydrazone and 2. (n.d.). Source not specified.
  • Search - Access Structures. (n.d.). CCDC. [Link]

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A Senior Application Scientist's Guide to the Comparative Efficacy of Catalysts for Reactions with 3-Chlorothiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern molecular design. 3-Chlorothiophene-2-carbaldehyde stands as a versatile building block, offering multiple reaction sites for diversification. The chlorine atom at the 3-position is a prime target for a variety of cross-coupling reactions, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth comparative analysis of the catalytic systems employed for these transformations, focusing on their efficacy, substrate scope, and mechanistic underpinnings.

The Landscape of Catalytic Transformations

The reactivity of this compound is dominated by transition metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the aldehyde group can influence the reactivity of the C-Cl bond, making the choice of an appropriate catalyst and reaction conditions paramount for achieving high yields and selectivity. This guide will delve into the comparative efficacy of catalysts for the most prevalent and impactful reactions:

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling

    • Heck Reaction

    • Sonogashira Coupling

    • Buchwald-Hartwig Amination

  • Nickel-Catalyzed Cross-Coupling Reactions: A cost-effective alternative to palladium.

  • Copper-Catalyzed Reactions: Particularly relevant for Ullmann-type couplings.

  • Organocatalytic Reactions: Exploring metal-free alternatives.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C and C-N Bond Formation

Palladium catalysis is the most established and versatile method for the functionalization of aryl halides, including this compound.[1] The efficacy of these reactions is highly dependent on the choice of palladium precursor, ligand, base, and solvent.

Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Linkages

The Suzuki-Miyaura reaction is a powerful tool for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of aryl-substituted thiophenes.[2] For a substrate like this compound, the choice of a highly active catalyst system is crucial to overcome the relative inertness of the C-Cl bond compared to C-Br or C-I bonds.

Comparative Efficacy of Palladium Catalysts for Suzuki-Miyaura Coupling:

While direct comparative studies on this compound are limited, data from analogous systems, such as 4-bromothiophene-2-carbaldehyde and other aryl chlorides, provide valuable insights into catalyst performance.[3][4]

Catalyst System (Palladium Precursor + Ligand)Typical Reaction ConditionsYield (%)Remarks
Pd(PPh₃)₄K₃PO₄, Toluene/Water, 85-90 °CModerate to Good[3]A classic, versatile catalyst. May require higher temperatures and longer reaction times for chlorides.
Pd₂(dba)₃ + SPhosK₃PO₄, Dioxane/Water, 60 °CHigh[5]SPhos is a bulky, electron-rich biaryl phosphine ligand known for its high activity with aryl chlorides.[6]
Pd(OAc)₂ + XPhosK₃PO₄, t-BuOH/Water, 100 °CHighXPhos is another highly effective biaryl phosphine ligand for challenging couplings.
PdCl₂(dppf)Na₂CO₃, Dioxane/Water, 110-115 °CModerate to Good[7]A robust and widely used catalyst, though may require higher temperatures.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Materials: this compound (1 mmol), Phenylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), SPhos (0.04 mmol), K₃PO₄ (2 mmol), Dioxane (4 mL), Water (1 mL).

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

    • Evacuate and backfill the flask with argon three times.

    • Add the degassed dioxane and water via syringe.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)(X)L₂ Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdR Ar-Pd(II)(R)L₂ ArPdX->ArPdR [R-B(OH)₃]⁻ Transmetalation Transmetalation ArPdR->Pd0 Ar-R RedElim Reductive Elimination ArX Ar-X RBOH2 R-B(OH)₂ + Base ArR Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction: Vinylation of the Thiophene Core

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes.[8] For this compound, this reaction allows for the introduction of vinyl groups, which are valuable synthetic handles.

Comparative Efficacy of Palladium Catalysts for the Heck Reaction:

The choice of ligand is critical in Heck reactions involving aryl chlorides to promote oxidative addition and prevent catalyst deactivation.

Catalyst System (Palladium Precursor + Ligand)Typical Reaction ConditionsYield (%)Remarks
Pd(OAc)₂ + P(o-tol)₃NEt₃, DMF, 140 °CModerateA traditional catalyst system, often requiring high temperatures.
Pd₂(dba)₃ + P(t-Bu)₃Cy₂NMe, Dioxane, 100 °CHighBulky, electron-rich phosphine ligands like P(t-Bu)₃ are highly effective for aryl chlorides.
Herrmann's Catalyst (Palladacycle)NaOAc, DMA, 120 °CHighPalladacycles are often highly stable and active catalysts.
Pd/CNa₂CO₃, NMP, Bu₄NCl, 150 °CGood[2]Heterogeneous catalysts can simplify product purification but may require harsher conditions.

Experimental Workflow for a Heck Reaction:

Heck_Workflow Start Start Reactants Combine Aryl Halide, Alkene, Base, and Solvent in Reactor Start->Reactants Degas Degas the Reaction Mixture Reactants->Degas Catalyst Add Palladium Catalyst and Ligand Degas->Catalyst Heat Heat to Reaction Temperature (e.g., 100-140 °C) Catalyst->Heat Monitor Monitor Reaction Progress (TLC, GC-MS) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Purify by Column Chromatography Workup->Purify End Characterize Product Purify->End

Caption: Generalized experimental workflow for a Heck reaction.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is the premier method for the synthesis of aryl alkynes, reacting an aryl halide with a terminal alkyne.[9] This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) co-catalyst.

Comparative Efficacy of Catalysts for Sonogashira Coupling:

Recent advancements have led to the development of copper-free Sonogashira couplings, which can prevent the formation of alkyne homocoupling byproducts.

Catalyst SystemTypical Reaction ConditionsYield (%)Remarks
Pd(PPh₃)₂Cl₂ + CuINEt₃, THF, 65 °CGoodThe classic Sonogashira conditions.
Pd(OAc)₂ + XPhos + CuICs₂CO₃, Dioxane, 80 °CHighBulky phosphine ligands can enhance the efficiency of the palladium catalyst.
Pd(PPh₃)₄ (Copper-free)Piperidine, DMF, 100 °CGoodAvoids the use of a copper co-catalyst.
Pd-NHC Complexes (Copper-free)Cs₂CO₃, DMF, 110 °CHigh[10]N-Heterocyclic carbene (NHC) ligands can provide highly stable and active palladium catalysts.

Catalytic Cycles of Sonogashira Coupling:

Sonogashira_Cycles cluster_Pd_Cycle Palladium Cycle cluster_Cu_Cycle Copper Cycle Pd0 Pd(0)L₂ ArPdX_Pd Ar-Pd(II)(X)L₂ Pd0->ArPdX_Pd Ar-X OxAdd_Pd Oxidative Addition ArPdCCR Ar-Pd(II)(-C≡CR)L₂ ArPdX_Pd->ArPdCCR Cu-C≡CR Transmetalation_Pd Transmetalation ArPdCCR->Pd0 ArCCR Ar-C≡CR ArPdCCR->ArCCR RedElim_Pd Reductive Elimination CuX CuX CuCCR Cu-C≡CR CuX->CuCCR H-C≡CR Alkyne_Cu H-C≡CR + Base CuCCR->CuX Transmetalation to Pd

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the synthesis of arylamines from aryl halides.[1] This reaction is of immense importance in medicinal chemistry.

Comparative Efficacy of Catalysts for Buchwald-Hartwig Amination:

The success of the Buchwald-Hartwig amination of aryl chlorides heavily relies on the use of sterically hindered and electron-rich phosphine ligands.[11]

Catalyst System (Palladium Precursor + Ligand)BaseTypical Reaction ConditionsYield (%)Remarks
Pd₂(dba)₃ + BINAPNaOt-BuToluene, 100 °CModerateAn early generation ligand, may be less effective for chlorides.
Pd(OAc)₂ + XPhosK₃PO₄t-BuOH, 110 °CHigh[12]XPhos is a highly general and effective ligand for C-N coupling with aryl chlorides.
Pd₂(dba)₃ + RuPhosLiHMDSTHF, 80 °CHighRuPhos is another excellent choice for challenging amination reactions.
[Pd(IPr)(cin)Cl]K₂CO₃Dioxane, 120 °CGoodNHC-ligated palladium complexes are also effective catalysts for this transformation.[13]

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

  • Materials: this compound (1 mmol), Morpholine (1.2 mmol), Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), K₃PO₄ (2 mmol), t-BuOH (5 mL).

  • Procedure:

    • In a glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂, XPhos, and K₃PO₄.

    • Add this compound and t-BuOH.

    • Add morpholine via syringe.

    • Seal the tube and heat the mixture to 110 °C for 12-24 hours.

    • Monitor the reaction by GC-MS.

    • After completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite®.

    • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate.

    • Purify the product by flash chromatography.

Nickel-Catalyzed Cross-Coupling Reactions: A Cost-Effective and Potent Alternative

Nickel catalysts have emerged as a powerful alternative to palladium for cross-coupling reactions, particularly for the activation of unreactive C-Cl bonds.[14] Nickel is more earth-abundant and less expensive than palladium, making it an attractive option for large-scale synthesis.

Comparative Efficacy of Nickel vs. Palladium:

FeatureNickel CatalysisPalladium Catalysis
Cost LowerHigher
Reactivity with Aryl Chlorides Generally more reactiveOften requires specialized, bulky ligands
Reaction Mechanisms Can proceed through Ni(0)/Ni(II) and Ni(I)/Ni(III) cyclesPredominantly Pd(0)/Pd(II) cycle
Functional Group Tolerance Can be more sensitive to certain functional groupsGenerally broader functional group tolerance

For the Suzuki-Miyaura and Buchwald-Hartwig reactions of this compound, nickel catalyst systems, often employing ligands such as P(Cy)₃ or N-heterocyclic carbenes, can provide comparable or even superior yields to palladium systems, especially when cost is a primary consideration.

Copper-Catalyzed Reactions: The Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds.[15] While often requiring harsher conditions than palladium-catalyzed reactions, modern advancements with the use of ligands have made it a viable option. For the reaction of this compound, a copper-catalyzed Ullmann coupling could be employed to introduce alkoxy, amino, or thioether substituents.

Typical Conditions for Copper-Catalyzed Ullmann Coupling:

  • Catalyst: CuI, Cu₂O, or copper nanoparticles.[16][17]

  • Ligand: 1,10-Phenanthroline, L-proline, or other N,O- or N,N-chelating ligands.

  • Base: K₂CO₃, Cs₂CO₃, or K₃PO₄.

  • Solvent: DMF, DMSO, or PEG.[6]

  • Temperature: 100-160 °C.

The efficacy of these reactions is highly substrate-dependent, and optimization is often required.

Organocatalytic Reactions: The Metal-Free Frontier

Organocatalysis offers an attractive metal-free alternative for certain transformations.[18] For this compound, the aldehyde functionality is a handle for various organocatalytic reactions, such as aldol and Michael additions.[19][20] While these reactions do not directly functionalize the C-Cl bond, they provide a complementary approach to building molecular complexity.

Example: Proline-Catalyzed Aldol Reaction

The aldehyde group of this compound can react with a ketone in the presence of a chiral organocatalyst like L-proline to afford an optically active β-hydroxy ketone. This demonstrates the potential for asymmetric synthesis starting from this versatile building block.

Conclusion and Future Outlook

The catalytic functionalization of this compound is a rich and diverse field, with palladium-based catalysts currently offering the broadest scope and highest efficiency for a range of cross-coupling reactions. The choice of ligand is paramount, with bulky, electron-rich phosphines and N-heterocyclic carbenes being particularly effective for activating the C-Cl bond.

Nickel catalysis presents a cost-effective and highly reactive alternative, and its use is expected to grow as more robust and versatile ligands are developed. Copper-catalyzed Ullmann-type reactions, while requiring more optimization, remain a valuable tool for the formation of C-heteroatom bonds. Organocatalysis, by leveraging the reactivity of the aldehyde group, opens up avenues for asymmetric synthesis.

Future research will likely focus on the development of more sustainable and economical catalytic systems, including those based on earth-abundant metals and heterogeneous catalysts that allow for easy separation and recycling. The continued exploration of novel ligands and reaction conditions will undoubtedly expand the synthetic utility of this compound, solidifying its role as a key building block in the synthesis of complex molecules for a wide range of applications.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-Chlorothiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: This document outlines critical safety and logistical procedures for the disposal of 3-Chlorothiophene-2-carbaldehyde. Adherence to these guidelines is essential for ensuring laboratory safety and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.

As a Senior Application Scientist, I understand that the lifecycle of a chemical reagent extends beyond its application in the lab. The final disposition of a compound like this compound, a halogenated heterocyclic aldehyde, requires the same level of meticulous planning and execution as any synthetic protocol. This guide provides a framework for its proper disposal, grounded in established safety protocols and regulatory standards. The causality behind these procedures is rooted in the inherent hazards of the compound and the legal requirements for handling hazardous waste.

Hazard Profile of this compound: Understanding the "Why"

Based on available information, this compound is classified with the following hazard statements: H302+H312+H332 (Harmful if swallowed, in contact with skin, or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] This profile necessitates stringent adherence to personal protective equipment (PPE) protocols and careful handling to avoid exposure.

Table 1: Hazard and Safety Information for this compound

PropertyInformationSource
CAS Number 67482-48-8[1]
Molecular Formula C₅H₃ClOS[1]
Hazard Statements H302+H312+H332, H315, H319, H335[1]
Signal Word Warning[1]
Precautionary Statements P261, P280, P305+P351+P338[1]
Storage Keep in a dark place, inert atmosphere, 2-8°C[1]

The presence of a carbon-chlorine bond places this compound squarely in the category of halogenated organic compounds . This classification is the single most important factor determining its disposal pathway.

The Core Principle: Segregation and Professional Disposal

The cardinal rule for the disposal of this compound is that it must be treated as hazardous waste . Under no circumstances should it be disposed of down the drain or in regular trash. The primary route for the disposal of halogenated organic waste is incineration at a licensed hazardous waste facility.

The rationale for this is twofold:

  • Environmental Persistence: Halogenated organic compounds can be persistent in the environment and may have deleterious effects on ecosystems.

  • Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) and similar international bodies have stringent regulations governing the disposal of hazardous wastes, including those containing halogens.[2][3][4]

Step-by-Step Disposal Protocol

This protocol is a self-validating system designed to ensure safety and compliance from the point of waste generation to its final transport.

Step 1: Immediate Waste Containment at the Point of Generation

  • Designated Waste Container: All waste containing this compound (e.g., residual amounts in original containers, contaminated consumables like pipette tips and weighing paper) must be placed in a dedicated, properly labeled hazardous waste container.

  • Container Compatibility: The container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

Step 2: Waste Accumulation and Storage

  • Segregation: The waste container for this compound must be stored separately from non-halogenated organic waste, as well as from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.

  • Storage Location: The designated waste accumulation area should be a well-ventilated, cool, and dry location, away from heat sources and direct sunlight. Secondary containment is highly recommended to mitigate any potential leaks or spills.

Step 3: Engaging a Licensed Hazardous Waste Disposal Service

  • Professional Expertise: The transport and ultimate disposal of hazardous waste must be handled by a licensed and reputable hazardous waste disposal company.[5][6][7][8][9] These companies have the necessary permits, trained personnel, and infrastructure to manage hazardous materials in compliance with all federal, state, and local regulations.

  • Waste Profiling: The disposal company will require a waste profile. This includes providing all available information about the chemical, including its name, CAS number, and any known hazards.

  • EPA Waste Code Classification: While this compound is not explicitly listed with a specific EPA hazardous waste code, it will likely be classified under the "F" or "U" lists for hazardous wastes from non-specific sources or discarded commercial chemical products, respectively. Alternatively, it may be classified based on its toxic characteristics ("D" codes). The hazardous waste disposal company will assist in making the correct classification. For instance, wastes from the production of certain chlorinated aliphatic hydrocarbons are listed under the F024 and F025 codes.[2][10]

Step 4: Preparation for Transport

  • Packaging: The disposal company will provide specific instructions for packaging the waste for transport. This may include placing the primary waste container into a larger, Department of Transportation (DOT)-approved shipping container.

  • Documentation: The company will also prepare all necessary shipping documents, including the hazardous waste manifest. This document is a legal record that tracks the waste from the point of generation to its final disposal facility.

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_LabOperations In-Lab Procedures cluster_DisposalLogistics External Disposal Logistics cluster_FinalDisposition Final Disposition Start Waste Generation (this compound) Containment Immediate Containment (Designated, Labeled Container) Start->Containment Step 1 Segregation Segregate as Halogenated Organic Waste Containment->Segregation Step 2a Storage Store in Designated Waste Accumulation Area Segregation->Storage Step 2b ContactVendor Contact Licensed Hazardous Waste Vendor Storage->ContactVendor Step 3 WasteProfile Provide Waste Profile (SDS, Hazard Info) ContactVendor->WasteProfile Packaging Package for Transport (per Vendor Instructions) WasteProfile->Packaging Manifest Complete Hazardous Waste Manifest Packaging->Manifest Transport Licensed Transport to TSDF* Manifest->Transport Incineration High-Temperature Incineration at Permitted Facility Transport->Incineration Step 4 caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to the Full Research Lifecycle

The responsible disposal of chemical waste is a non-negotiable aspect of scientific integrity and professional responsibility. By treating this compound as a hazardous halogenated organic compound and following a stringent protocol of segregation, proper containment, and professional disposal via high-temperature incineration, we ensure the safety of laboratory personnel and the protection of our environment. This commitment to the entire lifecycle of our chemical reagents builds a foundation of trust and demonstrates a dedication to excellence that extends beyond the laboratory bench.

References

  • Vantage Waste & Recycling. Hazardous Waste Removal in NJ. Available at: [Link]

  • Waste Control Specialists. Waste Control and Storage Services in Texas. (2024). Available at: [Link]

  • Hazardous Waste Experts. Hazardous Waste Disposal Services in Los Angeles, California. Available at: [Link]

  • Clean Management Environmental Group. Hazardous Waste Disposal in Austin, Texas. Available at: [Link]

  • Cleanchem Laboratories LLP. Material Safety Data Sheet for Chlorothiophene Aldehyde (USP). Available at: [Link]

  • WM. Industrial and Hazardous Waste Solutions. Available at: [Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. Available at: [Link]

  • ACTenviro. EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. (2025). Available at: [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste Listings. Available at: [Link]

  • U.S. Environmental Protection Agency. Waste Code - RCRAInfo. Available at: [Link]

  • University of Maryland. EPA Hazardous Waste Codes. Available at: [Link]

  • U.S. Government Publishing Office. 40 CFR § 261.31 - Hazardous wastes from non-specific sources. Available at: [Link]

Sources

A Comprehensive Guide to the Safe Handling of 3-Chlorothiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to approach every chemical, regardless of its perceived reactivity, with a robust and well-reasoned safety plan. This guide provides essential, immediate safety and logistical information for the handling of 3-Chlorothiophene-2-carbaldehyde (CAS No. 67482-48-8), a compound frequently utilized in the synthesis of novel therapeutic agents and functional materials. Our objective is to move beyond a simple checklist of precautions and to instill a deep understanding of why these measures are critical, thereby fostering a culture of intrinsic laboratory safety.

Hazard Identification and Risk Assessment: Understanding the Adversary

This compound is a halogenated heterocyclic aldehyde. This chemical structure inherently suggests certain reactivity patterns and toxicological profiles that must be respected. The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system, and it may be harmful if swallowed.[1][2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals designates it with the GHS07 pictogram, indicating these irritant and acute toxicity properties.[1]

Table 1: GHS Hazard Statements for this compound

Hazard CodeHazard Statement
H302Harmful if swallowed
H312Harmful in contact with skin
H315Causes skin irritation
H319Causes serious eye irritation
H332Harmful if inhaled
H335May cause respiratory irritation

Source: Synthesized from multiple Safety Data Sheets (SDS).[1][2]

The causality behind these hazards lies in the electrophilic nature of the aldehyde group and the overall reactivity of the thiophene ring, which can interact with biological macromolecules. The chlorine substituent can further modulate this reactivity. Therefore, preventing direct contact and inhalation is the cornerstone of safe handling.

Personal Protective Equipment (PPE): A Multi-layered Defense

Personal protective equipment is your last line of defense against chemical exposure.[3] The selection of appropriate PPE should be a deliberate process based on a thorough risk assessment of the procedures to be performed.

dot

PPE_Selection cluster_core_ppe Core PPE for All Operations cluster_task_specific_ppe Task-Specific PPE Safety Goggles Safety Goggles Lab Coat Lab Coat Nitrile Gloves Nitrile Gloves Face Shield Face Shield Chemical-Resistant Apron Chemical-Resistant Apron Start Start Operation Assess Operation Start->Operation Operation->Safety Goggles Operation->Lab Coat Operation->Nitrile Gloves Splash Hazard Significant Splash Hazard? Operation->Splash Hazard Splash Hazard->Face Shield Yes Splash Hazard->Chemical-Resistant Apron Yes Chemical_Handling_Workflow Receipt Receipt Storage Storage Receipt->Storage Inspect & Log Handling Handling Storage->Handling Transport Safely Spill_Cleanup Spill? Handling->Spill_Cleanup Accident Waste_Collection Waste_Collection Handling->Waste_Collection Generate Waste Spill_Cleanup->Waste_Collection Contain & Clean Disposal Disposal Waste_Collection->Disposal Segregate

Caption: Lifecycle management of this compound in the laboratory.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure that a safety shower and eyewash station are accessible and have been recently tested. [4][5]Have a chemical spill kit readily available.

  • Weighing and Solution Preparation:

    • Don the appropriate PPE as outlined in the section above.

    • Perform all weighing and solution preparation in a certified chemical fume hood. [5] * Use a disposable weighing paper or a tared container to minimize contamination of the balance.

    • Add solvents to the solid in a controlled manner to prevent splashing.

    • Keep the container tightly closed when not in use. [4][6]3. Conducting Reactions:

    • Set up the reaction apparatus within the fume hood.

    • Ensure all glassware is free from defects.

    • Transfer solutions containing the compound using appropriate techniques to minimize exposure.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that have come into contact with the compound.

    • Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items as hazardous waste.

    • Wash hands thoroughly with soap and water after handling the chemical. [7][8] Storage:

Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases. [4][6][8]The storage temperature should be between 2-8°C, and it should be kept under an inert atmosphere (e.g., nitrogen or argon). [2][9]Keep the container tightly closed to prevent exposure to moisture and air. [1][4]

Emergency and Disposal Plans: Preparedness and Responsibility

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention. [7][8][10]* Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists. [7][8][10]* Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. [7][6][10]* Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately. [7][8][10] Spill Response:

In the event of a spill, evacuate the area and remove all sources of ignition. [11]Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the absorbed material into a suitable, labeled container for hazardous waste disposal. [5][11] Disposal Plan:

All waste containing this compound must be disposed of as hazardous waste. [7][8]This includes contaminated gloves, weighing papers, and any reaction byproducts. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal. [5][12]

References

  • Benzo[b]thiophene-2-carboxaldehyde, 3-chloro-4-methyl- SDS - LookChem.
  • This compound - ChemScene.
  • SAFETY DATA SHEET - Thermo Fisher Scientific.
  • This compound CAS#: 67482-48-8 - ChemicalBook.
  • SAFETY DATA SHEET - Fisher Scientific.
  • This compound - BLD Pharm.
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Safety Data Sheet - Merck Millipore.
  • Safety Data Sheet - ChemDmart.
  • Chapter 3 - Personal Protective Equipment - Environment, Health and Safety.
  • Material Safety Data Sheet - 5-Chlorothiophene-2-carboxylic acid, 98% - Cole-Parmer.
  • THIOPHENE-2-CARBOXYALDEHYDE CAS No 98-03-3 - Safety Data Sheet.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.